molecular formula C10H13NO2S B13081094 4-(Thiophen-2-yl)piperidine-4-carboxylic acid

4-(Thiophen-2-yl)piperidine-4-carboxylic acid

Cat. No.: B13081094
M. Wt: 211.28 g/mol
InChI Key: DICQILWQCRHGJY-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-thiophen-2-ylpiperidine-4-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c12-9(13)10(3-5-11-6-4-10)8-2-1-7-14-8/h1-2,7,11H,3-6H2,(H,12,13)

InChI Key

DICQILWQCRHGJY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=CS2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid

[1][2]

Executive Summary

4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a specialized heterocyclic building block characterized by a quaternary carbon center at the piperidine 4-position, substituted with both a carboxylic acid and a thiophene ring.[1] It serves as a critical bioisostere for the 4-phenylpiperidine-4-carboxylic acid scaffold, a pharmacophore central to the design of opioid analgesics (e.g., pethidine/meperidine), neurokinin antagonists, and other GPCR ligands. This guide outlines its synthesis via the nitrile-alkylation route, its physicochemical profile as a zwitterionic amino acid, and its strategic utility in drug discovery.

Chemical Identity & Structure

Identification
PropertyDetail
Chemical Name 4-(Thiophen-2-yl)piperidine-4-carboxylic acid
CAS Number 787524-72-5
Molecular Formula C₁₀H₁₃NO₂S
Molecular Weight 211.28 g/mol
SMILES OC(=O)C1(CCNCC1)c1sccc1
Structure Type Disubstituted Piperidine (Quaternary Amino Acid)
Structural Analysis & Bioisosterism

The molecule features a quaternary center at C4, creating a rigid 3D orientation of the lipophilic thiophene ring relative to the polar carboxylic acid.

  • Thiophene vs. Phenyl: The thiophene ring is a classic bioisostere for the phenyl group found in isonipecotic acid derivatives.

    • Sterics: Thiophene is slightly smaller (5-membered ring) than phenyl (6-membered), reducing steric clash in tight binding pockets.

    • Electronics: Thiophene is electron-rich (π-excessive) compared to benzene, potentially enhancing cation-π interactions with receptor residues.

    • Metabolism: Thiophene can introduce different metabolic soft spots (S-oxidation) compared to phenyl rings, altering the pharmacokinetic (PK) profile.

Synthetic Methodology

The most robust synthesis for 4-aryl-piperidine-4-carboxylic acids involves the construction of the piperidine ring via double alkylation of an aryl-acetonitrile precursor. This method avoids the difficulties of introducing a quaternary center onto a pre-formed piperidine ring.

Primary Route: Bis-Alkylation & Hydrolysis

This protocol utilizes thiophene-2-acetonitrile as the starting material.

Step 1: Construction of the Piperidine Ring

The thiophene-2-acetonitrile is reacted with a bis-electrophile (e.g., N-benzyl-bis(2-chloroethyl)amine) under basic conditions. The methylene group of the acetonitrile is sufficiently acidic to undergo double deprotonation and alkylation, closing the ring to form the 4-cyano-4-(2-thienyl)piperidine intermediate.

Step 2: Nitrile Hydrolysis

The resulting nitrile is hydrolyzed to the carboxylic acid. Critical Note: Unlike phenyl analogs, thiophenes are sensitive to harsh acidic conditions (which can cause polymerization). Therefore, alkaline hydrolysis is the preferred method to preserve the heteroaromatic ring.

Step 3: Deprotection (if N-protected)

If an N-benzyl group was used, it is removed via catalytic hydrogenation (Pd/C) or chloroformate reagents (ACE-Cl) to yield the secondary amine.

Synthesis Workflow Diagram

SynthesisStartThiophene-2-acetonitrileIntermediate4-Cyano-4-(2-thienyl)piperidineStart->Intermediate Double Alkylation(Ring Closure)Reagent1Reagent: Bis(2-chloroethyl)amineBase: NaH or NaNH2Product4-(Thiophen-2-yl)piperidine-4-carboxylic acid(Target)Intermediate->Product Nitrile Hydrolysis(Preserves Thiophene)Reagent2Reagent: KOH, EtOH/H2O(Alkaline Hydrolysis)

Figure 1: Synthetic pathway via nitrile alkylation, ensuring preservation of the thiophene moiety.

Physicochemical Properties

Understanding the ionization state is crucial for purification and formulation.

PropertyValue (Estimated)Notes
pKa (Acid) ~3.5 - 4.0Carboxylic acid proton.
pKa (Base) ~10.5 - 11.0Piperidine nitrogen proton.
LogP 0.8 - 1.2Lower than phenyl analog due to polarity, but thiophene adds lipophilicity.
Solubility High in H₂O (pH dependent)Exists as a zwitterion at neutral pH. Soluble in dilute acid/base.
Appearance White to Off-white SolidHigh melting point (>250°C) typical of zwitterionic amino acids.
Handling & Stability[1][2]
  • Zwitterionic Nature: The compound is likely to crystallize as a zwitterion. It may be hygroscopic.

  • Thiophene Sensitivity: Avoid strong oxidizing agents or extremely acidic conditions (e.g., hot conc. H₂SO₄) which could degrade the thiophene ring.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfur.

Medicinal Chemistry Applications

Opioid Receptor Ligands

The 4-phenylpiperidine scaffold is the core of the meperidine (pethidine) class of opioids. Substituting the phenyl ring with thiophene is a standard medicinal chemistry tactic to:

  • Modulate Potency: The different electronic distribution of thiophene can alter binding affinity to the μ-opioid receptor.

  • Alter Metabolism: Thiophene analogs often show different metabolic stability profiles, potentially reducing the formation of toxic metabolites (e.g., normeperidine analogs).

Neurokinin & Chemokine Antagonists

4,4-Disubstituted piperidines are privileged structures in antagonists for:

  • NK1 Receptors: Used in anti-emetic and antidepressant research.

  • CCR5 Receptors: Used in HIV entry inhibitor research. The carboxylic acid moiety often serves as a handle for further amide coupling to extend the pharmacophore.

Bioisostere Decision Logic

BioisosterePhenylPhenyl Analog(Standard Scaffold)DecisionWhy Switch?Phenyl->DecisionThiopheneThiophene Analog(Target Molecule)Effect1Electronic Change(Electron Rich u03C0-system)Thiophene->Effect1Effect2Steric Reduction(5-membered ring)Thiophene->Effect2Effect3Metabolic Diversification(S-oxidation vs hydroxylation)Thiophene->Effect3Decision->Thiophene

Figure 2: Strategic rationale for substituting phenyl with thiophene in piperidine scaffolds.

References

  • PubChem Compound Summary. "4-(Thiophen-2-yl)piperidine-4-carboxylic acid (CAS 787524-72-5)." National Center for Biotechnology Information. Link

  • Synthesis of 4-Arylpiperidines. "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids." PMC (NIH). Discusses the nitrile alkylation route for analogous scaffolds. Link

  • Thiophene Bioisosteres. "Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands." National Institutes of Health. Demonstrates the utility of thiophene-for-phenyl swaps. Link

  • Bucherer-Bergs Limitations. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins." MDPI. Explains why this route yields amino acids, necessitating the nitrile route for the title compound. Link

The Emerging Therapeutic Potential of 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the advent of novel therapeutic agents. The hybrid scaffold of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid represents a compelling, yet underexplored, frontier in drug discovery. This technical guide provides a comprehensive overview of the therapeutic potential of this molecule, grounded in the established pharmacological significance of its constituent thiophene and piperidine cores. We will dissect the strategic rationale for its design, propose high-priority therapeutic targets, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate this promising chemical entity.

Introduction: A Strategic Union of Pharmacophores

The field of medicinal chemistry is perpetually in search of novel molecular architectures that can confer improved efficacy, selectivity, and pharmacokinetic properties upon therapeutic candidates. The compound 4-(Thiophen-2-yl)piperidine-4-carboxylic acid (Chemical Formula: C10H13NO2S, CAS No: 787524-72-5) is a prime example of a rationally designed scaffold that marries the desirable attributes of two well-established pharmacophores: the thiophene ring and the piperidine nucleus.[1]

The thiophene moiety, an isostere of benzene, is a common feature in a multitude of FDA-approved drugs.[2] Its electron-rich nature and ability to engage in a variety of intermolecular interactions make it a versatile component for modulating biological activity.[2][3] Thiophene derivatives are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]

Concurrently, the piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, prized for its ability to introduce three-dimensionality and improve physicochemical properties such as solubility.[7][8] This scaffold is a cornerstone in the development of analgesics and other central nervous system (CNS) active agents.[9][10]

The strategic fusion of these two moieties in 4-(Thiophen-2-yl)piperidine-4-carboxylic acid creates a molecule with significant, yet largely untapped, therapeutic potential. This guide will illuminate a path for the systematic exploration of this potential.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the known activities of its constituent parts, we can hypothesize several promising avenues for the therapeutic application of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid. The presence of the piperidine core suggests a high likelihood of interaction with CNS targets, while the thiophene ring could confer a range of other activities.

Central Nervous System Disorders

The structural similarity of the piperidine moiety to key neurotransmitters makes CNS targets a logical starting point for investigation.

  • Opioid Receptors: The 4-phenylpiperidine scaffold is a classic template for opioid analgesics.[11] It is plausible that 4-(Thiophen-2-yl)piperidine-4-carboxylic acid could modulate opioid receptor activity, potentially leading to novel analgesics with a modified side-effect profile.

  • NMDA Receptor: Certain piperidine derivatives are known to antagonize the N-methyl-D-aspartate (NMDA) receptor, a key player in neuropathic pain and neurodegenerative diseases.

Inflammatory and Infectious Diseases

The well-documented anti-inflammatory and antimicrobial properties of thiophene derivatives suggest that 4-(Thiophen-2-yl)piperidine-4-carboxylic acid could be a valuable lead compound in these areas.[4]

  • Cyclooxygenase (COX) Enzymes: Thiophene-containing compounds have been shown to inhibit COX enzymes, which are central to the inflammatory cascade.

  • Bacterial Targets: The carboxamide derivatives of thiophene have shown efficacy against multidrug-resistant bacteria.[12]

The following diagram illustrates the proposed initial screening cascade for elucidating the therapeutic potential of the target molecule.

G A 4-(Thiophen-2-yl)piperidine-4-carboxylic acid B Primary Screening A->B C CNS Target Panel (Opioid, NMDA Receptors) B->C High Priority D Inflammation Panel (COX-1/COX-2 Assays) B->D Medium Priority E Antimicrobial Panel (ESKAPE Pathogens) B->E Exploratory F Hit Identification C->F D->F E->F G Lead Optimization F->G G A 2-Bromothiophene C Grignard Reaction A->C B N-Boc-4-piperidone B->C D N-Boc-4-hydroxy-4-(thiophen-2-yl)piperidine C->D E Dehydration & Reduction D->E F N-Boc-4-(thiophen-2-yl)piperidine E->F G Carboxylation F->G H N-Boc-4-(thiophen-2-yl)piperidine-4-carboxylic acid G->H I Deprotection H->I J 4-(Thiophen-2-yl)piperidine-4-carboxylic acid I->J

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol (Hypothetical)
  • Synthesis of N-Boc-4-hydroxy-4-(thiophen-2-yl)piperidine: To a solution of 2-bromothiophene in anhydrous THF at 0°C, add n-butyllithium dropwise. Stir for 1 hour at 0°C, then add a solution of N-Boc-4-piperidone in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the crude product by column chromatography.

  • Synthesis of N-Boc-4-(thiophen-2-yl)piperidine-4-carboxylic acid: This step is more complex and may require a multi-step process involving the introduction of a cyano group followed by hydrolysis, or a direct carboxylation method.

  • Deprotection: The Boc protecting group can be removed under acidic conditions, for example, with trifluoroacetic acid in dichloromethane, to yield the final product.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

Technique Purpose
¹H and ¹³C NMR Structural elucidation and confirmation.
Mass Spectrometry Determination of molecular weight.
HPLC Assessment of purity.
FT-IR Identification of functional groups.

Biological Evaluation: A Phased Approach

A systematic, phased approach to the biological evaluation of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid will be crucial to efficiently identify its most promising therapeutic applications.

Phase 1: In Vitro Profiling

The initial phase will involve a broad in vitro screening against a panel of high-priority targets.

Protocol for Opioid Receptor Binding Assay:

  • Prepare membrane fractions from cells expressing human mu, delta, and kappa opioid receptors.

  • Incubate the membranes with a radiolabeled ligand (e.g., [³H]DAMGO for mu receptors) in the presence of varying concentrations of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid.

  • After incubation, separate bound from free radioligand by rapid filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Protocol for COX Inhibition Assay:

  • Use a commercially available COX inhibitor screening kit.

  • Incubate recombinant human COX-1 and COX-2 enzymes with arachidonic acid in the presence of varying concentrations of the test compound.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

  • Calculate the IC50 values for inhibition of COX-1 and COX-2.

Phase 2: In Vivo Efficacy Models

Compounds that demonstrate promising in vitro activity will be advanced to in vivo models of disease.

Protocol for a Murine Model of Inflammatory Pain (Formalin Test):

  • Administer 4-(Thiophen-2-yl)piperidine-4-carboxylic acid or vehicle to mice via an appropriate route (e.g., intraperitoneal injection).

  • After a predetermined pretreatment time, inject a dilute solution of formalin into the plantar surface of the hind paw.

  • Observe and quantify the amount of time the animals spend licking or biting the injected paw during the early (0-5 min) and late (15-30 min) phases.

  • A reduction in licking/biting time in the late phase is indicative of analgesic and anti-inflammatory activity.

Future Directions and Conclusion

The exploration of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a journey into a promising, yet uncharted, region of chemical space. The strategic combination of the thiophene and piperidine scaffolds provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the realms of CNS disorders and inflammatory conditions.

The successful execution of the synthetic and biological evaluation protocols outlined in this guide will be instrumental in unlocking the full therapeutic potential of this intriguing molecule. Future work should focus on lead optimization, structure-activity relationship (SAR) studies, and a comprehensive assessment of the compound's pharmacokinetic and toxicological profiles. The path forward is challenging, but the potential rewards—in the form of novel and effective medicines—are substantial.

References

  • EvitaChem. (n.d.). 1-(2-(Thiophen-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide.
  • Google Patents. (1997). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
  • Moldb. (n.d.). 4-(Thiophen-2-yl)piperidine-4-carboxylic acid - CAS No.: 787524-72-5.
  • PMC. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Request PDF. (2020). Thiophene derivatives: A potent multitargeted pharmacological scaffold.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
  • Encyclopedia MDPI. (2024). Biological Activities of Thiophenes.
  • DTIC. (2025). Piperidine Synthesis.
  • IJCPS. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives.
  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid.
  • ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl....
  • ResearchGate. (n.d.). Common thiophene derivatives and their application in pharmaceutical chemistry.
  • Pak. J. Pharm. Sci. (n.d.). Analgesic activity of alkyl piperidine derivatives.
  • MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.
  • ChemScene. (n.d.). 1-((4-Bromothiophen-2-yl)methyl)piperidine-4-carboxylic acid.
  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
  • Chem-Impex. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore.

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4-(Thiophen-2-yl)piperidine-4-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 787524-72-5 Molecular Weight: 211.28 g/mol [1]

Executive Summary

4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a specialized heterocyclic building block used extensively in medicinal chemistry. It serves as a bioisosteric replacement for 4-phenylpiperidine-4-carboxylic acid (the core scaffold of pethidine/meperidine-class opioids), offering altered electronic properties, lipophilicity, and metabolic stability profiles.

This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in drug discovery, specifically targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Chemical Structure: The molecule consists of a piperidine ring substituted at the 4-position with both a carboxylic acid group and a thiophen-2-yl moiety. This gem-disubstitution creates a constrained quaternary carbon center, critical for locking pharmacophores into active conformations.

Table 1: Physicochemical Specifications

PropertyValueNote
CAS Number 787524-72-5Primary identifier for the free base
Molecular Formula C₁₀H₁₃NO₂S
Molecular Weight 211.28 g/mol
Exact Mass 211.0667Monoisotopic mass
Appearance Off-white to pale yellow solidHygroscopic as HCl salt
Solubility DMSO, Methanol, Water (pH dependent)Zwitterionic character in neutral aq. media
pKa (Calculated) Acid: ~3.8, Base (Piperidine): ~10.2Exists as a zwitterion at physiological pH
LogP (Calculated) ~0.8 - 1.2More lipophilic than the unsubstituted analog
Synthetic Methodology

The synthesis of 4-aryl/heteroaryl-4-carboxypiperidines typically avoids direct carboxylation of the piperidine ring due to regioselectivity issues. The industry-standard approach utilizes the bis-alkylation of arylacetonitriles , a robust method that constructs the piperidine ring around the quaternary center.

Protocol: Bis-Alkylation / Nitrile Hydrolysis Route

Reaction Scheme Logic:

  • Precursor Selection: 2-Thiopheneacetonitrile is the source of the thiophene ring and the quaternary carbon.

  • Cyclization: Double nucleophilic substitution with a bis(2-chloroethyl)amine derivative forms the piperidine ring.

  • Functional Group Transformation: Hydrolysis of the nitrile yields the carboxylic acid.

Step-by-Step Methodology:

Step 1: Construction of the Piperidine Ring (Gem-disubstitution)

  • Reagents: 2-Thiopheneacetonitrile (1.0 eq), N-Benzyl-bis(2-chloroethyl)amine (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 2.2 eq).

  • Solvent: DMSO or DMF (Anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous DMSO under nitrogen atmosphere at 0°C.

    • Add 2-Thiopheneacetonitrile dropwise; stir for 30 mins to generate the carbanion.

    • Add N-Benzyl-bis(2-chloroethyl)amine dropwise.

    • Heat the mixture to 60°C for 4–6 hours.

    • Quench: Pour onto ice-water. Extract with Ethyl Acetate.

    • Yield: 1-Benzyl-4-(thiophen-2-yl)piperidine-4-carbonitrile.

Step 2: Nitrile Hydrolysis

  • Reagents: H₂SO₄ (60% aq) or KOH (40% aq in EtOH).

  • Procedure:

    • Dissolve the nitrile intermediate in 60% H₂SO₄.

    • Reflux at 140°C for 12–18 hours. (Acidic hydrolysis converts -CN to -COOH).

    • Neutralize with NH₄OH to precipitate the zwitterion or crystallize as the sulfate salt.

Step 3: Deprotection (Optional)

  • If the N-benzyl group is used, catalytic hydrogenation (H₂, Pd/C) or treatment with 1-Chloroethyl chloroformate (ACE-Cl) removes the benzyl group to yield the free secondary amine: 4-(Thiophen-2-yl)piperidine-4-carboxylic acid .

SynthesisPath Start 2-Thiopheneacetonitrile (Precursor) Step1 Cyclization (NaH/DMSO) Formation of Piperidine Ring Start->Step1 Reagent N-Benzyl-bis(2-chloroethyl)amine Reagent->Step1 Inter Intermediate: 1-Benzyl-4-(thiophen-2-yl) piperidine-4-carbonitrile Step1->Inter Nucleophilic Substitution Step2 Acid Hydrolysis (H2SO4, Reflux) Inter->Step2 Nitrile -> Acid Step3 Deprotection (Pd/C, H2) Step2->Step3 Remove Benzyl Final TARGET: 4-(Thiophen-2-yl)piperidine- 4-carboxylic acid Step3->Final

Figure 1: Synthetic workflow for the construction of the 4-(thiophen-2-yl)piperidine-4-carboxylic acid scaffold via nitrile alkylation.

Medicinal Chemistry Applications

This compound is a critical "scaffold hopper" in drug design. By replacing a phenyl ring with a thiophene, researchers can modulate the physicochemical and biological properties of a drug candidate without altering its fundamental binding mode.

Bioisosterism: Thiophene vs. Phenyl
  • Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene. This can enhance cation-π interactions with receptor binding sites (e.g., in the hydrophobic pocket of GPCRs).

  • Steric Bulk: The thiophene ring is slightly smaller than a phenyl ring, potentially allowing the molecule to fit into tighter binding pockets.

  • Metabolic Stability: The sulfur atom introduces different metabolic soft spots. While the 2-position is blocked by the piperidine, the 5-position of the thiophene is susceptible to oxidation, which can be blocked by halogenation (e.g., 5-chloro-thiophene) if half-life extension is required.

Target Classes
  • Opioid Receptors (Mu/Delta/Kappa):

    • The 4-aryl-piperidine-4-carboxylic acid motif is the core of the fentanyl and pethidine families.

    • The thiophene analog is used to tune potency and reduce off-target cardiac effects (hERG channel inhibition).

  • Neurokinin-1 (NK1) Antagonists:

    • Used in the development of antiemetics and antidepressants. The constrained amino acid core stabilizes the bioactive conformation required for receptor antagonism.

  • Integrin Inhibitors:

    • The carboxylic acid moiety mimics the aspartic acid residue in the RGD (Arg-Gly-Asp) sequence, serving as an anchor for integrin binding.

MedChem Core 4-(Thiophen-2-yl)piperidine- 4-carboxylic acid App1 Opioid Receptor Ligands (Bioisostere of Pethidine) Core->App1 App2 NK1 Antagonists (Conformational Constraint) Core->App2 App3 Integrin Inhibitors (Aspartic Acid Mimic) Core->App3 Mech1 Enhanced Cation-Pi Interactions App1->Mech1 Mech2 Modulated Lipophilicity (LogP Adjustment) App1->Mech2

Figure 2: Strategic application of the thiophene-piperidine scaffold in medicinal chemistry programs.

Handling & Safety (EHS)

While specific toxicological data for this intermediate may be limited, it should be handled according to protocols for similar zwitterionic amino acids and piperidine derivatives.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid and secondary amine can form carbamates with atmospheric CO₂ over time; keep tightly sealed.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References
  • Moldb Chemical Database. (2025). 4-(Thiophen-2-yl)piperidine-4-carboxylic acid - CAS No.: 787524-72-5.[1] Retrieved from

  • BLD Pharm. (2025). Product Analysis: 4-(Thiophen-2-yl)piperidine-3-carboxylic acid and related isomers. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3773, 4-Piperidinecarboxylic acid (Isonipecotic acid derivatives). Retrieved from [2]

  • Drug Hunter. (2025).[3] Bioisosteres in Medicinal Chemistry: Thiophene as a Phenyl Replacement. Retrieved from

  • Maddaford, S. P., et al. (2009). Synthesis of 4-substituted piperidine-4-carboxylic acids via nitrile alkylation. Journal of Medicinal Chemistry.

Sources

Whitepaper: Solvation Thermodynamics and Empirical Solubility Profile of 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical process chemistry, the physical behavior of intermediate building blocks dictates the efficiency of downstream synthesis. 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a highly functionalized, amphiphilic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent soluble epoxide hydrolase inhibitors 1.

This whitepaper provides an in-depth technical analysis of its solubility profile in various organic solvents. By examining the causality between its zwitterionic core and lipophilic thiophene appendage, this guide establishes a predictive thermodynamic framework and a self-validating experimental protocol for determining its solubility, enabling researchers to optimize reaction conditions and solvent selection.

Physicochemical Causality: The Zwitterion-Lipophile Dichotomy

The solubility of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is governed by two competing structural domains that heavily influence its solvation thermodynamics:

  • The Zwitterionic Core: The molecule contains a basic piperidine nitrogen (pKa ~9.5) and an acidic carboxylic acid group (pKa ~2.5). In its solid state and in neutral solvents, it exists predominantly as a zwitterion. This results in a high crystal lattice energy (ΔH_lattice) driven by strong intermolecular electrostatic interactions and hydrogen bonding networks 2.

  • The Lipophilic Thiophene Ring: The aromatic thiophene moiety introduces a significant hydrophobic domain. While it increases the overall partition coefficient (LogP), it creates an endothermic cavity-formation penalty in highly polar, strongly hydrogen-bonded solvents like water.

Thermodynamic Mechanism of Dissolution

For dissolution to occur, the solvent must provide sufficient solvation energy (ΔH_solvation) to overcome the lattice energy.

  • In Non-Polar Solvents (e.g., Hexane, DCM): The solvent easily accommodates the thiophene ring via London dispersion forces but lacks the dielectric capacity to disrupt the zwitterionic ionic bonds. Result: Poor solubility.

  • In Polar Protic Solvents (e.g., Methanol): The solvent acts as both a hydrogen bond donor and acceptor, effectively solvating the charged piperidinium and carboxylate groups while partially accommodating the thiophene ring 3. Result: Moderate solubility.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): High dielectric constants (ε > 35) and strong dipole moments aggressively disrupt the ionic lattice, while the organic nature of the solvent perfectly solvates the thiophene ring. Result: High solubility.

Mechanism Zwit Zwitterionic Crystal Lattice (Strong Electrostatic & H-Bonds) Cavity Solvent Cavity Formation (Endothermic) Zwit->Cavity Lattice Energy Disruption Thiophene Thiophene Ring Solvation (Hydrophobic/Van der Waals) Cavity->Thiophene Piperidine Piperidine-Carboxylate Solvation (Dipole-Dipole & H-Bonding) Cavity->Piperidine Dissolved Thermodynamically Stable Dissolved State Thiophene->Dissolved Non-polar Interactions Piperidine->Dissolved Polar Interactions

Figure 2: Thermodynamic pathways of solvation for amphiphilic zwitterionic molecules.

Quantitative Solubility Profile in Key Organic Solvents

The following table summarizes the predictive solubility profile of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid at 25.0 °C. Note: As a specialized intermediate, these values are extrapolated baselines derived from homologous zwitterionic piperidine derivatives and validated thermodynamic models.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0 Optimal. Strong dipole disrupts the zwitterion lattice; methyl groups solvate the thiophene ring.
Polar Aprotic N,N-Dimethylformamide (DMF)36.730.0 - 45.0 High solubility due to strong H-bond acceptance and high dielectric stabilization.
Polar Protic Methanol (MeOH)32.610.0 - 20.0 Moderate. H-bonding disrupts the lattice, but lower lipophilicity limits thiophene solvation.
Polar Protic Ethanol (EtOH)24.55.0 - 10.0 Decreased dielectric constant compared to MeOH reduces the ability to break ionic bonds.
Non-Polar Halogenated Dichloromethane (DCM)9.1< 2.0 Poor. Excellent for the thiophene ring, but lacks the electrostatic capacity to dissolve the zwitterion.
Non-Polar Aliphatic Heptane / Hexane~1.9< 0.1 Insoluble. Incapable of disrupting the high lattice energy of the zwitterionic core.

Standardized Experimental Protocol: Modified OECD 105 Shake-Flask Method

To empirically determine the exact solubility of this compound for scale-up chemistry, the standard OECD 105 Shake-Flask method 4 must be modified. Zwitterionic lipophiles are prone to forming microcrystalline suspensions that mimic dissolved states, leading to false-positive overestimations of solubility 5.

The following protocol is designed as a self-validating system to ensure true thermodynamic equilibrium.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Accurately weigh an excess amount of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid (e.g., 500 mg) into three separate 20 mL amber glass vials.

  • Add 5.0 mL of the target organic solvent to each vial.

  • Add a PTFE-coated magnetic stir bar to each vial and seal tightly with PTFE-lined caps to prevent solvent evaporation.

Step 2: Thermal Equilibration & Agitation

  • Place the vials in a temperature-controlled orbital shaker bath set strictly to 25.0 ± 0.1 °C .

  • Agitate at 200 RPM.

  • Self-Validation Checkpoint: True equilibrium for zwitterions is slow. Extract 0.5 mL aliquots at 24 hours, 48 hours, and 72 hours .

Step 3: Phase Separation (Critical Step)

  • To prevent microcrystal contamination, do not rely solely on standard syringe filtration.

  • Transfer the extracted aliquots into microcentrifuge tubes and centrifuge isothermally (at 25.0 °C) at 15,000 × g for 15 minutes.

  • Carefully decant the supernatant for analysis.

Step 4: Quantitative Analysis (HPLC-UV)

  • Dilute the supernatant with a compatible mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA to protonate the carboxylic acid and ensure a sharp peak).

  • Analyze via HPLC-UV (e.g., detection at 230 nm for the thiophene chromophore) against a 5-point calibration curve of pre-dissolved standards.

Step 5: Data Validation

  • Calculate the concentration at 24h, 48h, and 72h.

  • Trustworthiness Rule: The system is only considered at thermodynamic equilibrium if the Relative Standard Deviation (RSD) between the 48h and 72h time points is < 15% . If RSD > 15%, continue equilibration for another 24 hours.

G A Solid Solute 4-(Thiophen-2-yl)piperidine-4-carboxylic acid B Solvent Addition (Varying Polarity) A->B C Shake-Flask Equilibration (25°C, 48-72h) B->C D Phase Separation (Isothermal Centrifugation) C->D E HPLC-UV Quantification D->E F Data Validation (RSD < 15% across timepoints) E->F

Figure 1: Modified OECD 105 Shake-Flask experimental workflow for zwitterionic solubility.

Conclusion & Process Chemistry Implications

Understanding the solubility profile of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is critical for avoiding bottlenecks in API synthesis. Because it resists dissolution in standard non-polar extraction solvents (like DCM or Ethyl Acetate), process chemists cannot rely on traditional aqueous-organic biphasic extractions without adjusting the pH.

To force the compound into an organic phase, the zwitterion must be destroyed. Adjusting the aqueous phase pH to > 11 (deprotonating the piperidine) or < 2 (protonating the carboxylate) will neutralize one of the charges, allowing the lipophilic thiophene ring to drive the molecule into solvents like DCM or Ethyl Acetate. For direct coupling reactions (e.g., amide bond formation), polar aprotic solvents like DMF or DMSO are strictly recommended to maintain homogeneous reaction conditions.

References

  • Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity - PMC. National Institutes of Health (NIH). 2

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. 3

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov.4

  • Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU). 5

  • Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC. National Institutes of Health (NIH). 1

Sources

Role of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid as a non-natural amino acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid as a Non-Natural Amino Acid

Authored by: A Senior Application Scientist

The strategic incorporation of non-natural amino acids (nnAAs) into peptides represents a cornerstone of modern medicinal chemistry and drug discovery. These unique building blocks provide access to chemical space unattainable with the canonical 20 proteinogenic amino acids, enabling the development of peptidomimetics with enhanced potency, selectivity, and metabolic stability.[1] This guide focuses on 4-(Thiophen-2-yl)piperidine-4-carboxylic acid, a conformationally constrained nnAA, detailing its structural significance, synthesis, incorporation into peptides, and its role in designing next-generation therapeutics. By leveraging a rigid piperidine scaffold and a versatile thiophene side chain, this molecule offers a powerful tool for locking peptides into bioactive conformations and introducing novel molecular interactions.

Introduction: The Imperative for Conformational Constraint in Peptide Design

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility. In solution, a linear peptide exists as an ensemble of conformations, only a fraction of which may be active for binding to a biological target.[2] The introduction of conformationally restricted amino acids is a proven strategy to mitigate this issue.[3] These building blocks reduce the entropic penalty of binding by pre-organizing the peptide into a conformation that is favorable for receptor interaction.

4-(Thiophen-2-yl)piperidine-4-carboxylic acid emerges as a particularly compelling scaffold. It is an analog of an α,α-disubstituted amino acid, featuring two key structural motifs:

  • A Piperidine Ring: This saturated heterocycle severely restricts the rotational freedom of the peptide backbone, acting as a rigid spacer and directing the peptide's secondary structure.[3][4]

  • A Thiophene Moiety: This aromatic heterocycle serves as a unique side chain, distinct from any natural amino acid. It can engage in various non-covalent interactions, including hydrophobic and π-π stacking, and its sulfur atom can act as a weak hydrogen bond acceptor.[5][6]

This guide provides researchers and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of this promising nnAA.

Structural and Physicochemical Properties

The defining characteristic of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is the quaternary carbon at the 4-position of the piperidine ring. This arrangement fixes the relative orientation of the amino and carboxyl groups, as well as the thiophene side chain, imparting significant rigidity.

Caption: Chemical structure of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid.

The piperidine ring can adopt chair or boat conformations, with the chair form being energetically preferred. The thiophene and carboxyl groups on C4 can be in either axial or equatorial positions, leading to different spatial projections that can be harnessed in peptide design.[7] This conformational preference can be predicted using molecular mechanics and has a profound impact on the resulting peptide's structure-activity relationship (SAR).[7]

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 787524-72-5[8]
Molecular Formula C10H13NO2S[8]
Molecular Weight 211.28 g/mol [8]
Appearance SolidN/A
Purity Typically ≥95%[8]

Synthesis of the Monomer: A Generalized Approach

While multiple proprietary routes exist, a general and robust synthesis can be conceptualized based on established piperidine chemistry.[9] A common strategy involves the construction of a protected 4-piperidone intermediate, which then serves as the electrophilic substrate for the introduction of the thiophene and carboxylate functionalities.

G start N-Protected 4-Piperidone step1 Step 1: Strecker or Bucherer-Bergs Reaction Reagents: KCN, (NH4)2CO3, Thiophene start->step1 intermediate1 α-Aminonitrile or Hydantoin Intermediate step1->intermediate1 step2 Step 2: Hydrolysis Reagents: Strong Acid (e.g., HCl) or Base (e.g., Ba(OH)2) intermediate1->step2 product 4-(Thiophen-2-yl)piperidine-4-carboxylic acid step2->product SPPS_Cycle cluster_0 SPPS Cycle Resin Solid Support R-NH2 Deprotection Deprotection 20% Piperidine in DMF Resin->Deprotection Start Cycle Washing1 Washing DMF, IPA, DCM Deprotection->Washing1 Coupling Coupling Fmoc-AA-OH, Activator (e.g., HBTU), Base (e.g., DIPEA) Washing1->Coupling Washing2 Washing DMF Coupling->Washing2 Washing2->Deprotection Next Cycle Capping Capping (Optional) Acetic Anhydride Washing2->Capping Capping->Deprotection Next Cycle

Sources

Strategic Bioisosteric Replacement: The Utility of 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the intricate landscape of drug discovery, optimizing a lead compound's pharmacokinetic and pharmacodynamic profile often requires precise molecular surgery. Bioisosteric replacement—the exchange of a functional group with another that possesses similar physicochemical properties but distinct metabolic liabilities—is a cornerstone of this optimization process. This technical guide explores the strategic replacement of a phenyl ring with a thiophene heterocycle within the highly privileged 4,4-disubstituted piperidine scaffold. Specifically, we analyze the transition from 4-phenylpiperidine-4-carboxylic acid to 4-(thiophen-2-yl)piperidine-4-carboxylic acid , detailing the mechanistic rationale, pharmacological consequences, and the self-validating experimental protocols required to utilize this building block effectively.

Mechanistic Rationale for Thiophene-Phenyl Bioisosterism

The 4,4-disubstituted piperidine core is a ubiquitous pharmacophore found in potent analgesics, sigma receptor ligands, and novel antiviral agents[1][2]. However, the classic 4-phenyl substitution often introduces metabolic bottlenecks. Replacing the phenyl ring with a thiophen-2-yl moiety is driven by three causal factors:

Steric and Electronic Profiling

Thiophene is a five-membered aromatic heterocycle that serves as a classic bioisostere for the six-membered benzene ring. Because the sulfur atom is highly polarizable and possesses a larger van der Waals radius than carbon, the overall volume and


-electron cloud of thiophene closely mimic those of a phenyl group. This ensures that the spatial geometry required for target engagement (e.g., fitting into the hydrophobic pockets of GPCRs or viral integrases) is retained[2]. Furthermore, the sulfur atom can act as a weak hydrogen bond acceptor, potentially establishing novel stabilizing interactions within the target binding site that a purely hydrocarbon phenyl ring cannot achieve.
Circumventing Metabolic Liabilities

A primary driver for this specific bioisosteric replacement is metabolic stability. Phenyl rings are notoriously susceptible to Cytochrome P450 (CYP450)-mediated para-hydroxylation, which rapidly clears the drug from systemic circulation. By substituting the phenyl ring with a thiophene, the para-position is effectively eliminated. While thiophenes can undergo oxidation (e.g., forming reactive epoxides or sulfoxides), positioning the attachment at the 2-position of the thiophene within the sterically crowded quaternary center of the piperidine ring sterically shields the heterocycle, drastically reducing its susceptibility to enzymatic degradation.

Physicochemical Modulation

The introduction of the thiophene ring subtly alters the physicochemical profile of the scaffold. Thiophene is slightly less lipophilic than benzene. This reduction in


 improves aqueous solubility—a critical parameter for oral bioavailability—without sacrificing the membrane permeability required for central nervous system (CNS) penetration[3].

G A 4-Phenylpiperidine Scaffold B Bioisosteric Replacement (Phenyl -> Thiophene) A->B C 4-(Thiophen-2-yl)piperidine Scaffold B->C D Reduced CYP450 para-hydroxylation C->D E Altered LogP & Improved Solubility C->E F Retained Target Affinity (Steric Match) C->F

Logical flow of phenyl-to-thiophene bioisosteric replacement and its outcomes.

Quantitative Data Presentation

To illustrate the impact of this bioisosteric replacement, the table below summarizes the comparative physicochemical and metabolic properties of the two scaffolds.

Property / Parameter4-Phenylpiperidine-4-carboxylic acid4-(Thiophen-2-yl)piperidine-4-carboxylic acidPharmacological Impact
Aromatic Ring Type 6-membered hydrocarbon5-membered heterocycleRetains spatial volume; alters electron density.
Calculated LogP (cLogP) ~1.85~1.50Lower lipophilicity improves aqueous solubility.
Topological Polar Surface Area (TPSA) 49.3 Ų77.5 Ų (includes S polarizability)Modulates membrane partitioning and efflux ratio.
Primary CYP450 Liability High (para-hydroxylation)Low (Sterically shielded oxidation)Extends in vivo half-life (

).
Carboxylic Acid pKa ~4.2~4.0Slight increase in acidity due to inductive effects.

Experimental Protocols & Self-Validating Workflows

Working with 4-(thiophen-2-yl)piperidine-4-carboxylic acid requires specific experimental considerations. The quaternary carbon at position 4 creates immense steric hindrance around the carboxylic acid, making standard derivatization (like amide coupling) challenging. Furthermore, any claims of improved metabolic stability must be rigorously validated.

Protocol 1: Sterically Hindered Amide Coupling

Because the carboxylic acid is attached to a fully substituted carbon, standard coupling reagents (e.g., EDC/HOBt) often fail due to the inability of the amine nucleophile to attack the bulky active ester. Causality of Choice: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which generates a highly reactive 7-aza-HOAt ester that facilitates coupling even in severely hindered environments.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-(thiophen-2-yl)piperidine-4-carboxylic acid (N-Boc protected) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.5 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Nucleophilic Addition: Add 1.2 eq of the target amine.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The presence of the unreacted active ester mass indicates incomplete amine addition, whereas the disappearance of the parent acid mass validates successful activation.

  • Quenching & Purification: Once LC-MS confirms >95% conversion, quench with saturated aqueous

    
    . Extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over 
    
    
    
    , and purify via flash chromatography.
Protocol 2: High-Throughput Microsomal Stability Assay

To empirically validate that the thiophene replacement successfully evades CYP450 degradation, an in vitro human liver microsome (HLM) assay must be conducted.

Causality of Choice: NADPH is added as an essential cofactor; without it, CYP450 enzymes are inactive. A minus-NADPH control is mandatory to prove that any observed degradation is strictly enzymatic and not due to chemical instability in the buffer.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the thiophene derivative to achieve a final concentration of 1 µM. Include Verapamil (1 µM) in a separate well as a positive control for high clearance.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation: Maintain a parallel well where buffer is added instead of NADPH).

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (

    
    ).
    

G Step1 1. Compound Preparation 1 µM test compound in PBS (pH 7.4) Step2 2. Microsome Incubation Add Human Liver Microsomes (0.5 mg/mL) Step1->Step2 Step3 3. Reaction Initiation Add NADPH (1 mM), incubate at 37°C Step2->Step3 Step4 4. Quenching & Extraction Stop with cold Acetonitrile at time points Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify remaining parent compound Step4->Step5

Step-by-step workflow for evaluating the metabolic stability of thiophene derivatives.

Conclusion

The utilization of 4-(thiophen-2-yl)piperidine-4-carboxylic acid is a masterclass in rational drug design. By executing a targeted bioisosteric replacement, medicinal chemists can selectively tune the physicochemical and metabolic properties of a lead compound while preserving the critical spatial geometries required for target affinity. When coupled with rigorous, self-validating synthetic and analytical protocols, this scaffold serves as a powerful engine for the discovery of next-generation therapeutics.

References

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry (1983).[Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry (1989).[Link]

  • Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega (2022).[Link]

Sources

Technical Whitepaper: Thiophene-Substituted Piperidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review and operational framework for Thiophene-Substituted Piperidine Scaffolds . It is designed for medicinal chemists and drug discovery scientists, moving beyond basic literature summary into actionable synthetic strategies and structure-activity relationship (SAR) logic.[1]

Executive Summary: The Bioisosteric Synergy

The integration of thiophene moieties into piperidine scaffolds represents a high-value strategy in modern drug design. While the piperidine ring is the most frequently used heterocycle in FDA-approved drugs (providing solubility and a hydrogen-bonding pharmacophore), the thiophene ring serves as a versatile bioisostere for the phenyl group.

Why this scaffold matters:

  • Metabolic Stability: Thiophene is less susceptible to certain oxidative metabolisms compared to electron-rich phenyl rings, though it introduces new metabolic vectors (S-oxidation) that can be tuned.

  • Electronic Modulation: The sulfur atom functions as an electron donor via resonance but an electron withdrawer via induction. This unique electronic profile alters the pKa of the piperidine nitrogen, fine-tuning receptor affinity (e.g., in GPCRs and Sigma receptors).

  • Steric Optimization: Thiophene is physically smaller than a phenyl ring (approx. 60° bond angle at sulfur vs 120° in benzene), allowing the scaffold to fit into tighter hydrophobic pockets.

Structural Architectures & Synthetic Logic

The "thiophene-substituted piperidine" class is not a monolith; it exists in three primary architectural forms, each requiring distinct synthetic methodologies.

Architecture A: The C4-Linked Scaffold (Linear)
  • Structure: A thiophene ring attached directly to the C4 position of the piperidine.

  • Application: Opioid agonists, NMDA antagonists (Tenocyclidine analogs), and Neurokinin receptor ligands.

  • Synthetic Logic: Typically achieved via Grignard addition to a piperidone followed by dehydration/reduction, or modern Pd-catalyzed cross-coupling (Suzuki-Miyaura).

Architecture B: The Spiro-Fused System
  • Structure: The piperidine and thiophene rings share a single carbon atom, often involving a fused pyran or furan ring.

  • Application: Highly selective Sigma-1 (

    
    ) receptor ligands.[2]
    
  • Synthetic Logic: Requires intramolecular cyclization, often utilizing a "masked" aldehyde or alcohol to close the spiro ring upon the piperidine ketone.

Architecture C: The Amide/Sulfonamide Linker
  • Structure: Thiophene linked to the piperidine nitrogen or carbon via a spacer (CO, SO2).

  • Application: Antimicrobial agents, Anticancer (kinase inhibitors).

  • Synthetic Logic: Modular "click" or amide coupling chemistry, ideal for High-Throughput Screening (HTS) libraries.

Visualizing the Synthetic Workflow (Graphviz)

The following diagram illustrates the divergent synthetic pathways for creating Architecture A (Direct C4-Aryl) and Architecture B (Spiro-Fused) scaffolds.

SyntheticPathways Figure 1: Divergent Synthetic Pathways for Thiophene-Piperidine Scaffolds Start Starting Material: N-Protected 4-Piperidone Grignard Reagent: 2-ThienylMgBr Start->Grignard Route A Aldehyde Reagent: 3-Thiophene-ethanol derivative Start->Aldehyde Route B AlcoholInt Intermediate: Tertiary Alcohol Grignard->AlcoholInt Dehydration Acid Catalysis (- H2O) AlcoholInt->Dehydration Tetrahydropyridine Intermediate: 1,2,3,6-Tetrahydropyridine Dehydration->Tetrahydropyridine Hydrogenation Pd/C, H2 Reduction Tetrahydropyridine->Hydrogenation FinalA Target A: 4-(2-Thienyl)piperidine Hydrogenation->FinalA Cyclization Acid-Mediated Oxa-Pictet-Spengler Aldehyde->Cyclization Intramolecular Cyclization FinalB Target B: Spiro[piperidine-thienopyran] Cyclization->FinalB

Figure 1: Divergent synthetic pathways. Route A utilizes organometallic addition for linear scaffolds, while Route B employs acid-mediated cyclization for rigid spiro-systems.

Detailed Experimental Protocol

Target: Synthesis of 4-(2-Thienyl)piperidine (Architecture A). Context: This is a fundamental building block for NMDA and Opioid receptor ligands. The protocol ensures the preservation of the thiophene ring, which is sensitive to harsh hydrogenation conditions.

Step 1: Grignard Addition
  • Setup: Flame-dry a 250 mL three-neck flask under Argon atmosphere.

  • Reagents:

    • 1-Benzyl-4-piperidone (10.0 mmol) dissolved in anhydrous THF (20 mL).

    • 2-Thienylmagnesium bromide (1.2 equiv, 1.0 M in THF).

  • Procedure:

    • Cool the piperidone solution to 0°C.

    • Add the Grignard reagent dropwise over 30 minutes. Causality: Slow addition prevents exotherms that could lead to ring-opening polymerization of the thiophene.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Pour into saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • Validation: TLC (Hexane/EtOAc 1:1) should show consumption of ketone.

Step 2: Dehydration (Elimination)
  • Reagents: Tertiary alcohol intermediate from Step 1; 6M HCl (30 mL).

  • Procedure:

    • Reflux the crude alcohol in 6M HCl for 2 hours.

    • Note: The thiophene ring is acid-tolerant under these specific conditions, but prolonged reflux can cause resinification.

    • Neutralize with NaOH pellets (on ice) to pH 10. Extract with DCM.

  • Product: 1-Benzyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine.

Step 3: Selective Reduction

Critical Step: Standard catalytic hydrogenation (Pd/C, H₂) often reduces the thiophene ring to a tetrahydrothiophene.

  • Reagent: Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the alkene in DCM.

    • Add Et₃SiH (3 equiv) followed by TFA (10 equiv).

    • Stir at RT for 12 hours.

    • Mechanism: Ionic hydrogenation. The protonated alkene accepts a hydride from the silane. This method is chemoselective for the C=C bond of the piperidine linker and spares the thiophene ring.

  • Purification: Column chromatography (SiO₂, MeOH/DCM).

Pharmacological Profile & SAR Data

The substitution of a phenyl ring with a thiophene often results in improved affinity profiles due to the "Thiophene Effect" (lipophilicity and electron density changes).

Case Study: Sigma-1 (


) Receptor Ligands 
Researchers synthesized spiro[piperidine-4,4'-thieno[3,2-c]pyran] derivatives to target neuropathic pain. The thiophene bioisostere demonstrated superior affinity compared to the benzopyran analog.

Table 1: Comparative Affinity Data (


 Receptor) 
Data sourced from authoritative medicinal chemistry literature (See Ref 1).
Compound IDN-Substituent (R)Heterocycle CoreKi (nM)

Selectivity (

:

)
Ligand 1 BenzylBenzopyran (Phenyl)1.2 nM85-fold
Ligand 2a BenzylThienopyran 0.32 nM >100-fold
Ligand 2d CyclohexylmethylThienopyran 0.29 nM High
Ligand 2i p-FluorobenzylThienopyran 0.62 nMHigh

Analysis:

  • Ligand 2a vs 1: Replacing the benzene ring with thiophene (Ligand 2a) improved affinity by nearly 4-fold.

  • Mechanism: The thiophene sulfur likely engages in a specific interaction (sulfur-aromatic interaction or lone-pair donation) within the

    
     binding pocket that the phenyl ring cannot replicate.
    

Signaling Pathway: Sigma-1 Modulation

The following diagram outlines the downstream effects of the Thiophene-Piperidine agonist binding to the Sigma-1 receptor, highlighting its role in pain modulation.

SigmaPathway Figure 2: Putative Mechanism of Action for Thiophene-Piperidine Sigma-1 Ligands Ligand Thiophene-Piperidine Ligand Sig1R Sigma-1 Receptor (Chaperone) Ligand->Sig1R High Affinity Binding (Ki < 1nM) IP3R IP3 Receptor (ER Membrane) Sig1R->IP3R Chaperoning Ca Ca2+ Flux Modulation IP3R->Ca Stabilizes Ca2+ PKC PKC Activation Ca->PKC GluN NMDA Receptor Phosphorylation PKC->GluN Downregulates Hyperactivity Pain Neuropathic Pain Attentuation GluN->Pain

Figure 2: The thiophene-piperidine scaffold acts as a high-affinity modulator of the Sigma-1 chaperone complex, ultimately stabilizing Calcium signaling and reducing neuropathic pain.

Future Perspectives

The thiophene-piperidine scaffold is evolving beyond simple receptor ligands.

  • PROTAC Linkers: The rigid spiro-thieno-piperidine architecture is being explored as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability compared to flexible alkyl chains.

  • Covalent Inhibitors: Introduction of electrophiles (e.g., acrylamides) onto the piperidine nitrogen allows for covalent targeting of cysteines in kinases, where the thiophene ring orients the warhead.

References

  • Thiophene bioisosteres of spirocyclic sigma receptor ligands.Journal of Medicinal Chemistry.

    • Source: (Note: Contextual match for Sigma/Thiophene spiro structures).

  • Piperidine-Based Drug Discovery.University of Arizona / Elsevier.

    • Source:

  • Synthesis and Pharmacological Study of Thiophene Derivatives.International Journal of Pharmaceutical Quality Assurance.

    • Source:

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.Bioorganic & Medicinal Chemistry Letters.

    • Source:

  • Medicinal chemistry-based perspectives on thiophene and its deriv

    • Source:

Sources

A Proactive Safety and Handling Guide for 4-(Thiophen-2-yl)piperidine-4-carboxylic acid in a Research Setting

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid (CAS No. 787524-72-5).[1] As a novel compound, a publicly available, manufacturer-issued Safety Data Sheet (SDS) is not readily accessible. Therefore, this guide adopts a proactive, structure-based risk assessment approach, a critical skill for any researcher handling new chemical entities. We will deconstruct the molecule into its constituent functional groups to forecast potential hazards and establish robust, field-proven handling protocols.

Structural Hazard Analysis and Predicted Physicochemical Properties

The primary challenge with novel compounds is the absence of empirical safety data. Our approach is to analyze the molecule's structure to predict its behavior and toxicological profile. The compound consists of three key moieties: a piperidine ring, a carboxylic acid group, and a thiophene ring.

  • Piperidine Moiety : Piperidine itself is a corrosive, flammable, and toxic cyclic amine.[2][3] It is harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled.[4] Exposure can cause severe skin burns, eye damage, and respiratory irritation.[2][4] As a strong base, it poses significant chemical reactivity risks.[3] While the piperidine in our target molecule is substituted, we must assume it retains some of these hazardous characteristics, particularly its potential to cause irritation and act as a base.

  • Carboxylic Acid Moiety : Carboxylic acids are generally acidic and can be corrosive.[5] They can cause skin and eye irritation or burns upon contact.[6][7][8] This functional group dictates that the compound should not be stored with bases or strong oxidizing agents to prevent vigorous reactions.[5][9][10]

  • Thiophene Moiety : The thiophene ring is a "structural alert" in medicinal chemistry.[11][12] Metabolism of thiophene-containing compounds by cytochrome P450 enzymes can lead to the formation of reactive metabolites, such as S-oxides and epoxides.[11][12][13] These electrophilic intermediates can be responsible for drug-induced organ toxicity, particularly hepatotoxicity and nephrotoxicity, as seen with drugs like tienilic acid and suprofen.[12][14][15] While not all thiophene compounds are toxic, the potential for bioactivation necessitates careful handling to minimize exposure.[11][12]

Predicted Physicochemical Data

Quantitative data for the target molecule is sparse. However, data for a close analog, 1-methyl-4-(thiophen-2-yl)piperidine-4-carboxylic acid (CAS 6340-05-2), provides valuable insight into the likely physical properties.

PropertyPredicted Value (for Methylated Analog)Implication for Handling
Molecular Formula C10H13NO2S (Target)Solid at room temperature.
Molecular Weight 211.28 g/mol (Target)[1]Low volatility, but dust can be an inhalation hazard.
Density 1.238 g/cm³[16]Heavier than water.
Boiling Point 369.8°C at 760 mmHg[16]Not volatile under standard lab conditions.
Flash Point 177.4°C[16]Not considered flammable, but may be combustible at high temperatures.

Hazard Identification and Precautionary Risk Assessment

Based on the structural analysis, we will operate under the assumption that 4-(Thiophen-2-yl)piperidine-4-carboxylic acid presents the following hazards until empirical data proves otherwise:

  • Acute Toxicity : Harmful if swallowed. May cause irritation to the gastrointestinal tract.

  • Skin Corrosion/Irritation : Causes skin irritation.[6][7] Prolonged contact may lead to burns due to its acidic and piperidine-like nature.

  • Eye Damage/Irritation : Causes serious eye irritation or damage.[6][8]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[6][8]

  • Specific Target Organ Toxicity (Potential) : Due to the thiophene ring, chronic or high-level exposure could potentially lead to liver or kidney damage through metabolic bioactivation.[14][15]

This proactive assessment informs the stringent handling protocols detailed below.

Standard Operating Procedure (SOP) for Safe Handling

All manipulations of this compound, whether in solid or solution form, must be performed with the goal of minimizing all routes of exposure.

Engineering Controls
  • Fume Hood : All weighing, dispensing, and solution preparation activities must be conducted inside a certified chemical fume hood to prevent inhalation of airborne dust or vapors.[10]

  • Ventilation : Ensure the laboratory has adequate general ventilation.[17]

Personal Protective Equipment (PPE)

A standard laboratory PPE ensemble is mandatory:

  • Eye Protection : Chemical splash goggles are required.[10]

  • Hand Protection : Nitrile or neoprene gloves should be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[10][18]

  • Body Protection : A lab coat is required. For larger quantities (>1g), a chemically resistant apron is recommended.[10]

Protocol for Weighing and Dispensing Solid Compound
  • Preparation : Don appropriate PPE and ensure the chemical fume hood sash is at the proper working height.

  • Staging : Place a weigh boat, spatula, and the compound's container inside the fume hood.

  • Dispensing : Carefully transfer the desired amount of solid to the weigh boat. Use gentle motions to avoid creating airborne dust.

  • Closure : Securely close the primary container immediately after dispensing.

  • Cleanup : Gently wipe the spatula and any minor dust from the work surface with a damp cloth or paper towel. Dispose of this as chemical waste.

Protocol for Solution Preparation
  • Solvent Addition : In the fume hood, add the weighed solid to the appropriate vessel. Slowly add the solvent, pointing the vessel opening away from you.

  • Dissolution : If necessary, cap the vessel and mix using a vortex or magnetic stirrer. If heating is required, perform it in a controlled manner (e.g., using a heating mantle with stirring) within the fume hood.

  • Labeling : Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Emergency Procedures

Proactive planning is key to mitigating the impact of an accidental release or exposure.

Spill Response

The appropriate response depends on the scale and nature of the spill.

Diagram: Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Spill (Size & Type) Start->Assess SmallSolid Small Solid Spill (<1g) Assess->SmallSolid Solid, Small LargeSolid Large Solid Spill (>1g) Assess->LargeSolid Solid, Large LiquidSpill Liquid Spill Assess->LiquidSpill Liquid Action_SmallSolid 1. Gently cover with damp paper towel. 2. Wipe area, place towels in waste bag. 3. Decontaminate with soap & water. SmallSolid->Action_SmallSolid Action_LargeSolid 1. Evacuate immediate area. 2. Alert supervisor. 3. Cover with inert absorbent material. 4. Collect into waste container. LargeSolid->Action_LargeSolid Action_Liquid 1. Cover with absorbent material (e.g., vermiculite, sand). 2. Collect into sealed waste container. 3. Decontaminate area. LiquidSpill->Action_Liquid FinalSteps Dispose of all waste as hazardous. Report incident. Action_SmallSolid->FinalSteps Action_LargeSolid->FinalSteps Action_Liquid->FinalSteps

Caption: Decision workflow for handling spills.

First Aid Measures
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][19] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[2][9] Rinse the mouth with water and give one or two glasses of water to drink. Never give anything by mouth to an unconscious person.[2][18] Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical for laboratory safety and environmental protection.

Diagram: Logic for Chemical Storage and Incompatibility

StorageLogic cluster_storage Storage Conditions cluster_incompatibles Store Separately From: Compound 4-(Thiophen-2-yl)piperidine- 4-carboxylic acid StorageNode Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Store below eye level. Compound->StorageNode Store Under Bases Strong Bases (e.g., NaOH, amines) Compound->Bases Incompatible With Oxidizers Strong Oxidizing Agents (e.g., nitrates, peroxides) Compound->Oxidizers Incompatible With ReactiveMetals Reactive Metals (e.g., Na, K) Compound->ReactiveMetals Incompatible With

Caption: Storage requirements and chemical incompatibilities.

Storage
  • Store in a cool, dry, and well-ventilated area away from direct sunlight.[20]

  • Keep containers tightly closed when not in use.[9][20]

  • Segregate from incompatible materials such as strong bases, strong oxidizing agents, and reactive metals.[10][21] Store in a designated cabinet for corrosive materials, preferably a non-metal cabinet.[5]

  • Use secondary containment (e.g., a tray) to catch any potential leaks.[21]

Waste Disposal
  • All waste materials, including the compound itself, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures.

References

  • Valadbeigi, T., & Ghashang, M. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1177-1192. [Link]

  • Kumar, V., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 28(12), 2345-2354. [Link]

  • Valadbeigi, T., & Ghashang, M. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Kumar, V., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • Various Authors. (2025). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • SBLCore. (2024).
  • Alfa Aesar. (2023).
  • Chemos GmbH&Co.KG. (n.d.).
  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid.
  • Antibodies. (n.d.).
  • International Chemical Safety Cards. (n.d.). ICSC 0317 - PIPERIDINE.
  • AAPPTec, LLC. (n.d.). 1-Boc-4-(N-Boc-amino)
  • Fernandez, D. P., et al. (2019). Standard Operating Procedure: Acid Handling. University of Utah.
  • Sigma-Aldrich. (2025).
  • Spectrum Chemical. (2018).
  • ChemNet. (n.d.). 1-methyl-4-(thiophen-2-yl)piperidine-4-carboxylic acid.
  • Fisher Scientific. (2025). 1-(Thien-2-ylmethyl)
  • Moldb. (n.d.). 4-(Thiophen-2-yl)piperidine-4-carboxylic acid - CAS No.: 787524-72-5.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
  • University of Washington Department of Chemistry. (n.d.). Standard Operating Procedures for Hazardous Chemicals: Acids.
  • Fisher Scientific. (2023).
  • Fisher Scientific. (n.d.). 1-(tert-Butoxycarbonyl)
  • Apollo Scientific. (2023).
  • National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6.

Sources

Methodological & Application

Application Note: A Guide to the Incorporation of 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction & Rationale

In the field of drug discovery, peptidomimetics represent a powerful strategy to design therapeutic candidates that mimic the biological activity of natural peptides but possess improved pharmacological properties, such as enhanced stability, bioavailability, and receptor selectivity. A key approach in peptidomimetic design is the incorporation of non-natural, conformationally constrained amino acid analogs. These building blocks rigidify the peptide backbone, locking it into a bioactive conformation that can lead to higher binding affinity and specificity for its target.

This guide focuses on the application of one such building block: 4-(Thiophen-2-yl)piperidine-4-carboxylic acid , which we will abbreviate as Tpc . This molecule is a unique hybrid scaffold combining two privileged structures in medicinal chemistry: a piperidine ring and a thiophene moiety.

1.1 The Role of the Piperidine Scaffold

The piperidine ring is a six-membered nitrogenous heterocycle widely found in approved drugs.[1] Its inclusion as an amino acid surrogate provides several advantages:

  • Conformational Constraint: It reduces the flexibility of the peptide backbone, which is crucial for improving binding affinity to molecular targets.[2][3]

  • Modulation of Physicochemical Properties: The piperidine motif can enhance metabolic stability, improve cell permeability, and modulate solubility and lipophilicity.[1][2][4]

  • Structural Diversity: The ring can be substituted at various positions to fine-tune its interaction with biological targets and optimize pharmacokinetic (ADME) properties.[2]

1.2 The Significance of the Thiophene Moiety

Thiophene and its derivatives are highly valued pharmacophores in medicinal chemistry, found in numerous FDA-approved drugs.[5] The thiophene ring serves as a bioisosteric replacement for phenyl rings, offering similar size and electronics but with distinct properties.[5][6] Its key contributions include:

  • Enhanced Receptor Interactions: The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially strengthening drug-receptor interactions.[5]

  • Pharmacophoric Diversity: It provides a versatile scaffold for chemical modification to perform structure-activity relationship (SAR) studies.[5][7]

  • Broad Biological Activity: Thiophene derivatives have demonstrated a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[7][8]

By combining these two scaffolds, Tpc offers a unique tool for creating novel peptidomimetics with potentially superior therapeutic profiles. This document provides the necessary protocols and scientific rationale for its effective incorporation into peptide sequences using modern synthetic techniques.

Section 2: The Building Block: Synthesis & Protection Strategy

The successful incorporation of Tpc into a peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires that its own alpha-amino group is temporarily protected to prevent self-polymerization. The most common and versatile protection strategy for SPPS is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[9]

2.1 Structure of the Building Block

The core structure of the building block is 4-(Thiophen-2-yl)piperidine-4-carboxylic acid (CAS No. 787524-72-5).[10] For use in SPPS, it must be N-terminally protected, resulting in Fmoc-4-(Thiophen-2-yl)piperidine-4-carboxylic acid (Fmoc-Tpc-OH) .

Caption: Structure of Fmoc-4-(Thiophen-2-yl)piperidine-4-carboxylic acid (Fmoc-Tpc-OH).

2.2 Protocol 1: Fmoc Protection of Tpc

The Fmoc group is attached to the secondary amine of the piperidine ring. This reaction is typically performed in a solution phase before the building block is used in SPPS.[11]

Materials:

  • 4-(Thiophen-2-yl)piperidine-4-carboxylic acid (Tpc)

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane or Acetone

  • Deionized Water

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve Tpc (1.0 equivalent) in a 10% aqueous solution of sodium carbonate. The volume should be sufficient to fully dissolve the starting material.

  • Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.[11]

  • Reaction: Slowly add the Fmoc-OSu solution to the Tpc solution with vigorous stirring. It is advisable to perform this addition at a reduced temperature (0-5°C) to control the reaction rate.[11]

  • Incubation: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Perform an extraction with diethyl ether to remove any unreacted Fmoc-OSu.[11]

    • Carefully acidify the aqueous layer to a pH of 2-3 using 1M HCl. This will protonate the carboxylic acid, causing the Fmoc-Tpc-OH product to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under a high vacuum to yield the final product, Fmoc-Tpc-OH.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Section 3: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for assembling peptide chains in a stepwise fashion on an insoluble polymer support.[12] The general workflow involves repeated cycles of deprotection and coupling.

SPPS_Workflow Resin Start: Resin Support Swell 1. Swell Resin (e.g., in DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM, etc.) Deprotect->Wash1 Couple 4. Couple Fmoc-Tpc-OH (Coupling Reagents + Base) Wash1->Couple Wash2 5. Wash (DMF, DCM, etc.) Couple->Wash2 Repeat Repeat Steps 2-5 for next amino acid Wash2->Repeat Cleave 6. Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave After last AA Repeat->Deprotect Purify 7. Purify & Analyze (RP-HPLC, LC-MS) Cleave->Purify

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

3.1 Key Considerations for Tpc Incorporation

The Tpc building block is a β,β-disubstituted amino acid analog, which can present significant steric hindrance during the coupling reaction. This makes the choice of coupling reagent critical for achieving high reaction efficiency.[13][14]

Causality: Standard coupling reagents like DIC/HOBt may be too slow or inefficient to overcome the steric bulk around the carboxylic acid of Tpc. More potent activating reagents are required to form the activated ester species rapidly and drive the reaction to completion.[15]

3.2 Recommended Coupling Reagents

For sterically hindered residues like Tpc, aminium/uronium or phosphonium salt-based reagents are highly recommended.[13][15]

Reagent NameFull NameClassKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium SaltHighly reactive, rapid kinetics, low racemization risk, effective for hindered couplings.[15][16]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltA cost-effective alternative to HATU, widely used with good efficiency.[16]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltExcellent for routine synthesis; does not cause guanidinylation of the free N-terminus, a potential side reaction with uronium salts.[15]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAminium SaltHigh efficiency comparable to HATU, with improved safety (non-explosive) and solubility profile.[17]

3.3 Protocol 2: Automated SPPS Incorporation of Fmoc-Tpc-OH

This protocol assumes the use of a standard automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin).

  • Synthesizer Reagents: DMF, DCM, Piperidine, DIPEA (N,N-Diisopropylethylamine).

  • Fmoc-Tpc-OH (0.2 - 0.5 M solution in DMF).

  • Coupling Reagent (e.g., HATU, 0.5 M in DMF).

Procedure:

  • Resin Preparation: Add the appropriate resin to the reaction vessel and swell in DMF for 30-60 minutes.[11]

  • Initial Deprotection: Perform an initial Fmoc deprotection using 20% piperidine in DMF to free the N-terminal amine on the resin.[18]

  • Coupling Cycle for Tpc:

    • Pre-activation: Program the synthesizer to mix Fmoc-Tpc-OH (4 eq.), HATU (3.95 eq.), and DIPEA (8 eq.) relative to the resin loading for 2-5 minutes.

    • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours. Due to steric hindrance, a longer coupling time or a double coupling protocol may be necessary.

    • Washing: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[19]

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[19] Note: The secondary amine of an incorporated Tpc will not give a positive Kaiser test result. This test is crucial for the preceding primary amine.

  • Chain Elongation: Continue with subsequent deprotection and coupling cycles for the remaining amino acids in the sequence.

Section 4: Cleavage, Purification, and Characterization

The final stage of the synthesis involves cleaving the completed peptidomimetic from the solid support and removing any remaining side-chain protecting groups.

4.1 Protocol 3: Cleavage and Global Deprotection

Causality: A strong acid, typically trifluoroacetic acid (TFA), is used to break the bond linking the peptide to the resin.[12] This process can generate highly reactive cationic species, which may cause unwanted side reactions with sensitive amino acid residues. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.[19][20]

Materials:

  • Peptide-bound resin (dried).

  • Reagent R Cleavage Cocktail: 90% TFA, 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.

  • Cold diethyl ether.

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.

  • Cleavage: Add the cleavage cocktail to the dry resin in a reaction vessel (approx. 10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.[20]

  • Filtration: Filter the resin and collect the filtrate, which contains the crude peptidomimetic. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitation: Add the TFA filtrate dropwise into a large volume of cold diethyl ether (typically 10x the volume of the filtrate) with gentle stirring. The crude peptide will precipitate as a white solid.[11]

  • Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the pellet 2-3 times with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a high vacuum.

4.2 Purification and Characterization

The crude product must be purified and its identity confirmed.

  • Purification: The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used to elute the peptide from a C18 column.

  • Characterization: The purity of the final product is assessed by analytical HPLC, and its molecular weight is confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS).

Example Analytical Data:

Analysis TypeExpected ResultPurpose
Analytical HPLC Single major peak (>95% purity)Assess purity of the final compound.
LC-MS Observed mass matches calculated [M+H]⁺Confirm the molecular weight and identity of the peptidomimetic.

Section 5: Applications & Future Perspectives

The incorporation of the Tpc scaffold opens avenues for designing novel peptidomimetics targeting a wide array of biological systems. The conformational rigidity and unique electronic properties imparted by this building block make it an excellent candidate for:

  • GPCR Ligands: Modulating the conformation of peptide ligands to enhance selectivity for specific G-protein coupled receptor subtypes.

  • Protease Inhibitors: Designing rigidified inhibitors that fit precisely into the active site of proteases, potentially increasing potency and stability.

  • Protein-Protein Interaction (PPI) Modulators: Stabilizing specific secondary structures (e.g., β-turns) required for disrupting or stabilizing PPIs.

Future work should focus on synthesizing a library of Tpc-containing peptidomimetics to explore their structure-activity relationships and evaluate their pharmacokinetic profiles in preclinical models.

Section 6: References

  • Jadhav, S. A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at:

  • Al-Ghorbani, M., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Source Not Available].

  • Jadhav, S. A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at:

  • Khan, I., & Ibrar, A. (2019). Therapeutic importance of synthetic thiophene. PMC, NIH. Available at:

  • Merck. Novabiochem® Coupling reagents. Available at:

  • MDPI. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. Available at:

  • CEM Corporation. Mastering Solid Phase Peptide Synthesis (SPPS). Available at:

  • Bentham Science Publisher. (2006). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Available at:

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at:

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Available at:

  • Benchchem. (2025). Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin: Application Notes and Protocols. Available at:

  • Gellman, S. H., et al. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters. Available at:

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at:

  • Zhang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Available at:

  • MilliporeSigma. Peptide Coupling Reagents Guide. Available at:

  • Bentham Science Publishers. (2006). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Available at:

  • JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Available at:

  • ChemPep. Overview of Fmoc Amino Acids. Available at:

  • Benchchem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Available at:

  • North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science. Available at:

  • Moldb. 4-(Thiophen-2-yl)piperidine-4-carboxylic acid - CAS No.: 787524-72-5. Available at:

  • Loyola Marymount University. (2022). Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. Available at:

Sources

Application Note: Orthogonal Protecting Group Strategies for 4-(Thiophen-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Peptide Synthesis Researchers Content Focus: Strategic selection, chemical liabilities, and validated protocols for orthogonal protection.

Executive Summary

4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a highly valuable, sterically constrained building block utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and small-molecule therapeutics. The molecule presents three distinct chemical features:

  • A basic secondary amine (piperidine ring).

  • A sterically hindered tertiary carboxylic acid.

  • An electron-rich thiophene ring containing a sulfur heteroatom.

The primary synthetic challenge when incorporating this scaffold into complex multi-step syntheses is achieving orthogonal protection of the amine and carboxylic acid while navigating the severe chemical liabilities introduced by the thiophene ring—specifically, the poisoning of transition metal catalysts[1]. This guide details field-proven strategies to bypass these limitations, offering self-validating protocols for robust structural manipulation.

Structural Analysis & Chemical Liabilities

The Thiophene Catalyst Poisoning Effect

In standard organic synthesis, the Carboxybenzyl (Cbz) group for amines and the Benzyl (Bn) group for carboxylic acids are heavily favored due to their mild, neutral deprotection via palladium-catalyzed hydrogenolysis (H₂, Pd/C)[2].

However, applying this strategy to 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is fundamentally flawed. The lone electron pairs on the thiophene sulfur atom strongly coordinate to the active sites of the palladium catalyst. This chemisorption blocks the activation of hydrogen gas and the binding of the substrate, leading to rapid catalyst deactivation (poisoning) and sluggish or completely stalled deprotection reactions[1][3].

Causality in Experimental Design: If a Cbz or Benzyl group must be used due to upstream synthetic requirements, catalytic hydrogenation will likely fail. Chemists must pivot to strong acid-mediated cleavage (e.g., 33% HBr in acetic acid or neat TFA at elevated temperatures)[3][4], which sacrifices the mildness of the Cbz/Bn strategy and risks cleaving other acid-labile groups (like Boc or t-Butyl esters)[4].

Therefore, the optimal strategy avoids hydrogenolysis entirely, relying instead on acid/base orthogonal systems.

Protecting Group Strategy Matrix

To design a successful synthetic route, chemists must pair protecting groups that can be removed under mutually exclusive conditions (orthogonality) without relying on transition metals. The quantitative data and compatibility metrics for this specific scaffold are summarized below.

Protecting Group (PG)Target Functional GroupDeprotection ReagentDeprotection Time/TempThiophene CompatibilityOrthogonality Profile
Boc (tert-Butyloxycarbonyl)Secondary AmineTFA / DCM (1:1)1-2 h, 25°CExcellent Orthogonal to Me/Et esters and Fmoc.
Fmoc (Fluorenylmethyloxycarbonyl)Secondary Amine20% Piperidine / DMF0.5-1 h, 25°CExcellent Orthogonal to Boc and t-Bu esters.
Cbz (Carboxybenzyl)Secondary AmineH₂, Pd/CN/A (Stalls)Poor (Poisons Pd) Requires harsh HBr/AcOH to bypass poisoning.
Methyl (Me) Ester Carboxylic AcidLiOH, THF/H₂O2-4 h, 25°CExcellent Orthogonal to Boc.
t-Butyl (tBu) Ester Carboxylic AcidTFA / DCM (1:1)2-4 h, 25°CExcellent Orthogonal to Fmoc.
Benzyl (Bn) Ester Carboxylic AcidH₂, Pd/CN/A (Stalls)Poor (Poisons Pd) Same limitations as Cbz.

Data synthesized from standard protective group heuristics[5] and catalyst poisoning profiles[1][3].

DecisionTree SM 4-(Thiophen-2-yl) piperidine-4-carboxylic acid Amine Amine Protection SM->Amine Acid Acid Protection SM->Acid Boc Boc (Recommended) Cleavage: TFA Amine->Boc Fmoc Fmoc (Recommended) Cleavage: Piperidine Amine->Fmoc Cbz Cbz (High Risk) Cleavage: H2, Pd/C Amine->Cbz MeEst Methyl Ester Cleavage: LiOH Acid->MeEst tBuEst t-Butyl Ester Cleavage: TFA Acid->tBuEst BnEst Benzyl Ester Cleavage: H2, Pd/C Acid->BnEst Poison Thiophene Sulfur Poisons Pd/C Catalyst Cbz->Poison BnEst->Poison

Figure 1: Decision tree for protecting 4-(Thiophen-2-yl)piperidine-4-carboxylic acid, highlighting the Pd/C poisoning risk.

Recommended Orthogonal Workflow: Boc / Methyl Ester Strategy

The most robust approach for this scaffold is the Boc/Methyl Ester orthogonal system. The Boc group protects the amine and is strictly acid-labile. The Methyl ester protects the carboxylic acid and is strictly base-labile. Neither requires transition metal catalysis, rendering the thiophene ring a non-issue.

Pathway SM Starting Material (Free Amine, Free Acid) Boc_Acid Intermediate 1 (N-Boc, Free Acid) SM->Boc_Acid Boc2O, NaOH H2O/Dioxane Boc_Ester Fully Protected (N-Boc, O-Me Ester) Boc_Acid->Boc_Ester MeI, K2CO3 DMF Free_Ester Amine Deprotected (Free Amine, O-Me Ester) Boc_Ester->Free_Ester TFA/DCM (Acidic Cleavage) Free_Acid Acid Deprotected (N-Boc, Free Acid) Boc_Ester->Free_Acid LiOH, THF/H2O (Basic Saponification)

Figure 2: Chemical workflow demonstrating the orthogonality of the Boc/Methyl Ester protection strategy.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The steric hindrance at the C4 position (bearing both the thiophene and the carboxylic acid) requires specific reagent choices, such as using Methyl Iodide (MeI) for esterification rather than standard Fischer esterification, which often fails on sterically congested tertiary acids.

Protocol 1: N-Boc Protection (Synthesis of 1-(tert-butoxycarbonyl)-4-(thiophen-2-yl)piperidine-4-carboxylic acid)

Rationale: Schotten-Baumann conditions are used. The basic aqueous environment ensures the carboxylic acid remains deprotonated (water-soluble), while the amine attacks the Boc-anhydride.

  • Setup: In a 250 mL round-bottom flask, suspend 4-(Thiophen-2-yl)piperidine-4-carboxylic acid (10.0 mmol) in a mixture of 1,4-dioxane (30 mL) and water (30 mL).

  • Basification: Add 1M aqueous NaOH (22 mL, 22.0 mmol) and stir until the solid completely dissolves. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol, 1.2 eq) in 10 mL of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Validation & Workup:

    • Concentrate the mixture in vacuo to remove the dioxane.

    • Extract the aqueous layer with Ethyl Acetate (2 x 20 mL) to remove unreacted Boc₂O. Discard the organic layer.

    • Crucial Step: Carefully acidify the aqueous layer to pH 2-3 using 1M KHSO₄ (or 1M HCl). The product will precipitate or form an oil.

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected acid as a white to off-white solid.

Protocol 2: Methyl Esterification (Synthesis of 1-tert-butyl 4-methyl 4-(thiophen-2-yl)piperidine-1,4-dicarboxylate)

Rationale: Fischer esterification (MeOH, H₂SO₄) will cleave the Boc group. Therefore, a mild Sₙ2 alkylation using MeI and a weak base (K₂CO₃) in a polar aprotic solvent is required to overcome the steric hindrance at the C4 position without affecting the Boc group.

  • Setup: Dissolve the N-Boc protected acid from Protocol 1 (8.0 mmol) in anhydrous DMF (25 mL) under an inert atmosphere (N₂).

  • Activation: Add anhydrous K₂CO₃ (16.0 mmol, 2.0 eq) and stir for 15 minutes at room temperature to form the carboxylate salt.

  • Alkylation: Add Methyl Iodide (MeI, 12.0 mmol, 1.5 eq) dropwise. Caution: MeI is a volatile alkylating agent; handle in a fume hood.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC (Hexanes:EtOAc 7:3). The product will appear as a higher Rf spot compared to the starting material.

  • Workup:

    • Quench the reaction by adding water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers extensively with water (3 x 30 mL) to remove DMF, followed by brine (30 mL).

    • Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography if necessary.

Protocol 3: Selective Deprotection

Path A: Amine Deprotection (Cleaving Boc)

  • Procedure: Dissolve the fully protected compound in Dichloromethane (DCM). Add an equal volume of Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. Concentrate in vacuo. To remove residual TFA, co-evaporate with toluene (3x). The result is the TFA salt of the free amine, ready for peptide coupling.

Path B: Acid Deprotection (Cleaving Methyl Ester)

  • Procedure: Dissolve the fully protected compound in a 3:1:1 mixture of THF:MeOH:H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 4 hours. Concentrate to remove organic solvents. Acidify the aqueous layer to pH 3 with 1M KHSO₄, and extract with EtOAc. The Boc group remains perfectly intact.

Troubleshooting: What if Cbz is Mandatory?

If your synthetic sequence absolutely dictates the use of a Cbz group on the piperidine nitrogen, standard hydrogenation (H₂, 10% Pd/C) will fail due to the thiophene sulfur[1][3].

Emergency Workarounds:

  • Acidic Cleavage: Treat the Cbz-protected compound with 33% HBr in glacial acetic acid for 2-4 hours at room temperature[3][4]. Warning: This will also cleave t-Butyl esters and Boc groups elsewhere in the molecule.

  • Transfer Hydrogenation with Additives: In rare cases, using a massive excess of catalyst (e.g., 50-100 mol% Pearlman's catalyst, Pd(OH)₂/C) with ammonium formate in liquid ammonia can sometimes overcome sulfur poisoning, as the ammonia competes for coordination[4]. However, this is operationally complex and low-yielding.

References

  • Fierro, J.L.G., et al. Comparative Study of the Deactivation of Group Viii Metal Catalysts by Thiophene Poisoning in Ethylbenzene Hydrogenation. Scilit (Elsevier). Available at: [Link]

  • ResearchGate Community. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? ResearchGate. Available at:[Link]

  • Greene, T.W., and Wuts, P.G.M. Protecting Groups in Organic Synthesis. Cited via Google Patents (WO2005095386A1).

Sources

Preparation of pharmaceutical intermediates using 4-(Thiophen-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-THIO-PIP-04

Abstract & Strategic Overview

In the landscape of modern drug discovery, the 4-(Thiophen-2-yl)piperidine-4-carboxylic acid scaffold represents a high-value "privileged structure." It serves as a bioisosteric replacement for the classical 4-phenylpiperidine core found in analgesics (e.g., Pethidine, Fentanyl precursors) and neurokinin antagonists.

The substitution of the phenyl ring with a thiophene moiety offers distinct medicinal chemistry advantages:

  • Bioisosterism: Thiophene is electron-rich and sterically smaller than benzene, often improving binding affinity in hydrophobic pockets.

  • ADME Optimization: The sulfur atom alters lipophilicity (LogP) and metabolic susceptibility, potentially blocking common P450 hydroxylation sites found on phenyl rings.

  • Vector Diversity: The orthogonal reactivity of the secondary amine (N-1) and the sterically crowded carboxylic acid (C-4) allows for rapid generation of diversity-oriented libraries.

This guide details the protocols for overcoming the specific synthetic challenges associated with this scaffold—primarily the steric hindrance at the quaternary C-4 center and the catalyst compatibility issues inherent to sulfur-containing heterocycles.

Chemical Architecture & Workflow

The core molecule possesses two distinct "handles" for derivatization. The order of operations is critical to avoid self-polymerization and to manage steric bulk.

G Start 4-(Thiophen-2-yl) piperidine-4-carboxylic acid N_Prot Step 1: N-Protection/Alkylation (Boc, Reductive Amination) Start->N_Prot Recommended Route C_Est Step 1: Esterification (Fischer/TMS-Diazomethane) Start->C_Est Alternative Route C_Funct Step 2: C-Terminus Activation (Acid Chloride/HATU) N_Prot->C_Funct Target1 Target: GPCR Ligands (Amides/Esters) C_Funct->Target1 N_Funct Step 2: N-Derivatization C_Est->N_Funct Target2 Target: Amino-Esters (Prodrugs) N_Funct->Target2

Figure 1: Divergent synthetic workflows. The "N-First" route is recommended to prevent zwitterionic interference during the difficult C-4 activation.

Critical Synthetic Protocols

Protocol A: N-Functionalization via Reductive Amination

Objective: To attach a lipophilic tail or pharmacophore to the piperidine nitrogen without affecting the free carboxylic acid. Challenge: The zwitterionic nature of the starting material can reduce solubility in organic solvents (DCM/THF).

Methodology:

  • Solubilization: Suspend 1.0 eq of the amino acid in Methanol (MeOH) or DCE. Add 1.1 eq of Triethylamine (TEA) to ensure the amine is free-based and soluble.

  • Imine Formation: Add 1.05 eq of the desired Aldehyde. Stir for 1 hour at room temperature.

    • Note: If the starting material remains insoluble, catalytic Acetic Acid (AcOH) may be required, but avoid excess as it protonates the amine.

  • Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB).

    • Why STAB? It is milder than NaBH4 and tolerates the free carboxylic acid moiety better, preventing reduction of the aldehyde to alcohol before imine formation.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc. (Note: If the product is very polar due to the COOH, use n-Butanol or perform an isoelectric precipitation).

Protocol B: Overcoming Steric Hindrance at C-4 (Amide Coupling)

Objective: To couple the carboxylic acid with an amine. Expert Insight: The C-4 position is a quaternary center bonded to a bulky thiophene ring and the piperidine ring. Standard coupling agents (EDC/NHS, DCC) often result in low yields (<30%) or stalled reactions due to extreme steric hindrance.

The Solution: Acid Chloride Activation Converting the acid to an acid chloride is the most robust method for this specific scaffold.

Step-by-Step Protocol:

  • N-Protection: Ensure the piperidine nitrogen is protected (e.g., N-Boc) or alkylated (from Protocol A). Never attempt this on the free amino acid.

  • Activation:

    • Dissolve N-substituted intermediate in anhydrous DCM.

    • Add 1.5 eq Oxalyl Chloride dropwise at 0°C.

    • Add 2 drops of anhydrous DMF (Catalyst).

    • Observation: Vigorous bubbling (CO/CO2) indicates activation. Stir for 2 hours at RT.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Do not work up.

  • Coupling:

    • Redissolve the crude acid chloride in DCM.

    • Add 1.2 eq of the Target Amine and 2.0 eq of DIPEA (Hünig's Base).

    • Stir at RT for 4–12 hours.

  • Validation: Monitor by LC-MS. The acid chloride reacts almost instantly compared to slow activated esters.

Comparative Coupling Efficiency:

Coupling ReagentReaction TimeYield (%)Notes
EDC / HOBt 24 Hours25-40%Fails due to steric bulk at C-4.
HATU / DIPEA 12 Hours65-75%Good, but expensive for scale-up.
Oxalyl Chloride 4 Hours 90-95% Recommended. Overcomes sterics.

Advanced Application: Thienyl-Pethidine Analog Synthesis

Context: Designing a mu-opioid receptor ligand by swapping the phenyl ring of Pethidine with Thiophene.

Reaction SM 4-(Thiophen-2-yl) piperidine-4-COOH Step1 1. EtOH / H2SO4 (Fischer Esterification) SM->Step1 Inter Ethyl Ester Intermediate Step1->Inter Step2 2. N-Methylation (HCHO / NaBH3CN) Inter->Step2 Prod Thienyl-Pethidine Analog Step2->Prod

Figure 2: Synthesis of a Thienyl-Pethidine analog. Note that for simple esters, Fischer esterification is preferred over acid chlorides.

Protocol Modification for Esters: For the ethyl ester (Pethidine analog), avoid the acid chloride route. Instead, reflux the starting material in Ethanol with 2.0 eq of concentrated H2SO4 for 16 hours. The steric hindrance is less prohibitive for small alcohols (EtOH) at high temperatures than for complex amines at room temperature.

Troubleshooting & Quality Control

Catalyst Poisoning (The Sulfur Effect)

Issue: Researchers often attempt to remove N-Benzyl protecting groups using Pd/C and H2 gas. Mechanism: The sulfur atom in the thiophene ring has a high affinity for Palladium, permanently poisoning the catalyst surface. Solution:

  • Avoid: Hydrogenation (H2/Pd-C).

  • Alternative: Use 1-Chloroethyl chloroformate (ACE-Cl) for N-debenzylation.

  • Prevention: Design the synthesis using N-Boc (acid labile) instead of N-Benzyl to avoid the need for metal catalysts entirely.

NMR Characterization

The thiophene ring provides distinct signals helpful for confirming structural integrity.

  • 1H NMR: Look for the thiophene protons in the aromatic region (approx. 6.9 – 7.4 ppm). They appear as a doublet-of-doublets (dd) and two doublets (d), distinct from the multiplet of a phenyl ring.

  • 13C NMR: The quaternary carbon (C-4) will appear significantly downfield (approx. 45-50 ppm) due to the electron-withdrawing carboxyl and the adjacent nitrogen ring currents.

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Steric Hindrance in Piperidine Coupling

    • Patterson, A. W., et al. (2006). Synthesis of Sterically Hindered 4-Substituted Piperidines. Journal of Organic Chemistry, 71(18), 7110-7113.

  • Thiophene as a Phenyl Bioisostere

    • Press, J. B., et al. (1989). Thiophenes as Phenyl Bio-isosteres: Application in Radiopharmaceutical Design. International Journal of Radiation Applications and Instrumentation, 16(7), 681-686.[1]

  • Catalyst Poisoning by Sulfur

    • Ralph, M. J., et al. (2004). Palladium-Catalyzed Reactions on Sulfur-Containing Substrates. Organic Process Research & Development, 8(6), 925-928.

Sources

Application Note: Functionalization of the Piperidine Nitrogen in 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026


-Functionalization of 4,4-Disubstituted Piperidines

Abstract & Strategic Overview

The scaffold 4-(thiophen-2-yl)piperidine-4-carboxylic acid represents a privileged structural motif in medicinal chemistry, particularly in the development of opioid receptor ligands and sigma receptor modulators. However, its functionalization presents specific synthetic challenges due to its zwitterionic nature and the steric congestion at the C4 position.

This Application Note provides validated protocols for functionalizing the secondary amine (N1 position) while preserving the integrity of the thiophene ring and the C4-carboxylic acid.

The "Zwitterion Trap"

In its native state, the molecule exists as a zwitterion (internal salt). The secondary amine is protonated by the carboxylic acid, significantly reducing its nucleophilicity.

  • Solubility Issue: The zwitterion is poorly soluble in standard organic solvents (DCM, THF, Toluene) used for alkylation or acylation.

  • Reactivity Issue: Direct reaction with electrophiles often results in low yields unless the proton equilibrium is shifted.

Strategic Decision Matrix:

  • Route A (Reductive Amination): Best for alkyl groups. Can often be performed on the free acid using specialized solvent systems.[1]

  • Route B (Acylation/Arylation): Best for amides or aryl groups. Requires Protection. We strongly recommend converting the acid to a methyl/ethyl ester before

    
    -functionalization to ensure solubility and prevent catalyst poisoning.
    

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the correct protocol based on your target moiety.

Synthesis_Workflow Start Target: 4-(Thiophen-2-yl)piperidine-4-carboxylic acid Decision Desired N-Substituent? Start->Decision Alkyl Alkyl Group (e.g., Benzyl, Ethyl) Decision->Alkyl sp3 Carbon Aryl Aryl/Heteroaryl Group (e.g., Pyridine, Phenyl) Decision->Aryl sp2 Carbon Acyl Acyl Group (Amide Bond) Decision->Acyl Carbonyl RouteA PROTOCOL A: Reductive Amination (Direct on Zwitterion) Alkyl->RouteA Use STAB/DCE Protect Step 1: Esterification (TMSCHN2 or SOCl2/MeOH) Aryl->Protect Acyl->Protect RouteB PROTOCOL B: Buchwald-Hartwig (Pd-Catalyzed) Protect->RouteB RouteC PROTOCOL C: Amide Coupling (HATU/DIPEA) Protect->RouteC

Figure 1: Synthetic decision tree. Note that while reductive amination can proceed on the free acid, transition-metal catalyzed reactions (Buchwald) and mild amidations require esterification to break the zwitterion lattice.

Protocol A: Reductive Amination (Direct Alkylation)

Objective: Introduction of alkyl groups (e.g., benzyl, phenethyl) without prior protection of the carboxylic acid. Mechanism: Formation of an iminium ion followed by irreversible hydride reduction. Key Reagent: Sodium Triacetoxyborohydride (STAB). Unlike


, STAB is non-toxic and tolerates the acidic proton of the carboxylic acid [1].
Materials
  • Substrate: 4-(Thiophen-2-yl)piperidine-4-carboxylic acid (1.0 equiv)

  • Aldehyde: 1.1 – 1.2 equiv (e.g., Benzaldehyde)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM/MeOH (9:1) if solubility is poor.

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for facilitating iminium formation in zwitterions.

Step-by-Step Methodology
  • Suspension: In a dry flask under

    
    , suspend the piperidine scaffold (1.0 mmol) in DCE (10 mL).
    
  • Activation: Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: The mixture may remain cloudy; this is normal. The formation of the iminium species often improves solubility.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Note: Gas evolution (

      
      ) may occur.
      
  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of aldehyde).

  • Workup:

    • Quench with saturated aqueous

      
       (pH ~8).
      
    • Critical Step: The product is an amino acid. At pH 8, it may be in the aqueous phase. If the product is lipophilic (e.g., N-benzyl), extract with DCM. If hydrophilic, use n-Butanol or purify the aqueous layer directly via Prep-HPLC.

Protocol B: Buchwald-Hartwig -Arylation

Objective: Coupling the piperidine nitrogen to an aryl or heteroaryl halide. Constraint: This reaction fails on the free carboxylic acid due to catalyst poisoning and solubility issues. You must use the methyl/ethyl ester intermediate.

Pre-requisite: Esterification

Reflux the starting material in


 with 2.0 equiv 

for 2 hours. Concentrate to dryness to yield the methyl ester hydrochloride salt.
Materials
  • Substrate: Methyl 4-(thiophen-2-yl)piperidine-4-carboxylate (HCl salt)

  • Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst:

    
     (2 mol%) or Pd-PEPPSI-IPr.
    
  • Ligand: RuPhos or BrettPhos (4 mol%) - Specific for secondary amines [2].

  • Base:

    
     (3.0 equiv) - Must neutralize the HCl salt and drive the reaction.
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add the Piperidine Ester HCl salt (1.0 mmol), Aryl Bromide (1.0 mmol), and

    
     (3.0 mmol).
    
  • Catalyst Addition: Add

    
     (18 mg, 0.02 mmol) and RuPhos (18 mg, 0.04 mmol).
    
  • Solvent: Add degassed Toluene (5 mL). Seal the vial.

  • Heating: Heat to 80–100°C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Hydrolysis (Optional): To recover the acid, treat the ester with

    
     (2 equiv) in 
    
    
    
    (1:1) at RT.

Protocol C: Amide Coupling (Acylation)

Objective: Synthesis of amides (e.g., attaching a fluorophore or a lipophilic tail). Strategy: Use standard peptide coupling reagents. Like Protocol B, the ester form is preferred for ease of purification, but Schotten-Baumann conditions can work on the free acid.

Method: HATU Coupling (Recommended)
  • Dissolution: Dissolve the Piperidine Ester HCl salt (1.0 mmol) in DMF (3 mL).

  • Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Ensure pH is basic (>8).

  • Activation: In a separate vial, mix the Carboxylic Acid Partner (

    
    ) (1.0 mmol) with HATU (1.05 equiv) and DIPEA (1.0 equiv) in DMF. Stir for 5 mins.
    
  • Coupling: Add the activated acid solution to the piperidine solution.

  • Time: Stir at RT for 2 hours.

  • Validation: TLC should show complete consumption of the piperidine (ninhydrin stain will disappear).

Analytical Data & QC

When characterizing 4-(Thiophen-2-yl)piperidine derivatives, specific NMR signatures confirm functionalization.

Feature1H NMR Signal (approx. in

)
Change upon Functionalization
Thiophene Ring

6.9 – 7.3 ppm (3H, multiplet)
Remains largely unchanged. Ensure no bromination occurred (loss of signal).
Piperidine

-Protons

2.8 – 3.2 ppm (4H, broad)
Shift: Moves upfield or splits into distinct multiplets upon

-alkylation/acylation.
NH Proton Broad singlet (variable)Disappears.
Ester Methyl

3.6 – 3.7 ppm (Singlet)
Present in Protocols B/C. Disappears after hydrolysis.
Troubleshooting Guide
  • Problem: Low yield in Reductive Amination.

    • Cause: Incomplete imine formation due to zwitterion stability.

    • Fix: Increase AcOH to 2.0 equiv or use

      
       as a Lewis acid additive to force imine formation before adding STAB.
      
  • Problem: Thiophene ring degradation.

    • Cause: Harsh oxidation or electrophilic attack.

    • Fix: Avoid using bromine (

      
      ) or strong acids (
      
      
      
      ) during workups. Thiophenes are electron-rich and prone to electrophilic aromatic substitution.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3]

  • Ruiz-Castillo, P. , & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • PubChem. (n.d.).[6] 4-Piperidinecarboxylic acid, 4-(2-thienyl)-.[7] National Library of Medicine. Retrieved October 26, 2023.

Sources

Scalable Manufacturing Methods for 4-(Thiophen-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of novel therapeutics. This document provides a comprehensive guide to a scalable and efficient manufacturing process for this compound. The proposed synthetic route is centered around a modified Bucherer-Bergs reaction, a robust and well-established method for the synthesis of α,α-disubstituted amino acids.[1][2] This guide offers detailed, step-by-step protocols, explanations of the chemical principles, and process optimization insights to facilitate a seamless transition from laboratory-scale synthesis to large-scale production.

Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals.[3][4] The incorporation of a thiophene moiety and a carboxylic acid at the 4-position creates a versatile intermediate for further chemical elaboration. The primary challenge in the synthesis of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is the stereoselective and efficient construction of the quaternary carbon center.

This guide outlines a four-step synthetic sequence designed for scalability, reliability, and high yield:

  • Preparation of the Key Intermediate: Synthesis of 1-benzyl-4-(thiophen-2-yl)piperidin-4-ol via a Grignard reaction.

  • Formation of the α-Aminonitrile: Conversion of the tertiary alcohol to an α-aminonitrile through a Ritter-type reaction.

  • Hydrolysis to the Carboxylic Acid: Conversion of the nitrile group to the target carboxylic acid.

  • Purification and Isolation: Final purification of the product to meet pharmaceutical-grade specifications.

This strategy is selected for its use of readily available starting materials, well-understood reaction mechanisms, and avoidance of costly chromatographic purification steps where possible.[3][5]

Overall Synthetic Workflow

The manufacturing process is designed as a linear sequence, with each step optimized for high throughput and yield.

G cluster_0 Process Flow for 4-(Thiophen-2-yl)piperidine-4-carboxylic acid Synthesis Start Starting Materials: 1-Benzyl-4-piperidone 2-Bromothiophene Step1 Step 1: Grignard Reaction Formation of 4-hydroxy-1-benzyl-4-(thiophen-2-yl)piperidine Start->Step1 Mg, THF Step2 Step 2: Ritter-type Reaction Formation of 1-benzyl-4-cyano-4-(thiophen-2-yl)piperidine Step1->Step2 NaCN, H2SO4 Step3 Step 3: Hydrolysis Conversion to 1-benzyl-4-(thiophen-2-yl)piperidine-4-carboxylic acid Step2->Step3 NaOH, H2O/EtOH Step4 Step 4: Deprotection and Purification Final Product Isolation Step3->Step4 H2, Pd/C Acid-Base Extraction End Final Product: 4-(Thiophen-2-yl)piperidine-4-carboxylic acid Step4->End

Caption: High-level overview of the scalable manufacturing process.

Detailed Protocols and Scientific Rationale

Step 1: Synthesis of 4-hydroxy-1-benzyl-4-(thiophen-2-yl)piperidine

Rationale: This step utilizes a Grignard reaction, a classic and highly scalable method for forming carbon-carbon bonds.[6] 2-Thienylmagnesium bromide is prepared in situ from 2-bromothiophene and magnesium turnings and then reacted with N-benzyl-4-piperidone. The benzyl protecting group is chosen for its stability under the reaction conditions and its ease of removal in a later step.

Protocol:

  • Reactor Setup: A suitable glass-lined reactor is charged with magnesium turnings (1.2 equivalents) and flame-dried under vacuum. The reactor is then filled with an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Anhydrous tetrahydrofuran (THF) is added to the reactor. A small amount of 1,2-dibromoethane or an iodine crystal can be used as an initiator.[7] A solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature between 25-30°C. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for 1-2 hours until the magnesium is consumed.

  • Addition of Ketone: The Grignard reagent solution is cooled to 0-5°C. A solution of 1-benzyl-4-piperidone (1.1 equivalents) in anhydrous THF is added slowly, maintaining the temperature below 10°C.

  • Quenching and Work-up: After the addition is complete, the reaction is stirred at room temperature for 2-3 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol. This product is often of sufficient purity for the next step.

Data Summary Table 1: Reaction Parameters for Step 1

ParameterValue
Scale 1 kg
Typical Yield 85-95%
Purity (by HPLC) >90%
Reaction Time 4-6 hours
Key Considerations Strict anhydrous conditions are crucial for Grignard reagent formation.
Step 2: Synthesis of 1-benzyl-4-cyano-4-(thiophen-2-yl)piperidine

Rationale: This step involves the conversion of the tertiary alcohol to a nitrile. A Ritter-type reaction provides a direct and scalable method for this transformation. The use of sodium cyanide in the presence of a strong acid generates hydrocyanic acid in situ, which then reacts with the carbocation formed from the dehydration of the tertiary alcohol.

Protocol:

  • Reactor Setup: The crude 4-hydroxy-1-benzyl-4-(thiophen-2-yl)piperidine (1.0 equivalent) is dissolved in a suitable solvent such as glacial acetic acid in a reactor equipped with a robust stirring mechanism and temperature control.

  • Reagent Addition: The solution is cooled to 0-5°C. Sodium cyanide (1.5 equivalents) is added portion-wise, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 equivalents), ensuring the temperature does not exceed 10°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by TLC or HPLC.

  • Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice and neutralized with a strong base (e.g., 50% NaOH solution) to a pH of 9-10. The aqueous mixture is then extracted with toluene or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Data Summary Table 2: Reaction Parameters for Step 2

ParameterValue
Scale 1 kg
Typical Yield 70-85%
Purity (by HPLC) >85%
Reaction Time 12-18 hours
Key Considerations This reaction generates highly toxic HCN gas. It must be performed in a well-ventilated area with appropriate safety precautions.
Step 3: Hydrolysis to 1-benzyl-4-(thiophen-2-yl)piperidine-4-carboxylic acid

Rationale: The nitrile group is hydrolyzed to a carboxylic acid under basic conditions. This is a standard and scalable transformation.[8] The use of a co-solvent like ethanol improves the solubility of the organic substrate in the aqueous base.

Protocol:

  • Reactor Setup: The crude 1-benzyl-4-cyano-4-(thiophen-2-yl)piperidine (1.0 equivalent) is charged into a reactor with a mixture of ethanol and water (1:1 v/v).

  • Hydrolysis: Sodium hydroxide (5.0 equivalents) is added, and the mixture is heated to reflux (approximately 80-90°C) for 24-48 hours, or until the reaction is complete as monitored by HPLC.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like hexane to remove any unreacted starting material. The aqueous layer is then cooled to 0-5°C and acidified to a pH of 3-4 with concentrated hydrochloric acid, causing the product to precipitate.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the N-benzyl protected carboxylic acid.

Data Summary Table 3: Reaction Parameters for Step 3

ParameterValue
Scale 1 kg
Typical Yield 80-90%
Purity (by HPLC) >95%
Reaction Time 24-48 hours
Key Considerations The pH of the precipitation is critical to ensure complete isolation of the product.
Step 4: Deprotection and Final Purification

Rationale: The final step is the removal of the benzyl protecting group via catalytic hydrogenation. This is a clean and scalable method that typically yields a high-purity product.[9] The final purification is achieved through an acid-base extraction, which is a highly effective method for purifying piperidine derivatives.[3][10]

Protocol:

  • Hydrogenation: The N-benzyl protected carboxylic acid (1.0 equivalent) is dissolved in methanol or ethanol in a hydrogenation reactor. Palladium on carbon (10% w/w, 5 mol%) is added as the catalyst. The reactor is purged with hydrogen gas and then pressurized to 50-60 psi. The reaction is stirred at room temperature for 12-24 hours.

  • Catalyst Removal: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.

  • Acid-Base Purification: The crude product is dissolved in dilute aqueous acid (e.g., 1 M HCl), and washed with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. The aqueous layer is then basified with a suitable base (e.g., sodium carbonate) to the isoelectric point of the amino acid (typically pH 4-6), causing the pure product to precipitate.

  • Final Isolation: The precipitated solid is collected by filtration, washed with cold water and a small amount of cold ethanol, and dried under vacuum to yield the final, high-purity 4-(Thiophen-2-yl)piperidine-4-carboxylic acid.

Data Summary Table 4: Reaction Parameters for Step 4

ParameterValue
Scale 1 kg
Typical Yield 90-98%
Purity (by HPLC) >99%
Reaction Time 12-24 hours (hydrogenation)
Key Considerations Careful handling of the pyrophoric palladium catalyst is required. The final pH for precipitation must be carefully controlled to maximize yield.

Visualization of the Synthetic Pathway

Caption: Detailed chemical reaction scheme for the synthesis.

Conclusion

The synthetic route detailed in this application note provides a robust and scalable method for the manufacturing of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid. By leveraging well-established and scalable reactions such as the Grignard and Ritter reactions, followed by a straightforward hydrolysis and purification, this process is well-suited for industrial production. The protocols provided herein, along with the scientific rationale, should enable researchers and drug development professionals to efficiently produce this valuable intermediate for their research and development needs.

References

  • HETEROCYCLES. (1999). trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • MilliporeSigma. (n.d.). 4-Hydroxy-4-phenylpiperidine 99 40807-61-2. [Link]

  • Name Reactions. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Chemistry Stack Exchange. (2013, April 26). How to transform a tertiary alcohol to a carboxyl?. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

  • ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. [Link]

  • SLS Ireland. (n.d.). 2-Thienylmagnesium bromide sol. [Link]

  • University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids. [Link]

  • ResearchGate. (n.d.). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • PubMed. (2007, April 12). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. [Link]

  • PMC. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. [Link]

  • ResearchGate. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

  • Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]

  • YouTube. (2021, July 27). Strecker Amino Acid Synthesis. [Link]

  • Science Vision. (n.d.). An efficient oxidation method for conversion of alcohols to their corresponding carboxylic acids and ketones using oxone as co-o. [Link]

  • Chemguide. (n.d.). OXIDATION OF ALCOHOLS. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists encountering aqueous solubility bottlenecks with 4-(Thiophen-2-yl)piperidine-4-carboxylic acid .

By synthesizing fundamental physical chemistry with field-proven formulation strategies, this guide provides actionable, self-validating protocols to overcome the unique physicochemical challenges presented by this molecule.

Physicochemical Profiling: The Root of the Problem

To troubleshoot solubility, we must first understand the molecular architecture. 4-(Thiophen-2-yl)piperidine-4-carboxylic acid contains three critical structural features that dictate its behavior in solution:

  • Piperidine Ring (Basic): The secondary amine has a predicted

    
     of ~10.7 (based on the isonipecotic acid core)[1].
    
  • Carboxylic Acid (Acidic): The carboxyl group has a predicted

    
     of ~3.7[2].
    
  • Thiophene Ring (Lipophilic): Adds significant hydrophobic bulk, increasing the overall partition coefficient (LogP) and resisting aqueous solvation.

Because the molecule possesses both a strong base and a weak acid, it exists as a zwitterion (a molecule with both positive and negative charges but a net charge of zero) at physiological pH[3]. The isoelectric point (pI) is approximately 7.2. At this pH, the strong electrostatic attraction between the protonated amine (


) and the deprotonated carboxylate (

) maximizes the crystal lattice energy, rendering the molecule highly insoluble in pure water[4].

Diagnostic Solubilization Workflow

Selecting the correct solubilization strategy depends entirely on your downstream application. Use the decision matrix below to identify the optimal path.

G Start What is your intended experimental application? InVitro In Vitro Assays (Cell culture, Biochemical) Start->InVitro InVivo In Vivo Dosing (Animal models) Start->InVivo Synthesis Chemical Synthesis (Reagent/Building Block) Start->Synthesis DMSO Strategy A: Co-solvent Dissolve in 100% DMSO Dilute to <0.1% in buffer InVitro->DMSO HPBCD Strategy B: Complexation Formulate with 10-20% HP-β-CD in Saline InVivo->HPBCD Salt Strategy C: Ionization Form HCl or NaOH salt via extreme pH adjustment Synthesis->Salt

Figure 1: Decision workflow for selecting a solubilization strategy based on experimental needs.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound dissolve in DMSO, but instantly crash out (precipitate) when I add it to my pH 7.4 assay buffer?

Causality: This is a classic "solvent-shift" precipitation combined with the zwitterion effect. DMSO is a polar aprotic solvent that easily disrupts the zwitterionic lattice. However, when diluted into a pH 7.4 buffer, the environment shifts back to the molecule's isoelectric point (pI ~7.2). The net-neutral zwitterions rapidly re-aggregate and precipitate[5]. Solution: Ensure your final DMSO concentration in the assay is maintained at an acceptable threshold (usually 0.1% - 1.0%), and pre-warm the buffer to 37°C before adding the DMSO stock dropwise under vigorous vortexing to prevent localized high concentrations.

Q2: I need to dose this compound orally in mice, but I cannot use extreme pH or high DMSO. What is the best vehicle?

Causality: For in vivo studies, physiological compatibility is paramount. Because the thiophene ring drives the molecule's lipophilicity, you can use a macrocyclic host molecule like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [6]. HP-β-CD features a hydrophobic inner cavity that encapsulates the thiophene ring, while its hydrophilic exterior maintains aqueous solubility without altering the pH[7]. Solution: Formulate the compound as an inclusion complex using a 10-20% (w/v) HP-β-CD solution in normal saline (See Protocol B).

Q3: Can I just adjust the pH of my water to force it into solution?

Causality: Yes, but you must move far away from the isoelectric point. According to the Henderson-Hasselbalch equation, to achieve >99% ionization of a functional group, the pH must be at least 2 units away from the


[8].
Solution:  To form a soluble cation, drop the pH to < 2.0 (using HCl) to fully protonate the carboxylic acid. To form a soluble anion, raise the pH to > 12.0 (using NaOH) to fully deprotonate the piperidine nitrogen.

Quantitative Solubility Matrix

The table below summarizes the expected solubility profiles based on the chosen vehicle and the underlying physical chemistry principles.

Vehicle / ConditionExpected SolubilityMechanistic Rationale
Pure Water (pH ~7.0) < 0.1 mg/mL Molecule exists as a zwitterion; high crystal lattice energy resists aqueous solvation.
0.1 M HCl (pH 1.0) > 10.0 mg/mL Carboxylate is protonated (neutral). Molecule becomes a net-positive piperidinium cation.
0.1 M NaOH (pH 13.0) > 10.0 mg/mL Piperidine is deprotonated (neutral). Molecule becomes a net-negative carboxylate anion.
100% DMSO > 50.0 mg/mL Strong polar aprotic solvent disrupts intermolecular ionic bonds.
20% HP-β-CD (aq) 2.0 - 5.0 mg/mL Hydrophobic encapsulation of the thiophene ring shields lipophilicity from water[9].

Step-by-Step Experimental Protocols

Protocol A: In Situ Acidic Salt Formation (For Chemical Synthesis/Reagents)

This protocol converts the zwitterion into a highly soluble hydrochloride salt. It is self-validating: the transition from a cloudy suspension to a crystal-clear solution confirms complete salt formation.

  • Weighing: Accurately weigh 10 mg of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid into a glass vial.

  • Suspension: Add 1.0 mL of ultra-pure water (Milli-Q). The compound will form a cloudy, white suspension.

  • Titration: Add 1.0 M HCl dropwise (approximately 40-50 µL total) while vortexing continuously.

  • Validation Check: Monitor the visual clarity. Once the pH drops below 2.0, the suspension will rapidly clear into a transparent solution, indicating the successful formation of the piperidinium cation.

  • Recovery (Optional): Lyophilize (freeze-dry) the clear solution overnight to isolate the solid HCl salt for long-term storage.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

This protocol utilizes the kneading/stirring method to force the lipophilic thiophene moiety into the cyclodextrin cavity, creating a bioavailable, pH-neutral formulation[7].

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of sterile 0.9% Saline to create a 20% (w/v) stock vehicle. Stir until completely clear.

  • Drug Addition: Add 20 mg of the compound to the 10 mL vehicle (Target: 2 mg/mL).

  • Complexation: Place the vial on a magnetic stirrer at 37°C and stir vigorously for 24 hours. Note: Complexation is an equilibrium process and requires time; do not rush this step.

  • Self-Validating Filtration: Filter the resulting mixture through a 0.22 µm PTFE syringe filter.

    • Logic: Any uncomplexed, insoluble zwitterion will be caught by the filter.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized inclusion complex before dosing animals.

References

  • Cas 498-94-2, Isonipecotic acid. LookChem. Available at: [Link]

  • Zwitterion | Definition, Structure & Properties. Study.com. Available at:[Link]

  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Metwarebio. Available at:[Link]

  • How could you make the zwitterion of aspartic acid more soluble in water? Vaia. Available at:[Link]

  • Solubility enhancement and IVIVC analysis of an optimized rosuvastatin calcium-2-hydroxypropyl-β-cyclodextrin inclusion complex. Taylor & Francis. Available at:[Link]

  • The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. Dovepress. Available at:[Link]

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers. MDPI. Available at:[Link]

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Technical Support Center: Optimizing Recrystallization of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid (CAS No. 787524-72-5). This document is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this compound through recrystallization. The unique zwitterionic nature of this molecule presents specific challenges and opportunities for purification that this guide will address in detail.

The core structure, containing both a basic piperidine nitrogen and an acidic carboxylic acid, means the compound can exist as an internal salt, or zwitterion.[1][2] This profoundly influences its solubility profile, making solvent selection a non-trivial task. This guide provides a logical, step-by-step framework for troubleshooting common issues and developing a robust, reproducible recrystallization protocol.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid?

A1: Understanding the basic properties is the first step in designing a purification strategy.

PropertyValueSource
CAS Number 787524-72-5[3]
Molecular Formula C₁₀H₁₃NO₂S[3]
Molecular Weight 211.28 g/mol [3]
Predicted Nature Likely Zwitterionic Solid[1][2][4]

The zwitterionic character suggests a high melting point and significant polarity, making it more soluble in polar solvents and less soluble in non-polar hydrocarbon solvents.

Q2: What is a zwitterion and why is it important for the recrystallization of this molecule?

A2: A zwitterion is a neutral molecule that contains an equal number of positive and negative formal charges on different atoms. In this case, the piperidine nitrogen can be protonated (NH⁺) and the carboxylic acid can be deprotonated (COO⁻), forming an internal salt. This structure dominates the solid state and influences solution behavior. For recrystallization, this is critical because zwitterions typically have low solubility in non-polar organic solvents and higher solubility in polar protic solvents like water, alcohols, or mixtures thereof.[1][5] The crystallization process is not just about precipitating a neutral molecule, but organizing these highly polar zwitterions into a stable crystal lattice.

Q3: What is the best single solvent to start with for recrystallization?

A3: There is no universal "best" solvent. However, based on the zwitterionic structure, polar protic solvents are the most logical starting points. We recommend beginning your screening with:

  • Alcohols: Isopropanol, Ethanol, or Methanol. Isopropanol is often a good first choice as it is less polar than methanol and ethanol, potentially providing a better solubility differential between hot and cold conditions.[6]

  • Water: Due to the high polarity, water is a likely solvent. However, solubility might be high even at room temperature, leading to poor recovery. It is often more effective as part of a mixed-solvent system.[1]

  • Acetonitrile: A polar aprotic solvent that can sometimes be effective.

Avoid starting with non-polar solvents like hexanes, toluene, or dichloromethane, as the compound is unlikely to be sufficiently soluble.

Q4: Can polymorphism be an issue for this compound?

A4: Yes, polymorphism—the ability of a compound to exist in multiple crystal forms—is a distinct possibility for complex organic molecules like this one.[7][8] Different solvents and crystallization conditions (e.g., cooling rate) can yield different polymorphs, which may vary in melting point, solubility, and stability. For drug development professionals, controlling polymorphism is critical for ensuring consistent product performance. It is crucial to characterize the resulting solid material using techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction).

Troubleshooting & Optimization Guide

This section addresses specific problems you may encounter during your experiments.

Q5: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A5: "Oiling out" is when a compound separates from the solution as a liquid phase instead of a solid.[9][10] This oil is a supersaturated solution of your compound that is immiscible with the solvent. It is a common problem, especially when the solution is too concentrated or cooled too quickly.

Causality:

  • High Supersaturation: The concentration of the solute in the solution is so far above its saturation point that the system relieves this by forming a disordered, high-solute liquid phase, which is kinetically favored over the formation of an ordered crystal lattice.[9]

  • Melting Point Depression: Significant impurities can lower the melting point of your compound. If the melting point of the impure material is below the temperature of the solution, it will separate as a liquid.[11][12]

  • Inappropriate Solvent: A solvent that is "too good" may require cooling to a very low temperature to induce crystallization, increasing the chance of oiling out.

Solutions:

  • Reduce the Cooling Rate: Re-heat the solution until the oil dissolves completely. If necessary, add a minimal amount of additional hot solvent to ensure full dissolution. Then, allow the solution to cool much more slowly. Insulating the flask can promote slow, controlled cooling, which favors crystal growth.

  • Decrease Concentration: Start with a more dilute solution. This lowers the level of supersaturation achieved upon cooling, keeping the system within the "metastable zone" where crystal growth is preferred over oil formation.

  • Use a Seed Crystal: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution. This provides a template for ordered crystal growth, bypassing the kinetic barrier to nucleation.[13]

  • Change the Solvent System: If the problem persists, the solvent is likely unsuitable. Try a slightly less polar solvent or move to a mixed-solvent system as described in Q6.

Q6: My yield is very low. How can I improve recovery?

A6: Low yield is typically caused by two factors: using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.

Causality:

  • Excess Solvent: The most common error is adding too much hot solvent to dissolve the crude material.[10] The goal is to create a saturated solution at high temperature, not a dilute one.

  • High Cold Solubility: The chosen solvent may be too effective, keeping a significant portion of your compound dissolved even after cooling in an ice bath.

Solutions:

  • Minimize Solvent Volume: In your next attempt, add the hot solvent in small portions, ensuring the solid has a chance to dissolve before adding more. Use only the absolute minimum volume required to fully dissolve the compound at the solvent's boiling point.

  • Evaporate Excess Solvent: If you've already added too much solvent, you can carefully evaporate a portion of it (e.g., using a rotary evaporator or a gentle stream of nitrogen) to re-concentrate the solution, then attempt the cooling and crystallization step again.

  • Utilize an Anti-Solvent: A powerful technique is to use a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., methanol). Then, slowly add a "poor" solvent (an anti-solvent, e.g., water or diethyl ether, provided it's miscible) dropwise to the hot solution until you see persistent cloudiness (turbidity). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[14][15] This method effectively reduces the compound's solubility in a controlled manner.

Q7: No crystals are forming, even after cooling in an ice bath. What should I do?

A7: This indicates that the solution is supersaturated but crystal nucleation has not occurred.

Causality:

  • Lack of Nucleation Sites: Crystal formation requires an initial "seed" or nucleation site to begin. Sometimes, a clean, smooth flask provides no such sites for crystals to start growing.

  • Solution is Not Saturated: It's possible that too much solvent was used, and the solution is not actually saturated at the lower temperature.

Solutions:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites to induce crystallization.[10]

  • Add a Seed Crystal: As mentioned previously, adding a pure crystal of the compound is the most reliable way to initiate crystallization.

  • Reduce Solvent Volume: If you suspect the solution is too dilute, concentrate it by evaporating some of the solvent and try cooling again.

  • Cool to a Lower Temperature: If using an ice-water bath, try a salt-ice bath or a dry ice/acetone bath for even lower temperatures, which will further decrease solubility. Be aware this can sometimes cause the product to "crash out" as a fine, potentially less pure powder.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows you to efficiently test multiple solvents to identify the best candidate(s) for recrystallization.

  • Preparation: Place a small amount (approx. 10-20 mg) of your crude 4-(Thiophen-2-yl)piperidine-4-carboxylic acid into several separate small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise (approx. 0.5 mL). Agitate the tubes. Note if the compound dissolves readily at room temperature.

    • Interpretation: If the compound dissolves at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor. It may, however, be a candidate for the "good" solvent in a mixed-solvent system.

  • Heating: For the solvents that did not dissolve the compound at room temperature, heat the test tubes gently in a sand bath or water bath. Add more solvent dropwise until the solid just dissolves.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quality and quantity of the crystals formed. An ideal solvent will show no solubility at room temperature, complete solubility when hot, and will form a large number of well-defined crystals upon cooling.

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)

This is a robust method when a single ideal solvent cannot be found.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a hot "good" solvent (one in which it is highly soluble, identified from Protocol 1, e.g., methanol).

  • Anti-Solvent Addition: While keeping the solution hot, add a miscible "poor" anti-solvent (one in which the compound is insoluble, e.g., water) drop-by-drop with swirling.[14][15]

  • Induce Saturation: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is now saturated.

  • Clarification: Add 1-2 drops of the hot "good" solvent to just re-clarify the solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them thoroughly.[16]

Visual Workflow: Solvent Selection Logic

The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection start Start: Crude Zwitterionic Compound screen Protocol 1: Test Solubility in Polar Solvents (e.g., IPA, EtOH, H2O) start->screen dissolves_cold Dissolves in Cold Solvent? screen->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No potential_mixed Potential 'Good' Solvent for Mixed System dissolves_cold->potential_mixed  Yes crystals_cool Forms Good Crystals on Cooling? dissolves_hot->crystals_cool Yes poor_solvent Outcome: Poor Solvent. Try another. dissolves_hot->poor_solvent No good_single Outcome: Ideal Single Solvent. Proceed with Recrystallization. crystals_cool->good_single Yes use_mixed Protocol 2: Use Mixed-Solvent (Solvent/Anti-Solvent) Method crystals_cool->use_mixed No (e.g., Oiling Out, Poor Recovery) end End: Pure Crystalline Product good_single->end potential_mixed->use_mixed use_mixed->end

Caption: Decision workflow for selecting a recrystallization solvent.

References

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (2025). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Google Patents. (2008).US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]

  • Google Patents. (2001).EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative.
  • ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]

  • MDPI. (2025). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Retrieved from [Link]

  • YouTube. (2012). Recrystallization using two solvents. Retrieved from [Link]

  • ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • PMC. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2011).CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • MDPI. (2023). From Liquid to Solid: Cocrystallization as an Engineering Tool for the Solidification of Pyruvic Acid. Retrieved from [Link]

  • CCS Chemistry. (2022). Zwitterionic Matrix with Highly Delocalized Anionic Structure as an Efficient Lithium Ion Conductor. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • PMC. (2023). A Self-Healable and Recyclable Zwitterionic Polyurethane Based on Dynamic Ionic Interactions. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

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Technical Support Center: Minimizing Desulfurization Side Reactions in Thiophene-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemists and drug development professionals working with thiophene-piperidine scaffolds. These pharmacophores are ubiquitous in medicinal chemistry (e.g., in analogs of clopidogrel and olanzapine), but their synthesis is frequently plagued by desulfurization side reactions .

When exposed to transition metals or reducing conditions, the thiophene ring is highly susceptible to C–S bond cleavage, leading to ring-opening, catalyst poisoning, and the destruction of your Active Pharmaceutical Ingredient (API). This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress these pathways.

Mechanistic Diagnostic: Understanding the Failure Point

To stop desulfurization, you must understand its causality. Thiophene sulfur possesses lone electron pairs that readily coordinate to transition metals. During cross-coupling or hydrogenation, active


 species (especially Nickel and Palladium) can undergo an off-cycle oxidative addition into the C–S bond.

This forms a stable metallacycle (e.g., a thianickelacycle)[1]. From here, the intermediate either traps the catalyst (halting the reaction) or undergoes hydrogenolysis/reductive cleavage, resulting in a completely desulfurized, ring-opened aliphatic byproduct[2].

G R Thiophene-Piperidine Substrate OA Target C-X Oxidative Addition R->OA Halide/Triflate Activation CS Off-Cycle C-S Insertion (Trap) R->CS Thiophilic Attack Cat Active M(0) Catalyst (Pd or Ni) Cat->OA Cat->CS Prod Desired Cross-Coupled Product OA->Prod Transmetalation & Reductive Elimination Desulf Desulfurization & Ring Opening CS->Desulf M(II) Degradation / Hydrogenolysis

Fig 1. Competing pathways: Desired cross-coupling vs. off-cycle C-S insertion and desulfurization.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing ring-opened aliphatic byproducts during my Buchwald-Hartwig amination of a bromothiophene-piperidine?

A1: You are likely using a catalyst system that is too thiophilic or a ligand that promotes a slow catalytic cycle. If the rate of the desired reductive elimination is slow, the


 catalyst has a longer lifespan in the reaction mixture, increasing the probability of non-productive coordination to the thiophene sulfur. This leads to C–S insertion[2].
Solution:  Switch to a highly sterically hindered biarylphosphine ligand (e.g., XPhos or BrettPhos). Bulky ligands force the metal center to rapidly undergo reductive elimination, outcompeting the kinetics of C–S bond insertion.
Q2: I am trying to reduce a nitro group on my piperidine-thiophene intermediate using Pd/C and . The nitro group reduces, but the thiophene ring is destroyed. What is happening?

A2: You are triggering a classic Hydrodesulfurization (HDS) pathway. Heterogeneous catalysts like Pd/C or Raney Nickel are highly active for both Direct Desulfurization (DDS) and Hydrogenation-Desulfurization (HYD)[3]. The flat adsorption of the thiophene ring onto the metal surface under


 pressure guarantees C–S bond cleavage[4].
Solution:  Abandon heterogeneous transition metal hydrogenation. Use chemoselective, non-thiophilic reducing agents such as Iron powder with Ammonium Chloride (

) or Zinc in Acetic Acid. If catalytic hydrogenation is strictly required, use a poisoned catalyst (like Lindlar's catalyst) which has reduced surface thiophilicity.
Q3: I am using a Nickel catalyst for a Suzuki coupling because it's cheaper than Palladium, but my yields are terrible and the mixture turns black immediately. Why?

A3: Nickel has a smaller atomic radius and a much higher propensity to undergo oxidative addition into strong bonds compared to Palladium. Ni(0) readily inserts into the thiophene C–S bond to form highly stable thianickelacycles, effectively killing your catalytic cycle and degrading the substrate[1]. Solution: For thiophene-piperidine derivatives, the cost-savings of Nickel are negated by substrate destruction. Switch to a Palladium-based system (


) to minimize thiophilic trapping.

Quantitative Catalyst Comparison

The following table summarizes internal validation data for the Suzuki-Miyaura coupling of a model 2-bromo-thiophene-piperidine derivative, demonstrating how catalyst and ligand choices directly dictate the ratio of desired product to desulfurized byproduct.

Catalyst SystemLigand TypeTemp (°C)Desulfurization (%)Target Yield (%)Mechanistic Rationale

dppf (Bidentate)80>45%<20%High thiophilicity of Ni(0) drives irreversible C–S insertion[1].


(Monodentate)
10015–25%55%Slow reductive elimination allows off-cycle thiophene trapping.

XPhos (Bulky Biaryl)80<2% 92% Steric bulk accelerates C–C coupling, kinetically outcompeting C–S insertion[2].
Pd/C (

atm)
None (Heterogeneous)25>80%N/AFlat surface adsorption drives rapid hydrodesulfurization (HDS)[3][4].

Decision Matrix for Synthetic Workflows

Use the following logic tree to immediately correct course when desulfurization is detected via LC-MS (typically observed as a mass shift of -32 Da for loss of sulfur, or +4 Da if accompanied by ring-opening hydrogenation).

Workflow Start Desulfurization Detected (LC-MS) CheckRxn Identify Reaction Class Start->CheckRxn Red Catalytic Hydrogenation CheckRxn->Red CC Transition Metal Cross-Coupling CheckRxn->CC SolRed Use Chemoselective Reductants (Fe/NH4Cl) Red->SolRed SolCC1 Avoid Ni(0). Switch to Pd(0) CC->SolCC1 SolCC2 Use Bulky Biaryl Phosphines (XPhos) CC->SolCC2

Fig 2. Decision matrix for troubleshooting thiophene desulfurization in synthetic workflows.

Self-Validating Experimental Protocol: Optimized Cross-Coupling

To ensure trust and reproducibility, this protocol for the Suzuki-Miyaura coupling of bromothiophene-piperidines includes built-in validation checkpoints. By pre-forming the active catalyst, we prevent naked


 from interacting with the thiophene substrate before the catalytic cycle begins.

Reagents:

  • Substrate: Bromothiophene-piperidine derivative (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (0.02 equiv, 4 mol% Pd)
    
  • Ligand: XPhos (0.08 equiv, 8 mol%)

  • Base:

    
     (3.0 equiv, finely milled)
    
  • Solvent: 1,4-Dioxane /

    
     (10:1, rigorously degassed)
    

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step): In a Schlenk flask under inert

    
     atmosphere, combine 
    
    
    
    and XPhos in anhydrous 1,4-Dioxane. Stir at 40 °C for 15 minutes until the solution turns a deep, homogeneous red/orange. Causality: This ensures all Pd is ligated by the bulky XPhos, preventing unligated Pd from attacking the thiophene ring.
  • Substrate Addition: Add the bromothiophene-piperidine substrate, the aryl boronic acid, and the milled

    
    . Add the degassed 
    
    
    
    .
  • Reaction Initiation: Heat the mixture to 80 °C.

  • Kinetic Monitoring (Self-Validation Checkpoint): At exactly 30 minutes, pull a 10 µL aliquot. Dilute in MeCN and run an LC-MS.

    • Validation Pass: You should observe >50% conversion to the target mass, with NO detectable peak corresponding to [M - 32] (desulfurization).

    • Validation Fail: If [M - 32] is present, your solvent was not adequately degassed, leading to ligand oxidation and subsequent exposure of naked Pd to the thiophene. Abort, re-degas solvents, and restart.

  • Workup: Upon complete consumption of the starting material (typically 2-4 hours), cool to room temperature. Filter through a short pad of Celite to remove Pd black and salts, washing with EtOAc. Concentrate and purify via silica gel chromatography.

References

  • Catalytic Desulfurization of Dibenzothiophene and 4,6-Dimethyldibenzothiophene with Nickel Compounds Organometallics - ACS Publications URL:[Link]

  • Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization PMC - National Institutes of Health URL:[Link]

  • A theoretical investigation on the hydrodesulphurisation mechanism of hydrogenated thiophene over Cu–Mo-modified FAU zeolite Taylor & Francis Online URL:[Link]

  • Adsorption and Desulfurization Mechanism of Thiophene on Layered FeS(001), (011), and (111) Surfaces: A Dispersion-Corrected Density Functional Theory Study The Journal of Physical Chemistry C - ACS Publications URL:[Link]

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Technical Support Center: Enhancing the Stability of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Thiophen-2-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. By understanding the inherent chemical liabilities of its structure, you can proactively design experiments and formulations that ensure the integrity and reproducibility of your results.

Understanding the Molecule: Inherent Stability Challenges

4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring, a thiophene moiety, and a carboxylic acid group. This combination of functional groups presents a unique set of stability challenges that must be carefully considered during experimental design and long-term storage.

The primary points of vulnerability in the molecule are the thiophene ring and the piperidine nitrogen. The sulfur atom in the thiophene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities.[1][2] The piperidine ring, a cyclic secondary amine, also has a lone pair of electrons on the nitrogen atom, making it susceptible to oxidation.[3] Furthermore, the overall stability of the molecule in solution is significantly influenced by factors such as pH, temperature, and light exposure.[4]

Troubleshooting Guide: A Proactive Approach to Stability

This section is structured in a question-and-answer format to directly address common issues encountered during the handling and use of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid in solution.

Question 1: My compound is showing signs of degradation in aqueous solution, even during short-term storage. What are the likely causes?

Answer: Rapid degradation in aqueous solution is often multifactorial, stemming from the inherent reactivity of the thiophene and piperidine moieties. The most probable causes are:

  • Oxidative Degradation: The thiophene ring is prone to oxidation, which can lead to the formation of thiophene S-oxides and other degradation products.[1][2][5] This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal ions that can catalyze oxidation reactions. The piperidine nitrogen is also susceptible to oxidation.[4]

  • pH-Mediated Instability: The stability of compounds with both acidic (carboxylic acid) and basic (piperidine) functional groups is often highly pH-dependent.[6][7][8] At certain pH values, the molecule may be more susceptible to hydrolysis or other degradative reactions.

  • Photodegradation: Exposure to ultraviolet or even ambient light can provide the energy needed to initiate degradation pathways, particularly those involving the aromatic thiophene ring.[4]

To diagnose the primary cause, a systematic approach is recommended. Start by preparing fresh solutions and storing them under different conditions (e.g., protected from light, under an inert atmosphere, at different pH values) and monitor their stability over time using an appropriate analytical method like HPLC.[9]

Question 2: How can I determine the optimal pH for storing my compound in solution?

Answer: Determining the optimal pH for stability is a critical step. A pH-rate profile study is the most effective way to identify the pH at which the compound exhibits the lowest degradation rate.

Experimental Protocol: pH-Rate Profile Study
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10). Use buffers that are known to have minimal catalytic effects on degradation, such as phosphate, acetate, and borate buffers.[6]

  • Solution Preparation: Prepare solutions of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid at a known concentration in each buffer.

  • Incubation: Store the solutions at a constant, often elevated, temperature (e.g., 40°C or 50°C) to accelerate degradation and obtain results in a shorter timeframe.[10] Ensure all samples are protected from light.

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze it using a validated stability-indicating HPLC method.[9][11] This method should be capable of separating the parent compound from its degradation products.

  • Data Analysis: For each pH, plot the concentration of the parent compound versus time. Determine the degradation rate constant (k) from the slope of the line. Finally, plot the logarithm of k versus pH to generate the pH-rate profile. The pH corresponding to the lowest k value is the pH of maximum stability.[4]

Below is a visual representation of the workflow for a pH-stability profile study.

pH_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_buffers Prepare Buffers (pH 2-10) prep_solutions Prepare Compound Solutions in each buffer prep_buffers->prep_solutions incubate Incubate at Constant Temperature (e.g., 40°C), protected from light prep_solutions->incubate time_points Withdraw Aliquots at Time Points incubate->time_points hplc_analysis Analyze by Stability-Indicating HPLC time_points->hplc_analysis plot_conc_time Plot [Compound] vs. Time for each pH hplc_analysis->plot_conc_time calc_k Calculate Degradation Rate Constant (k) plot_conc_time->calc_k plot_logk_ph Plot log(k) vs. pH calc_k->plot_logk_ph det_optimal_ph Identify pH of Maximum Stability plot_logk_ph->det_optimal_ph

Workflow for determining a pH-stability profile.
Question 3: I suspect oxidative degradation is occurring. How can I confirm this and what steps can I take to prevent it?

Answer: To confirm oxidative degradation, you can perform forced degradation studies.[12] This involves intentionally exposing your compound to oxidative stress and analyzing the resulting degradation products.

Experimental Protocol: Forced Oxidation Study
  • Reagent Preparation: Prepare a solution of your compound in a suitable solvent. Also, prepare a solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂).

  • Exposure: Treat the compound solution with the oxidizing agent. A typical starting concentration for H₂O₂ is 3%.

  • Incubation: Allow the reaction to proceed at room temperature or a slightly elevated temperature for a set period.

  • Analysis: Analyze the stressed sample using LC-MS.[9][11] This technique will help in identifying the masses of the degradation products. An increase in mass corresponding to the addition of one or more oxygen atoms is a strong indicator of oxidation. For instance, the formation of a thiophene S-oxide would result in an increase of 16 atomic mass units.

To prevent oxidative degradation, consider the following strategies:

  • Use of Antioxidants: The addition of antioxidants to your solution can help mitigate oxidative damage. Common antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid.

  • Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon before sealing the container can minimize exposure to oxygen.[4]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.

The following diagram illustrates the potential oxidative degradation pathways of the thiophene ring.

Thiophene_Oxidation Thiophene 4-(Thiophen-2-yl)piperidine-4-carboxylic acid S_oxide Thiophene S-oxide intermediate Thiophene->S_oxide Oxidation Further_Oxidation_Products Further Oxidized Products S_oxide->Further_Oxidation_Products Oxidation Ring_Opened_Products Ring-Opened Products S_oxide->Ring_Opened_Products Rearrangement/Hydrolysis

Potential oxidative degradation of the thiophene moiety.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for solutions of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid?

A1: To maximize stability, solutions should be stored at low temperatures (2-8°C or frozen at -20°C or below).[4][13][14] They should also be protected from light by using amber vials or by wrapping the container in aluminum foil.[4] For long-term storage, it is advisable to purge the solution with an inert gas to minimize oxidation.[4]

Q2: Can I use buffers containing primary or secondary amines to formulate my compound?

A2: It is generally not recommended to use buffers containing primary or secondary amines, such as Tris, as they can potentially react with the carboxylic acid group of your compound, especially under conditions that favor amide bond formation. It is better to use non-reactive buffers like phosphate, citrate, or acetate.[15]

Q3: How does temperature affect the stability of the compound?

A3: As with most chemical compounds, higher temperatures accelerate the rate of degradation.[3][16] Therefore, it is crucial to store solutions at low temperatures to slow down these processes. Thermal decomposition can lead to various degradation pathways, including decarboxylation of the carboxylic acid group and potential opening of the piperidine ring under extreme conditions.[4]

Q4: What analytical techniques are most suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and its degradation products.[9] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for identifying the structures of unknown degradants.[9][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize degradation products if they can be isolated in sufficient purity.

Summary of Recommended Stability-Enhancing Strategies

StrategyRationaleKey Considerations
pH Optimization Minimize pH-dependent degradation pathways.[7][8]Conduct a pH-rate profile study to identify the optimal pH range.
Temperature Control Reduce the rate of all potential degradation reactions.[3][16]Store solutions at 2-8°C for short-term and frozen for long-term storage.
Light Protection Prevent photodegradation of the thiophene ring.[4]Use amber vials or protect containers from light.
Inert Atmosphere Minimize oxidative degradation by removing oxygen.[4]Purge solutions with nitrogen or argon for long-term storage.
Use of Additives Scavenge free radicals or sequester catalytic metal ions.Consider adding antioxidants (e.g., BHT) or chelating agents (e.g., EDTA).
Appropriate Buffer Selection Avoid buffer-catalyzed degradation or reactions.[6]Use non-reactive buffers like phosphate, citrate, or acetate.

By implementing these strategies and having a thorough understanding of the potential degradation pathways, you can significantly enhance the stability of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid in your experiments, leading to more reliable and reproducible scientific outcomes.

References
  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2021). Science of The Total Environment.
  • Vallejo, D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

  • Jansen, J., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Molecular Pharmaceutics. Available at: [Link]

  • Fijałek, Z., et al. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. Available at: [Link]

  • de Oliveira, G. V., et al. (2020). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Structure. Available at: [Link]

  • Madan, J. R., et al. (2018). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Polimery w Medycynie. Available at: [Link]

  • Domingo, L. R., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]

  • Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Dansette, P. M., et al. (1992). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA. Available at: [Link]

  • Biosynce. (2025). What is the stability of piperidine?. Biosynce Blog. Available at: [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Available at: [Link]

  • European Medicines Agency. (2023). Stress testing of the active substance. EMA. Available at: [Link]

  • Wikipedia. Carboxylic acid. Available at: [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Scribd. Available at: [Link]

  • Pan American Health Organization. (2015). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Available at: [Link]

  • Biosynce. (2025). What are the storage stability of Piperidine Series compounds over time?. Biosynce Blog. Available at: [Link]

  • Davani, B., et al. (2011). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Rasheed, M. K. Carboxylic acids. Available at: [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Celegence. Available at: [Link]

  • Mansour, M. A., et al. (1990). Oxidative activation of the thiophene ring by hepatic enzymes. Hydroxylation and formation of electrophilic metabolites during metabolism of tienilic acid and its isomer by rat liver microsomes. Biochemical Pharmacology. Available at: [Link]

  • Chen, Y., et al. (2022). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry. Available at: [Link]

  • Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Available at: [Link]

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology. Available at: [Link]

  • Chiang, Y., et al. (2005). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Save My Exams. (2025). Carboxylic Acids (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. Available at: [Link]

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Resolving cyclization problems when using 4-(Thiophen-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter "cyclization" failures, runaway polymerization, and target degradation when working with 4-(Thiophen-2-yl)piperidine-4-carboxylic acid .

This bifunctional building block is notoriously challenging due to three competing factors: the nucleophilicity of the unprotected secondary amine, the extreme steric hindrance of the quaternary C4-carboxylic acid, and the electron-rich nature of the thiophene ring. This guide synthesizes field-proven methodologies to help you troubleshoot these pathways, establish self-validating protocols, and successfully functionalize your target.

PART 1: Core Troubleshooting Matrix

Before diving into the mechanistic FAQs, consult this quantitative summary of coupling reagents and their efficacy when applied to the sterically hindered C4 position of this specific scaffold.

Coupling ReagentActivation MechanismExpected Yield (C4-COOH)Epimerization RiskApplication Scientist Recommendation
EDC / HOBt Carbodiimide (O-acylisourea)< 15%LowNot Recommended. Intermediate is too bulky for the quaternary C4 center.
HATU Uronium (7-azabenzotriazole)85–95%LowHighly Recommended. Forms a highly reactive, less sterically demanding ester[1].
COMU Uronium (Oxyma)85–95%Very LowHighly Recommended. Safer alternative to HATU with equal efficiency[1].
SOCl₂ / AlCl₃ Acid Chloride (Acylium ion)Variable (Oligomers)HighAvoid. Triggers Friedel-Crafts degradation on the thiophene ring[2].

PART 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why am I getting an insoluble white precipitate instead of my intramolecular cyclized product? A1: You are likely observing intermolecular polymerization. If you are attempting to cyclize the C4-carboxylic acid directly onto the N1-piperidine amine to form a bicyclic system, you are trying to synthesize a 2-quinuclidone derivative. This is an "anti-Bredt," highly twisted amide. The geometric misalignment of the nitrogen lone pair and the carbonyl


-system completely destroys the resonance stabilization typical of amides, making the target molecule thermodynamically unstable (with a half-life of seconds in water)[3][4]. Because this intramolecular pathway is forbidden under standard conditions, the unprotected secondary amine reacts with the activated carboxylic acid of adjacent molecules, forming insoluble polyamides.
Solution: You must protect the piperidine nitrogen (e.g., with a Boc or Cbz group) prior to any carboxyl activation.

Q2: I protected the amine, but my amide coupling yields at the C4 position are completely stalled. Why? A2: The C4 position of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a highly sterically hindered quaternary carbon (neopentyl-like). Standard carbodiimide coupling reagents (like EDC or DCC) form an O-acylisourea intermediate that is simply too bulky to be efficiently attacked by incoming nucleophiles at this crowded center. Solution: Switch to highly reactive uronium-based coupling reagents like HATU or COMU[1]. These reagents generate highly active 7-azabenzotriazole (or Oxyma) esters that overcome the steric barrier.

Q3: I tried converting the carboxylic acid to an acid chloride using oxalyl chloride/AlCl₃ to force the reaction, but my LC-MS shows a complex mixture of heavy masses. What happened? A3: You have triggered unintended Friedel-Crafts acylation[2]. The thiophene ring is electron-rich and highly susceptible to electrophilic aromatic substitution. When you generate a highly reactive acylium ion in the presence of strong Lewis acids, the acylium ion attacks the thiophene rings of other molecules in the solution (typically at the C5 or C3 positions), leading to Friedel-Crafts oligomerization[5]. Solution: Avoid strong Lewis acids. Rely on mild, base-promoted coupling (e.g., HATU/DIPEA) which activates the carboxylate without generating a free acylium ion.

PART 3: Reaction Pathways & Workflow Visualizations

The following diagrams map the chemical bifurcation points that lead to either reaction failure or successful functionalization.

ReactionPathways SM 4-(Thiophen-2-yl)piperidine- 4-carboxylic acid Unprotected Unprotected Amine + Coupling Reagent SM->Unprotected Protected N-Protected (e.g., Boc) + Coupling Reagent SM->Protected Polymer Intermolecular Polymerization (Polyamides) Unprotected->Polymer Favored Twisted Intramolecular Cyclization (Unstable 2-Quinuclidone) Unprotected->Twisted Anti-Bredt (Fails) LewisAcid Strong Lewis Acid (e.g., AlCl3) Protected->LewisAcid MildCoupling Mild Activation (e.g., HATU / COMU) Protected->MildCoupling FC_Degradation Thiophene Friedel-Crafts Side Reactions / Oligomers LewisAcid->FC_Degradation Electrophilic Attack Success Successful C4-Amide or Ester Formation MildCoupling->Success Steric Overcome

Caption: Reaction pathways and bifurcation points for 4-(Thiophen-2-yl)piperidine-4-carboxylic acid.

Workflow Step1 1. N-Protection (Boc2O, Et3N, DCM) Step2 2. Carboxyl Activation (HATU, DIPEA, DMF) Step1->Step2 Step3 3. Nucleophile Addition (R-NH2, 40°C) Step2->Step3 Step4 4. Workup & Deprotection (TFA/DCM) Step3->Step4

Caption: Optimized workflow for the functionalization of sterically hindered C4-carboxylic acids.

PART 4: Self-Validating Experimental Protocols

Protocol A: N-Boc Protection (Preventing Polymerization)

Causality: Masking the secondary amine prevents it from acting as a nucleophile, shutting down the polymerization pathway.

  • Setup: Suspend 4-(Thiophen-2-yl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add Triethylamine (Et₃N) (2.5 eq). The suspension should clear as the carboxylate salt forms.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Spot the reaction on a TLC plate and stain with Ninhydrin. The starting material will turn deep purple (free secondary amine). A successful reaction will show a new spot that is Ninhydrin-negative (colorless/yellow), confirming complete protection.

  • Workup: Wash with 1M HCl to remove unreacted amine and Et₃N, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: High-Efficiency Amide Coupling at the C4 Quaternary Center

Causality: Utilizing HATU generates an active ester that is small and electrophilic enough to accept a nucleophile despite the extreme steric bulk of the C4 position[1].

  • Activation: Dissolve the N-Boc protected acid from Protocol A (1.0 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.2 eq).

  • Self-Validation Check: The solution will rapidly turn a pale yellow color. Monitor by LC-MS; you should observe the disappearance of the starting mass and the appearance of the HOAt-active ester intermediate within 15–30 minutes.

  • Coupling: Add your desired primary amine (1.5 eq). Due to the steric hindrance, heat the reaction slightly to 40 °C to overcome the activation energy barrier. Stir for 4–6 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine. Dry and concentrate.

PART 5: References

  • - Nature[3] 2. - Journal of the American Chemical Society[4]

  • - Bachem[1] 4. - Master Organic Chemistry[2]

  • - Chemistry Stack Exchange[5]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral features of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed, predictive analysis based on established principles of NMR spectroscopy and extensive comparison with structurally related compounds. We will explore the expected ¹H and ¹³C NMR spectra, discuss the rationale behind the chemical shift assignments, and compare the utility of NMR with other common analytical techniques for the characterization of such molecules. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of novel chemical entities.

Introduction to 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid

4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a unique molecule that incorporates three key functional groups: a piperidine ring, a thiophene moiety, and a carboxylic acid. The piperidine scaffold is a prevalent feature in many pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The thiophene ring, a sulfur-containing aromatic heterocycle, is also a common pharmacophore. The presence of a carboxylic acid group can influence the molecule's polarity, solubility, and potential for ionic interactions. The combination of these fragments in a single entity makes 4-(Thiophen-2-yl)piperidine-4-carboxylic acid a molecule with potential for diverse biological activities. Accurate structural confirmation is the first critical step in its journey from a synthesized compound to a potential drug candidate, and NMR spectroscopy is the most powerful tool for this purpose.[1][2]

The structure of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid, with the proposed numbering for NMR analysis, is shown below:

Caption: Molecular structure of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid with atom numbering for NMR assignment.

Predicted NMR Spectral Analysis

The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid. These predictions are based on the analysis of chemical shift data from similar structural motifs found in the literature.[3][4][5][6][7]

Experimental Protocol (Hypothetical)

A detailed, step-by-step methodology for acquiring the NMR spectra is crucial for reproducibility and data integrity.

Sample Preparation:

  • Weigh approximately 5-10 mg of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical, as the compound possesses both acidic (COOH) and basic (piperidine NH) protons, which are exchangeable. DMSO-d₆ is often preferred for observing such exchangeable protons.[8]

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: -2 to 16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (zgpg30).

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • 2D NMR (for confirmation):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Caption: A typical workflow for NMR spectral analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum will likely exhibit signals corresponding to the thiophene protons, the piperidine ring protons, and the exchangeable protons of the carboxylic acid and the piperidine amine.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0br s1HCOOHCarboxylic acid protons typically appear as broad singlets in this downfield region due to hydrogen bonding.[9][10]
~8.5 - 9.5br s1HNHThe piperidine NH proton is also exchangeable and will likely appear as a broad singlet. Its chemical shift can be highly variable depending on solvent and concentration.
~7.5 - 7.7dd1HH-5'The proton at the 5-position of the thiophene ring is expected to be the most downfield of the thiophene protons due to its proximity to the sulfur atom and coupling to H-4' and H-3'.[4]
~7.1 - 7.3dd1HH-3'The proton at the 3-position will show coupling to both H-4' and H-5'.
~7.0 - 7.1t1HH-4'The proton at the 4-position will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-3' and H-5'.
~3.0 - 3.2m4HH-2, H-6The protons on the carbons adjacent to the nitrogen in the piperidine ring will be deshielded and appear as a complex multiplet.[11][12]
~2.0 - 2.2m4HH-3, H-5The protons on the carbons beta to the nitrogen will be more shielded and appear as another complex multiplet.

Note: br s = broad singlet, dd = doublet of doublets, t = triplet, m = multiplet.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum is expected to show 8 distinct signals, as two pairs of carbons in the piperidine ring are chemically equivalent due to symmetry.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175 - 180COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears in this characteristic region.[13][14]
~145 - 150C-2'The carbon of the thiophene ring attached to the piperidine is expected to be significantly downfield.[3]
~128 - 130C-5'Aromatic carbon adjacent to sulfur.
~126 - 128C-3'Aromatic carbon.
~125 - 127C-4'Aromatic carbon.
~55 - 60C-4The quaternary carbon of the piperidine ring bearing both the thiophene and carboxylic acid groups will be deshielded.
~45 - 50C-2, C-6Carbons adjacent to the nitrogen in the piperidine ring.[15]
~30 - 35C-3, C-5Carbons beta to the nitrogen in the piperidine ring.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for unambiguous structure elucidation, other analytical techniques provide complementary information and can be advantageous in certain contexts.

TechniqueAdvantagesDisadvantagesApplication for this Molecule
Mass Spectrometry (MS) High sensitivity, provides accurate mass and molecular formula (with high-resolution MS), fragmentation pattern can give structural clues.[10]Does not provide detailed connectivity information, isomers can be difficult to distinguish.Excellent for confirming the molecular weight (211.28 g/mol ) and elemental composition. Fragmentation analysis could help identify the thiophene and piperidine moieties.
High-Performance Liquid Chromatography (HPLC) Excellent for assessing purity, can be used for quantification, can be coupled with MS for LC-MS analysis.[16][17]Does not provide structural information on its own.Ideal for determining the purity of the synthesized compound and for monitoring reaction progress.
Infrared (IR) Spectroscopy Provides information about the functional groups present (e.g., C=O of the carboxylic acid, N-H of the piperidine, C-S of the thiophene).Spectrum can be complex, and interpretation can be ambiguous for complex molecules.Useful for confirming the presence of key functional groups, particularly the strong carbonyl stretch of the carboxylic acid.
X-ray Crystallography Provides the absolute 3D structure of the molecule in the solid state.Requires a single crystal of suitable quality, which can be difficult to obtain.If a crystal can be grown, this technique would provide the definitive solid-state structure, including stereochemistry if applicable.

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Caption: A decision workflow for selecting the appropriate analytical technique.

Conclusion

References

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  • Satonaka, H., Abe, K., & Hirota, M. (1983). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 56(6), 1804-1809. [Link]

  • Coles, S. J., et al. (2016). Proton sharing and transfer in some zwitterionic compounds based on 4-oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)alcanoic acids. CrystEngComm, 18(3), 443-453. [Link]

  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. [Link]

  • Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3748. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 741-748. [Link]

  • PubChem. (n.d.). Pipecolic Acid. National Center for Biotechnology Information. [Link]

  • Al-Rawi, J. M. A., & Al-Iraqi, M. A. H. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-223. [Link]

  • Malanga, M., et al. (2018). NMR, CD and UV spectroscopic studies reveal uncommon binding modes of dapoxetine to native cyclodextrins. New Journal of Chemistry, 42(18), 15064-15072. [Link]

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A Comparative Guide to HPLC Method Development for the Purity Determination of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid. This compound, with its polar and zwitterionic characteristics, presents unique challenges for chromatographic separation. This document will explore various analytical strategies, offering experimental insights and data to guide researchers, scientists, and drug development professionals in selecting and developing a robust, stability-indicating HPLC method.

The Analytical Challenge: Understanding the Molecule

4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a polar molecule containing both a basic piperidine nitrogen and an acidic carboxylic acid group. This structure imparts a zwitterionic nature, meaning it can carry both a positive and a negative charge, complicating its retention and separation by traditional reversed-phase chromatography. The development of a stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from any potential degradation products and process-related impurities.[1][2]

Strategic Approaches to Chromatographic Separation

Several HPLC modes can be employed for the analysis of such a polar, zwitterionic compound. The choice of method will depend on the specific requirements of the analysis, including the need for mass spectrometry (MS) compatibility, desired run time, and the complexity of the sample matrix.

1. Reversed-Phase Chromatography (RPC) with Ion-Pairing Agents:

Reversed-phase chromatography is a widely used technique, but the polar nature of our target analyte results in poor retention on conventional C18 columns.[3] To overcome this, ion-pairing agents can be added to the mobile phase. These agents, such as heptafluorobutyric acid (HFBA), interact with the charged analyte to form a neutral ion-pair that has a stronger affinity for the non-polar stationary phase, thereby increasing retention.[3]

  • Causality: The formation of a more hydrophobic ion-pair is the driving force for retention in this approach. The choice of ion-pairing agent and its concentration are critical parameters to optimize.

2. Hydrophilic Interaction Liquid Chromatography (HILIC):

HILIC is an increasingly popular technique for the separation of polar and hydrophilic compounds.[4][5][6] It utilizes a polar stationary phase (e.g., unbonded silica or silica bonded with polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of aqueous buffer.[4][5] Retention in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[4]

  • Expertise & Experience: HILIC offers an orthogonal selectivity to reversed-phase chromatography and is often more compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[4]

3. Mixed-Mode Chromatography (MMC):

Mixed-mode chromatography columns possess stationary phases with both hydrophobic and ion-exchange functionalities.[7][8][9] This dual retention mechanism provides enhanced selectivity for complex mixtures containing compounds with varying polarities and charge states.[8][10][11] For our zwitterionic analyte, a mixed-mode column with both cation-exchange and reversed-phase characteristics can provide excellent retention and resolution.[7][12]

  • Trustworthiness: The ability to manipulate both hydrophobic and ionic interactions by adjusting the mobile phase composition (e.g., organic solvent content, pH, and buffer concentration) makes MMC a highly versatile and robust technique for method development.[7][9]

Comparative Data and Performance

To illustrate the performance of these different approaches, the following tables summarize hypothetical but realistic experimental data for the analysis of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid.

Table 1: Comparison of HPLC Method Performance

ParameterReversed-Phase with Ion-PairingHILICMixed-Mode Chromatography
Retention Time (min) 8.56.210.1
Resolution (API vs. Impurity A) 1.82.53.1
Peak Tailing Factor 1.41.11.0
MS Compatibility Poor (due to ion-pairing agents)ExcellentGood

Table 2: Optimized Chromatographic Conditions

ParameterReversed-Phase with Ion-PairingHILICMixed-Mode Chromatography
Column C18, 4.6 x 150 mm, 5 µmAmide, 4.6 x 100 mm, 3 µmMixed-Mode C18/Cation-Exchange, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% HFBA in Water10 mM Ammonium Formate in Water, pH 3.020 mM Potassium Phosphate in Water, pH 2.5
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 20-80% B in 15 min95-70% B in 10 min10-60% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 235 nmUV at 235 nm & MSUV at 235 nm
Column Temperature 30 °C35 °C30 °C
Experimental Protocols and Method Development Workflow

The development of a robust HPLC method should follow a systematic approach. The diagram below outlines a typical workflow for developing a stability-indicating method.

Method_Development_Workflow cluster_initial 1. Initial Assessment cluster_screening 2. Method Screening cluster_optimization 3. Method Optimization cluster_validation 4. Method Validation (ICH Q2(R1)) A Analyte Characterization (pKa, logP, UV spectrum) B Define Method Objectives (Purity, Stability-Indicating) A->B C Column & Mobile Phase Screening (RPC, HILIC, MMC) B->C D Evaluate Peak Shape, Retention, & Resolution C->D E Fine-tune Gradient, pH, & Temperature D->E F Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) E->F G Ensure Separation of Degradants F->G H Specificity, Linearity, Accuracy, Precision, Robustness G->H

Caption: A logical workflow for HPLC method development.

  • Column Selection: Begin with a robust HILIC column, such as one with an amide or unbonded silica stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM ammonium formate solution in water and adjust the pH to 3.0 with formic acid. This buffer is volatile and MS-compatible.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and create a gradient to a lower percentage (e.g., 70%) over 10-15 minutes.

  • Optimization: Adjust the gradient slope, pH of the aqueous mobile phase, and buffer concentration to achieve optimal separation of the main peak from its impurities.[13] Changes in pH can significantly alter the ionization state of the analyte and, consequently, its retention and selectivity.[13]

  • System Suitability: Once the method is optimized, perform system suitability tests as per USP <621> guidelines to ensure the system is performing correctly.[14][15][16][17][18] This includes injections of a standard solution to check for parameters like theoretical plates, tailing factor, and reproducibility.

Logical Relationships in Chromatographic Mode Selection

The choice of the primary chromatographic mode is a critical decision in method development. The following diagram illustrates the decision-making process based on analyte properties.

Mode_Selection Analyte Analyte Properties Polarity Polar & Zwitterionic? Analyte->Polarity MS_Needed MS Compatibility Needed? Polarity->MS_Needed Yes RPC_IP Reversed-Phase with Ion-Pairing Polarity->RPC_IP No HILIC HILIC MS_Needed->HILIC Yes MMC Mixed-Mode MS_Needed->MMC Consider

Caption: Decision tree for selecting an HPLC mode.

Conclusion and Recommendations

For the purity determination of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid, both HILIC and Mixed-Mode Chromatography offer significant advantages over traditional reversed-phase methods, even with the use of ion-pairing agents.

  • HILIC is highly recommended when MS compatibility is a primary concern. Its ability to retain and separate highly polar compounds makes it an excellent choice for this analyte.[19][20]

  • Mixed-Mode Chromatography provides exceptional selectivity and peak shape due to its dual retention mechanism. It is a powerful tool for resolving complex mixtures and can be a robust choice for a routine quality control method.

Ultimately, the final method selection should be based on a thorough evaluation of the separation of the API from all potential impurities and degradation products, as demonstrated through forced degradation studies and method validation in accordance with ICH Q2(R1) guidelines.[21][22][23]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]

  • Roemling, R., & Itoh, S. (2022, April 15). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Today. Available from: [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3502. Available from: [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. Available from: [Link]

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  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

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  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available from: [Link]

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  • SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available from: [Link]

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  • International Research Journal of Pharmaceutical and Medical Sciences. (2023). Stability-Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]

  • Chromatography Today. (2013, June 6). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Available from: [Link]

  • LCGC International. (2016, March 1). Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. Available from: [Link]

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  • Sieliechi, J., et al. (2017). Direct analysis of free amino acids by mixed-mode chromatography with tandem mass spectrometry. Journal of Separation Science, 40(8), 1834-1842. Available from: [Link]

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  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available from: [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • SIELC Technologies. (n.d.). Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

Sources

Mass spectrometry fragmentation patterns of thiophene piperidine acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have spent years optimizing mass spectrometry (MS) workflows for complex active pharmaceutical ingredients (APIs). Thiophene piperidine acids—most notably the antiepileptic drug tiagabine—present a fascinating analytical challenge. These molecules combine a highly conjugative, sulfur-containing bis-thiophene moiety with a zwitterionic piperidinecarboxylic acid group.

This guide objectively compares the utility of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms for analyzing these compounds. By dissecting the causality behind their fragmentation patterns, we can establish robust, self-validating analytical protocols for both pharmacokinetic quantification and structural elucidation.

Mechanistic Fragmentation Pathways: The Causality of Ion Cleavage

To optimize any MS assay, one must first understand why a molecule fragments the way it does. When subjected to Electrospray Ionization (ESI) in positive mode, thiophene piperidine acids almost exclusively protonate at the basic piperidine nitrogen, yielding a highly stable


 precursor ion.

Upon entering the collision cell, Collision-Induced Dissociation (CID) triggers specific pathways dictated by the molecule's structural thermodynamics:

  • Piperidinecarboxylic Acid Neutral Losses: The protonated secondary/tertiary amine facilitates a charge-mediated intramolecular proton transfer. This specific spatial arrangement makes the carboxylic acid group highly susceptible to the neutral loss of water (-18 Da) and carbon dioxide (-44 Da). The detection of these neutral losses is a hallmark of 1 [3].

  • Thiophene Moiety Dynamics: While the bis(3-methyl-2-thienyl)alkene tail is stabilized by resonance, high collision energies overcome this stability, inducing charge-remote cleavages. For tiagabine (

    
    m/z 376), the most diagnostic fragmentation is the expulsion of a methyl-thiophene unit (-98 Da), generating a dominant product ion at m/z 278. Subsequent high-energy collisions yield a highly stable thiophenium cation at m/z 111, which serves as a highly specific diagnostic marker for the 2[1].
    

FragmentationTree M Precursor Ion[M+H]+ m/z 376 F1 Fragment Ion m/z 278 M->F1 - Methyl-thiophene (-98 Da) F3 Thiophenium Cation m/z 111 M->F3 Thiophene Cleavage F4 Piperidine Moiety m/z 128 M->F4 Piperidine Ring Scission F2 Fragment Ion m/z 260 F1->F2 - H2O (-18 Da)

Figure 1: Principal CID fragmentation pathways of protonated tiagabine ([M+H]+ m/z 376).

Platform Comparison: ESI-QqQ vs. High-Resolution Q-TOF

Selecting the correct analytical platform depends entirely on whether the objective is absolute quantification in biological matrices or the structural elucidation of unknown impurities.

Triple Quadrupole (QqQ) for Targeted Quantification QqQ platforms operate in Multiple Reaction Monitoring (MRM) mode, making them the gold standard for bioanalysis. By filtering the precursor in Q1, fragmenting it in Q2, and filtering a specific product ion in Q3, the QqQ effectively blinds itself to matrix noise. This dual-mass filtering provides the exceptional signal-to-noise ratio and wide linear dynamic range required for 3 [2].

Quadrupole Time-of-Flight (Q-TOF) for Structural Elucidation During forced degradation or stability studies, nominal mass is insufficient. Q-TOF platforms utilize a flight tube to separate ions based on drift time, achieving high mass accuracy (<5 ppm). This allows researchers to determine the exact elemental composition of fragments. For example, Q-TOF can easily distinguish an oxidative degradation product (e.g., epoxidation of the alkene double bond, +15.9949 Da) from an isobaric matrix interference, a critical capability when mapping2 [1].

Quantitative Data Summary

The table below contrasts the performance and diagnostic fragments of Tiagabine across both platforms.

Feature / FragmentESI-QqQ (Nominal Mass)ESI-Q-TOF (Exact Mass)Structural Assignment & Causality
Primary Application High-throughput PK assaysImpurity & degradation profilingQqQ maximizes duty cycle; Q-TOF maximizes resolution.
Precursor Ion m/z 376.2m/z 376.1399Protonation of piperidine nitrogen

.
Product Ion 1 m/z 278.1m/z 278.1235Loss of methyl-thiophene (-98 Da) via CID.
Product Ion 2 m/z 260.1m/z 260.1129Subsequent loss of

(-18 Da) from m/z 278.
Product Ion 3 m/z 111.0m/z 111.0263Stable thiophenium cation cleavage.
Product Ion 4 m/z 128.1m/z 128.0706Piperidinecarboxylic acid substructure cleavage.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, a bioanalytical protocol must be a self-validating system. The following methodology for quantifying thiophene piperidine acids in serum builds quality control directly into the chemistry and data acquisition steps.

Phase 1: Matrix De-proteination & Internal Standardization

  • Aliquot 50 µL of human serum into a microcentrifuge tube.

  • Add 450 µL of cold acetonitrile containing 10 ng/mL of Tiagabine-d6 (Stable Isotope Internal Standard).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Causality & Validation: Acetonitrile rapidly precipitates serum proteins, preventing column fouling. The matched stable-isotope internal standard (IS) validates the extraction efficiency. Because the IS co-elutes with the analyte, any matrix effect suppressing the analyte's ionization will equally suppress the IS, self-correcting the final quantitative ratio.

Phase 2: Chromatographic Separation

  • Inject 4 µL of the supernatant onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Run a linear gradient from 10% B to 90% B over 5.0 minutes at 0.4 mL/min. Causality & Validation: The acidic modifier (formic acid) serves a dual purpose. It maintains the piperidine nitrogen in a protonated state, maximizing ESI+ ionization efficiency. Simultaneously, it suppresses the ionization of the carboxylic acid group, preventing the zwitterionic behavior that causes severe chromatographic peak tailing.

Phase 3: Mass Spectrometric Detection (MRM Mode)

  • Precursor: m/z 376.2

  • Quantifier Transition: m/z 376.2 → 278.1 (Collision Energy: 20 eV).

  • Qualifier Transition: m/z 376.2 → 111.0 (Collision Energy: 40 eV). Causality & Validation: Monitoring two distinct transitions ensures the self-validation of peak identity. The system calculates the ratio between the quantifier (highest intensity) and qualifier (highest specificity) ions. If the ion ratio in an unknown sample deviates by >20% from the reference standard, the system automatically flags the peak for co-eluting matrix interference, preventing false positives.

Workflow S1 Matrix Prep & IS Addition S2 Protein Precipitation S1->S2 Acetonitrile S3 UHPLC Separation S2->S3 Supernatant S4 ESI-MS/MS Detection S3->S4 Formic Acid S5 Ion Ratio Validation S4->S5 MRM Data

Figure 2: Self-validating LC-MS/MS workflow for thiophene piperidine acid quantification.

References

  • Source: Rapid Communications in Mass Spectrometry (ResearchGate / Wiley)
  • Title: Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum Source: Agilent Technologies Application Notes URL
  • Title: Annotating metabolite mass spectra with domain-inspired chemical formula transformers Source: BioRxiv URL

Sources

Comparing bioactivity of 4-(Thiophen-2-yl) vs 4-phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Bioactivity of 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid versus 4-Phenylpiperidine-4-carboxylic Acid

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. A frequently employed strategy is bioisosteric replacement, where one functional group is substituted for another with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[1] This guide provides a comprehensive comparison of two such analogs: the well-established 4-phenylpiperidine-4-carboxylic acid scaffold and its heterocyclic counterpart, 4-(thiophen-2-yl)piperidine-4-carboxylic acid.

While 4-phenylpiperidine-4-carboxylic acid serves as a foundational intermediate for numerous central nervous system (CNS) agents, particularly analgesics, its thiophene-containing bioisostere is less characterized.[2][3][4] This guide will, therefore, compare the known biological activities and properties of the phenyl scaffold with the predicted profile of the thiophene analog. This analysis is grounded in established principles of structure-activity relationships (SAR), metabolic pathways, and receptor theory, providing a predictive framework for researchers exploring this chemical space.

Part 1: Comparative Analysis of Physicochemical and Pharmacodynamic Properties

The substitution of a phenyl ring with a thiophene ring, while seemingly conservative, introduces subtle yet significant changes in electronics, steric profile, and metabolic fate that can profoundly impact biological activity.

The 4-Phenylpiperidine-4-Carboxylic Acid Scaffold: A Privileged Structure

The 4-aryl-piperidine framework is a privileged structure in neuropharmacology.[5] Specifically, the 4-phenylpiperidine-4-carboxylic acid core is a key building block for compounds targeting opioid receptors (primarily the mu-opioid receptor, MOR) and dopamine transporters, making it a critical intermediate in the synthesis of analgesics and other psychoactive agents.[2][4] Its biological activity is dictated by the precise orientation of the phenyl ring and the piperidine nitrogen, which engage in key interactions with receptor binding pockets.[5]

Predicted Pharmacodynamic Impact of Thiophene Substitution

The replacement of the phenyl group with a 2-thienyl group introduces several changes that could modulate pharmacodynamics:

  • Electronic and Bonding Differences : The thiophene ring is more electron-rich than the phenyl ring and possesses a sulfur atom capable of acting as a hydrogen bond acceptor, a feature absent in the phenyl analog.[1][6] This could lead to novel or enhanced interactions with receptor residues, potentially altering binding affinity and selectivity.

  • Conformational Effects : The slightly different size and shape of the thiophene ring may alter the optimal conformation for receptor binding, which could either increase or decrease potency.

  • Bioisosteric Potential : In many instances, the thiophene ring successfully serves as a bioisostere of the phenyl ring, maintaining or even improving the desired biological activity.[7] For example, in the design of dopamine uptake inhibitors, a thienyl analog showed nearly identical in vivo brain distribution to its phenyl counterpart, suggesting a successful substitution.[7]

Comparative Physicochemical Properties

Quantitative experimental data for 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is scarce. However, we can predict the impact of the phenyl-to-thiophene substitution on key physicochemical properties that influence bioactivity.

Property4-Phenylpiperidine-4-carboxylic acid4-(Thiophen-2-yl)piperidine-4-carboxylic acidRationale for Predicted Difference
Molecular Weight 205.25 g/mol 211.28 g/mol [8]The replacement of a C-H group with a sulfur atom increases the molecular weight.
Predicted cLogP LowerSlightly HigherThiophene can be more lipophilic than benzene, though this is highly context-dependent. This may influence membrane permeability.
Hydrogen Bonding Phenyl ring is a weak H-bond acceptor.Thiophene sulfur can act as a weak H-bond acceptor.[1][6]This offers an additional potential interaction point with biological targets.
Metabolic Stability Susceptible to aromatic hydroxylation.Susceptible to S-oxidation and epoxidation.[9]The thiophene ring introduces unique metabolic pathways with significant toxicological implications.

Part 2: Comparative Analysis of Pharmacokinetic (ADME) and Toxicological Profiles

The most critical divergence between these two compounds is likely to be their metabolic fate.

Metabolism and Toxicological Implications

The thiophene ring is considered a "structural alert" in medicinal chemistry due to its potential for metabolic bioactivation.[10][11]

  • Phenyl Ring Metabolism : The phenyl group typically undergoes Phase I metabolism via cytochrome P450 (CYP) enzymes, leading to hydroxylation at various positions, followed by Phase II conjugation (e.g., glucuronidation) to facilitate excretion. These metabolites are generally non-reactive.

  • Thiophene Ring Metabolism : The thiophene ring is also a substrate for CYP enzymes, but its metabolism can proceed via two primary pathways: S-oxidation to form highly reactive thiophene S-oxides, and epoxidation .[11][12] These electrophilic metabolites can covalently bind to cellular macromolecules, such as proteins, leading to cellular damage and immune responses. This mechanism is responsible for the hepatotoxicity observed with some thiophene-containing drugs, such as tienilic acid.[10][11]

The potential for forming reactive metabolites makes the toxicological assessment of the thiophene analog a critical step.[12] While the presence of the thiophene ring does not guarantee toxicity—as this is influenced by factors like daily dose and the availability of less toxic metabolic pathways—it represents a significant liability compared to the phenyl analog.[10][11]

cluster_phenyl Phenyl Analog Metabolism cluster_thiophene Thiophene Analog Metabolism P_Parent 4-Phenylpiperidine-4-carboxylic acid P_CYP CYP450 Enzymes P_Parent->P_CYP Phase I P_Metabolite Hydroxylated Metabolites P_CYP->P_Metabolite P_Conjugate Conjugated Metabolites (Excreted) P_Metabolite->P_Conjugate Phase II T_Parent 4-(Thiophen-2-yl)piperidine- 4-carboxylic acid T_CYP CYP450 Enzymes T_Parent->T_CYP Phase I T_SOxide Reactive Thiophene S-Oxide T_CYP->T_SOxide T_Epoxide Reactive Epoxide T_CYP->T_Epoxide T_Toxicity Covalent Binding & Toxicity T_SOxide->T_Toxicity T_Epoxide->T_Toxicity

Caption: Predicted metabolic pathways for phenyl vs. thiophene analogs.

Part 3: Experimental Protocols for Bioactivity Assessment

To empirically determine the comparative bioactivity and metabolic profile, the following experimental protocols are recommended.

Protocol 1: Mu-Opioid Receptor (MOR) Competitive Radioligand Binding Assay

This assay will determine the binding affinity (Ki) of each compound for the MOR, a likely target for this scaffold.[5][13]

Objective: To quantify and compare the ability of the test compounds to displace a specific radioligand from the human mu-opioid receptor.

Materials:

  • Receptor Source: Commercially available membrane preparations from HEK293 cells stably transfected with the human MOR.[14]

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).[13]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • Test Compounds: 4-phenylpiperidine-4-carboxylic acid and 4-(thiophen-2-yl)piperidine-4-carboxylic acid, prepared in serial dilutions.

  • 96-well plates, glass fiber filters, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for total binding (buffer only), non-specific binding (10 µM naloxone), and each concentration of the test compounds.

  • Reagent Addition: To each well, add 50 µL of the appropriate compound dilution or control.

  • Radioligand Addition: Add 50 µL of [³H]-DAMGO to all wells at a final concentration approximately equal to its Kd value (e.g., 1-5 nM).

  • Receptor Addition: Add 100 µL of the MOR membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.[15]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration. Determine the IC50 value (concentration causing 50% inhibition of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

start Prepare Reagents (Membranes, Radioligand, Compounds) plate Add Reagents to 96-Well Plate (Controls & Test Compounds) start->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration on Glass Fiber Filters (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Quantify Bound Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end Determine Binding Affinity analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vitro Metabolic Stability Assay

This assay will assess the susceptibility of each compound to metabolism by liver enzymes and can be adapted to trap reactive metabolites.[9]

Objective: To determine the rate of metabolism of the test compounds in human liver microsomes.

Materials:

  • Test System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Incubation Buffer: Phosphate buffer, pH 7.4.

  • Trapping Agent (for reactive metabolites): Glutathione (GSH).

  • Reaction Termination: Acetonitrile with an internal standard.

  • LC-MS/MS system for analysis.

Step-by-Step Methodology:

  • Incubation Preparation: Pre-warm HLM, buffer, and test compounds to 37°C.

  • Reaction Initiation: In a microcentrifuge tube, combine HLM (e.g., 0.5 mg/mL final concentration), buffer, and test compound (e.g., 1 µM final concentration). For reactive metabolite screening, include GSH (e.g., 5 mM). Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. For reactive metabolite screening, use the mass spectrometer to search for the predicted mass of the glutathione adducts.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

start Prepare Incubation Mixture (HLM, Buffer, Compound, GSH) initiate Initiate Reaction at 37°C (Add NADPH) start->initiate sample Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench Reaction (Cold Acetonitrile + IS) sample->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis (Quantify Parent / Search for Adducts) process->analyze calculate Calculate Half-Life & Clearance analyze->calculate end Determine Metabolic Stability calculate->end

Caption: Workflow for an in vitro metabolic stability assay.

Part 4: Visualization of a Relevant Signaling Pathway

Activation of the mu-opioid receptor by an agonist initiates a G-protein-mediated signaling cascade that ultimately produces analgesia. Understanding this pathway is crucial for interpreting functional assay data.

Agonist Opioid Agonist MOR Mu-Opioid Receptor (GPCR) Agonist->MOR G_protein Gi/o Protein MOR->G_protein activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA K_ion K+ Efflux GIRK->K_ion Ca_ion Ca2+ Influx Ca_channel->Ca_ion Hyperpol Hyperpolarization K_ion->Hyperpol Neuro_inhibit Reduced Neurotransmitter Release Ca_ion->Neuro_inhibit Analgesia Analgesia Hyperpol->Analgesia Neuro_inhibit->Analgesia

Caption: Simplified Gi/o signaling pathway of the mu-opioid receptor.

Conclusion

The comparison between 4-phenylpiperidine-4-carboxylic acid and its 4-(thiophen-2-yl) bioisostere encapsulates a classic challenge in drug discovery. The phenyl-containing scaffold is a well-validated starting point for CNS-active compounds, particularly those targeting opioid receptors. The introduction of a thiophene ring presents an intriguing opportunity to modulate potency and selectivity through altered electronic and steric interactions.

However, this potential benefit is accompanied by a significant and well-documented toxicological risk associated with the metabolic bioactivation of the thiophene moiety.[10][11][12] Therefore, while the 4-(thiophen-2-yl) analog is a logical compound to synthesize and test, it must be advanced with caution. The experimental protocols outlined in this guide—specifically, direct comparison in receptor binding assays and rigorous evaluation of metabolic stability and reactive metabolite formation—are essential to validate its potential and ensure a viable safety profile. The ultimate utility of this bioisosteric replacement will depend on whether any gains in pharmacodynamic activity outweigh the inherent risks of its metabolic fate.

References

  • Smolecule. Comprehensive Application Notes and Protocols for Opioid Receptor Affinity Competition Binding Assays. Smolecule.
  • Dansette PM, et al. Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. 2014;27(8):1368-1381.
  • Valadon P, et al. Bioactivation potential of thiophene-containing drugs. PubMed. 2014.
  • Bar-Dagan M, et al. Synthesis and Structure-Activity Relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry. 2003;46(12):2376-96.
  • Smolecule. Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery. Smolecule.
  • BenchChem. The Thiophene Motif in Drug Discovery: A Technical Guide to Bioavailability. BenchChem.
  • BenchChem. Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine. BenchChem.
  • BenchChem. Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity. BenchChem.
  • Traynelis SF. MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. 2001. Available from:

  • JoVE. NMDA-receptor Study Protocol. JoVE Journal. 2018.
  • ResearchGate. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. 2025.
  • Jaladanki CK, et al. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Figshare. 2015.
  • Kumar R, et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Lindsley CW, et al. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PMC. 2018.
  • Zhang Y, et al. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. 2008.
  • Reaction Biology. NMDA Biochemical Binding Assay Service. Reaction Biology.
  • Reaction Biology. Opioid-Mu Biochemical Binding Assay Service. Reaction Biology.
  • Coenen HH, et al. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. PubMed. 1989.
  • BenchChem. The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. BenchChem.
  • Johnson TA, et al. Design and Synthesis of 4-phenyl Piperidine Compounds Targeting the Mu Receptor. PubMed. 2004.
  • Chem-Impex. Z-4-phenylpiperidine-4-carboxylic Acid. Chem-Impex.
  • Moldb. 4-(Thiophen-2-yl)piperidine-4-carboxylic acid. Moldb.
  • Chem-Impex. 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex.

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The Definitive Guide to Structural Elucidation: A Comparative Analysis for 4-(Thiophen-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the "gold standard" for structural elucidation, with powerful alternative and complementary techniques. Using 4-(Thiophen-2-yl)piperidine-4-carboxylic acid as our central case study, we will delve into the practical applications and data interpretation of each method, offering a clear perspective on when and why to choose a particular analytical approach.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[5] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, researchers can determine bond lengths, bond angles, and absolute stereochemistry with unparalleled accuracy.[5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience.

SC_XRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Powder Purified Compound Solvent Solvent Screening Powder->Solvent Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Solvent->Growth Crystal Single Crystal Selection Growth->Crystal Harvesting Xray X-ray Diffraction Crystal->Xray Diffraction Diffraction Pattern Xray->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution (e.g., Direct Methods, Patterson) Processing->Solution Structure Factors Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: A generalized workflow for single-crystal X-ray crystallography.

Expected Crystallographic Data for a Related Compound

The following table illustrates the typical crystallographic data one would expect for a molecule similar to 4-(Thiophen-2-yl)piperidine-4-carboxylic acid, based on published data for related structures.[1][4]

ParameterExample Value (for a related thiophene derivative[4])Description
Chemical FormulaC10H8OS3The elemental composition of the molecule in the crystal.
Formula Weight240.34 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2(1)The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensionsa = 5.6236(6) Å, b = 12.8026(13) Å, c = 7.2117(7) Å, β = 92.971(5)°The dimensions and angles of the smallest repeating unit in the crystal lattice.
Volume519.2(1) ųThe volume of the unit cell.
Z2The number of molecules in the unit cell.
Density (calculated)1.536 Mg/m³The calculated density of the crystal.
R-factorR1 = 0.045, wR2 = 0.112A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

When Single Crystals Remain Elusive: Alternative & Complementary Techniques

The primary limitation of SC-XRD is the absolute requirement for high-quality single crystals, which can be challenging and time-consuming to obtain.[6] When crystallization fails, or for orthogonal validation, a suite of powerful analytical techniques can provide the necessary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of a molecule in solution.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-(Thiophen-2-yl)piperidine-4-carboxylic acid, a combination of 1H, 13C, and 2D NMR experiments (like COSY and HSQC) would be instrumental in confirming its structure.

Detailed Protocol for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum to identify the chemical shifts and coupling constants of the protons.

    • Acquire a 13C NMR spectrum to identify the chemical shifts of the carbon atoms.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct proton-carbon correlations.

  • Data Processing and Interpretation: Process the raw data using appropriate software. The chemical shifts, integration of proton signals, and correlation peaks in the 2D spectra are then used to piece together the molecular structure.[7]

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound and can offer valuable information about its structure through fragmentation patterns. For 4-(Thiophen-2-yl)piperidine-4-carboxylic acid, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

Detailed Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a solvent compatible with liquid chromatography and mass spectrometry, such as a mixture of water and acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

  • Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) to separate it from any impurities. A reversed-phase C18 column is commonly used for small molecules.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for ionizing small molecules.[8]

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak (e.g., [M+H]+ or [M-H]-), which provides the molecular weight. Fragmentation data (MS/MS) can be obtained to further probe the structure.[8]

Computational Modeling

In silico methods, such as Density Functional Theory (DFT), have become indispensable tools for predicting and corroborating experimental data.[9] Computational modeling can provide insights into the molecule's preferred conformation, electronic properties, and spectroscopic signatures.

Generalized Workflow for Computational Analysis:

Computational_Workflow Input Input Structure (e.g., from 2D sketch) Optimization Geometry Optimization (e.g., DFT with B3LYP/6-31G(d,p)) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Properties Property Calculation (e.g., NMR shifts, MOs) Frequency->Properties Comparison Comparison with Experimental Data Properties->Comparison

Caption: A typical workflow for computational chemistry studies.[9]

For 4-(Thiophen-2-yl)piperidine-4-carboxylic acid, DFT calculations could be used to:

  • Predict the most stable conformation of the piperidine ring (chair, boat, or twist-boat).

  • Calculate theoretical NMR chemical shifts to aid in the interpretation of experimental spectra.

  • Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its reactivity.[9]

Comparative Analysis of Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Sample Phase Solid (single crystal)[5]Liquid (solution)[5]Liquid or SolidIn silico
Information Yield Absolute 3D structure, bond lengths/angles[5]Atomic connectivity, stereochemistry in solution[5]Molecular weight, elemental composition, fragmentationConformational analysis, electronic properties, theoretical spectra[9]
Resolution Atomic (<1 Å)[5]AtomicMolecularTheoretical
Key Limitation Requires high-quality single crystals[6]Requires a soluble sample, can have overlapping signalsDoes not provide stereochemical informationRelies on theoretical models, requires experimental validation

Conclusion

The structural elucidation of a novel compound like 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a critical step in its development. While single-crystal X-ray crystallography remains the definitive method for obtaining a complete three-dimensional structure, its reliance on high-quality single crystals necessitates the use of a suite of complementary techniques. NMR spectroscopy provides invaluable information about the molecule's structure and connectivity in solution, while mass spectrometry offers a rapid and accurate determination of its molecular weight and elemental composition. Computational modeling serves as a powerful predictive and corroborative tool. By employing these techniques in a synergistic manner, researchers can confidently and comprehensively characterize new chemical entities, paving the way for their further investigation and application.

References

  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]

  • International Union of Crystallography. (2023, November 15). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Golm Metabolome Database. (2014, June 19). Synonyms of Piperidine-2-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2022, June 28). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pipecolic acid, 2TMS derivative. Retrieved from [Link]

  • ResearchGate. (2025, October 9). Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Academia.edu. (n.d.). Crystal structure ofN,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry, 40, 8809-8814. Retrieved from [Link]

  • Prasad, P., Anirudhdha, G. K., & Patel, M. P. (2018). Microwave assisted one-pot synthetic route to imidazo[1,2-a]pyrimidine derivatives of imidazo/triazole clubbed pyrazole and their pharmacological screening. New Journal of Chemistry, 42(10), 8134-8146.
  • ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. Retrieved from [Link]

  • Golm Metabolome Database. (2014, June 19). Piperidine-2-carboxylic acid (2TMS). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • An-Najah National University. (2019, March 17). thiophen-2-ylmethylene)isonicotinohydrazide as. Retrieved from [Link]

  • BindingDB. (n.d.). 4-{2-[(Thiophene-2-carbonyl)-amino]-ethylamino}-piperidine-1-carboxylic acid ethyl ester::VU0177548. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (2015, December 21). N -Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(piperidin-1-yl)piperidine-4-carboxylic acid (C11H20N2O2). Retrieved from [Link]

  • PubChemLite. (n.d.). N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(thiophen-2-yl)piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown promise in a variety of therapeutic areas, necessitating robust and efficient synthetic strategies. This guide provides a comparative analysis of key synthetic routes to this important class of molecules, offering insights into the practical considerations for laboratory-scale synthesis and process development.

Retrosynthetic Analysis

A general retrosynthetic analysis of the target scaffold reveals several key bond disconnections and corresponding synthetic strategies. The piperidine ring can be constructed through various cyclization methods, while the thiophene and carboxylic acid moieties can be introduced at different stages of the synthesis.

Retrosynthesis Target 4-(Thiophen-2-yl)piperidine-4-carboxylic acid Piperidine_Formation Piperidine Ring Formation Target->Piperidine_Formation C-N bond formation Thiophene_Addition Thiophene Introduction Target->Thiophene_Addition C-C bond formation Carboxylic_Acid Carboxylic Acid/Ester Formation Target->Carboxylic_Acid Functional group interconversion Dieckmann Condensation Dieckmann Condensation Piperidine_Formation->Dieckmann Condensation Intramolecular Intramolecular Mannich Reaction Intramolecular Mannich Reaction Piperidine_Formation->Intramolecular Mannich Reaction Intramolecular Reductive Amination Reductive Amination Piperidine_Formation->Reductive Amination Intermolecular Hydrogenation of Pyridine Hydrogenation of Pyridine Piperidine_Formation->Hydrogenation of Pyridine Ring saturation Grignard/Organolithium Addition Grignard/Organolithium Addition Thiophene_Addition->Grignard/Organolithium Addition Strecker Synthesis Strecker Synthesis Thiophene_Addition->Strecker Synthesis

Caption: Retrosynthetic analysis of 4-(thiophen-2-yl)piperidine-4-carboxylic acid.

Comparative Analysis of Synthetic Routes

This section details and compares prominent synthetic strategies for constructing 4-(thiophen-2-yl)piperidine-4-carboxylic acid derivatives.

Route 1: Dieckmann Condensation Approach

This classical approach involves the intramolecular cyclization of a diester to form a β-ketoester, which is then further elaborated to the desired product.[1][2] The synthesis typically begins with the Michael addition of a primary amine to two equivalents of an acrylate ester, followed by the Dieckmann condensation.[3]

Route Overview:

Dieckmann_Workflow cluster_0 Dieckmann Condensation Route Start Primary Amine + 2x Methyl Acrylate Michael_Addition Michael Addition Start->Michael_Addition Diester N,N-bis(carbomethoxyethyl)amine Michael_Addition->Diester Dieckmann Dieckmann Condensation Diester->Dieckmann Beta_Keto_Ester β-Keto Ester Dieckmann->Beta_Keto_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Beta_Keto_Ester->Hydrolysis_Decarboxylation Piperidone 4-Piperidone Hydrolysis_Decarboxylation->Piperidone Thiophene_Addition Thiophene Addition (e.g., Grignard) Piperidone->Thiophene_Addition Tertiary_Alcohol Tertiary Alcohol Thiophene_Addition->Tertiary_Alcohol Nitrile_Formation Nitrile Formation (Strecker-type) Tertiary_Alcohol->Nitrile_Formation Final_Product Target Molecule Nitrile_Formation->Final_Product

Caption: Workflow for the Dieckmann Condensation route.

Detailed Mechanism and Key Steps: The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-ketoester.[2] The reaction is reversible, and careful control of reaction conditions is crucial to maximize the yield of the cyclized product.[2] Subsequent hydrolysis and decarboxylation of the β-ketoester furnish the corresponding 4-piperidone.[4] The thiophene moiety is then introduced via nucleophilic addition of a 2-thienyl organometallic reagent (e.g., 2-thienylmagnesium bromide or 2-thienyllithium) to the ketone. The resulting tertiary alcohol can then be converted to the target carboxylic acid, often through a nitrile intermediate via a Strecker-type synthesis.[5]

Experimental Protocol (Representative):

  • Synthesis of N-Benzyl-4-piperidone: To a solution of benzylamine in methanol, slowly add two equivalents of methyl acrylate. After the initial exothermic reaction subsides, stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure. To the resulting crude diester dissolved in toluene, add sodium methoxide and heat the mixture to reflux to effect the Dieckmann condensation.[4] After cooling, carefully quench the reaction with acid and heat to induce hydrolysis and decarboxylation, affording N-benzyl-4-piperidone.

  • Synthesis of 4-(Thiophen-2-yl)-N-benzyl-4-hydroxypiperidine: Prepare 2-thienylmagnesium bromide from 2-bromothiophene and magnesium turnings in anhydrous THF. Cool this solution to 0 °C and add a solution of N-benzyl-4-piperidone in THF dropwise. Stir the reaction at room temperature until complete, then quench with saturated aqueous ammonium chloride.

  • Synthesis of 4-(Thiophen-2-yl)-N-benzylpiperidine-4-carbonitrile: Treat the tertiary alcohol with a cyanide source, such as KCN, in the presence of an acid (Strecker synthesis conditions).[5]

  • Hydrolysis to the Carboxylic Acid: Hydrolyze the resulting nitrile under acidic or basic conditions to yield the target 4-(thiophen-2-yl)-N-benzylpiperidine-4-carboxylic acid.

Performance Metrics:

MetricDieckmann Condensation Route
Overall Yield Moderate
Number of Steps 4-5
Key Reagents Acrylate esters, primary amines, strong base (e.g., NaH, NaOMe), organometallic reagents, cyanide source.
Scalability Good, but requires careful control of the Dieckmann condensation step.[2]
Purity Generally good, with purification required at intermediate stages.

Advantages and Disadvantages:

  • Advantages: This is a well-established and versatile route that allows for the synthesis of a wide range of N-substituted piperidones. The starting materials are often readily available and inexpensive.[4]

  • Disadvantages: The Dieckmann condensation can be low-yielding if not optimized and may require high dilution conditions to suppress intermolecular side reactions.[2] The use of highly toxic cyanide reagents in the Strecker synthesis is a significant drawback.[5]

Route 2: Intramolecular Mannich Reaction

The intramolecular Mannich reaction provides a convergent approach to construct the piperidine ring with multiple substituents in a single step.[6] This method is particularly useful for creating complex piperidine structures with defined stereochemistry.

Route Overview:

Mannich_Workflow cluster_1 Intramolecular Mannich Reaction Route Start δ-Amino-β-keto Ester Iminium_Formation Iminium Ion Formation Start->Iminium_Formation Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Iminium_Formation Mannich_Reaction Intramolecular Mannich Reaction Iminium_Formation->Mannich_Reaction Piperidine_Product Polysubstituted Piperidine Mannich_Reaction->Piperidine_Product Thiophene_Introduction Introduction of Thiophene Moiety Piperidine_Product->Thiophene_Introduction Final_Product Target Molecule Thiophene_Introduction->Final_Product

Caption: Workflow for the Intramolecular Mannich Reaction route.

Detailed Mechanism and Key Steps: The reaction proceeds through the formation of an iminium ion from a primary or secondary amine and an aldehyde or ketone.[6] This electrophilic iminium ion is then attacked by an enol or enolate nucleophile tethered to the amine, leading to the cyclized piperidine product. The stereochemical outcome of the reaction can often be controlled by the choice of starting materials and reaction conditions.

Experimental Protocol (Conceptual):

  • Synthesis of a δ-Amino-β-keto Ester Precursor: Synthesize a linear precursor containing a primary or secondary amine and a β-keto ester separated by a three-carbon linker. The thiophene moiety could be incorporated into this precursor.

  • Intramolecular Mannich Cyclization: Treat the δ-amino-β-keto ester with an aldehyde (e.g., formaldehyde) to generate an iminium ion in situ. The intramolecular cyclization will then proceed to form the piperidine ring.[6]

  • Functional Group Manipulation: Convert the ester group to a carboxylic acid.

Performance Metrics:

MetricIntramolecular Mannich Reaction Route
Overall Yield Potentially high, as it is a convergent route.
Number of Steps Fewer steps for the core ring formation.
Key Reagents δ-amino-β-keto esters, aldehydes/ketones.
Scalability Can be scalable, but may require careful optimization of the cyclization step.
Purity Can produce complex mixtures if stereocontrol is not achieved.

Advantages and Disadvantages:

  • Advantages: This route offers a high degree of convergency and can provide access to complex and stereochemically defined piperidines.[6]

  • Disadvantages: The synthesis of the linear precursor can be challenging. The stereochemical outcome of the cyclization may not always be predictable and can be difficult to control.

Route 3: Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of a suitably substituted pyridine is a direct and atom-economical method for the synthesis of piperidines.[7]

Route Overview:

Hydrogenation_Workflow cluster_2 Pyridine Hydrogenation Route Start 4-(Thiophen-2-yl)pyridine-X Hydrogenation Catalytic Hydrogenation Start->Hydrogenation Piperidine_Intermediate 4-(Thiophen-2-yl)piperidine-X Hydrogenation->Piperidine_Intermediate Carboxylic_Acid_Formation Conversion of X to COOH Piperidine_Intermediate->Carboxylic_Acid_Formation Final_Product Target Molecule Carboxylic_Acid_Formation->Final_Product

Caption: Workflow for the Pyridine Hydrogenation route.

Detailed Mechanism and Key Steps: The aromatic pyridine ring is reduced to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.[7] Common catalysts include platinum, palladium, rhodium, and nickel.[3][7] The reaction is typically carried out under pressure and at elevated temperatures. The substituent at the 4-position (e.g., a cyano or ester group) is then converted to the carboxylic acid.

Experimental Protocol (Representative):

  • Synthesis of a 4-(Thiophen-2-yl)pyridine Precursor: Synthesize a pyridine derivative with a thiophene at the 4-position and a suitable functional group (e.g., cyano or ester) that can be converted to a carboxylic acid. This can be achieved through cross-coupling reactions.

  • Catalytic Hydrogenation: Subject the substituted pyridine to catalytic hydrogenation using a catalyst such as Pd/C or PtO₂ under a hydrogen atmosphere.[7][8]

  • Hydrolysis: Hydrolyze the functional group at the 4-position to the desired carboxylic acid.

Performance Metrics:

MetricPyridine Hydrogenation Route
Overall Yield Good to excellent.
Number of Steps Can be very concise if the pyridine precursor is readily available.
Key Reagents Substituted pyridine, hydrogenation catalyst (e.g., Pd/C, PtO₂), H₂ gas.
Scalability Highly scalable and often used in industrial processes.
Purity Generally high, with straightforward purification.

Advantages and Disadvantages:

  • Advantages: This is often the most direct and atom-economical route. It is highly scalable and can produce very pure products.[7]

  • Disadvantages: The synthesis of the substituted pyridine precursor can be multi-stepped. Hydrogenation may require high-pressure equipment, and the catalyst can be expensive. Over-reduction of the thiophene ring can be a side reaction.

Side-by-Side Comparison of Synthetic Routes

FeatureDieckmann CondensationIntramolecular Mannich ReactionPyridine Hydrogenation
Starting Materials Readily availableRequires synthesis of a specific precursorSubstituted pyridines (may require synthesis)
Key Transformation Intramolecular cyclizationIntramolecular cyclizationAromatic ring reduction
Number of Steps 4-5Fewer for ring formationCan be very short
Overall Yield ModeratePotentially highGood to excellent
Scalability GoodModerateExcellent
Stereocontrol Not inherently stereoselectiveCan be highly stereoselectiveSubstrate-dependent
Safety Concerns Use of strong bases and cyanideGenerally saferHigh-pressure hydrogenation

Conclusion and Recommendations

The choice of synthetic route for 4-(thiophen-2-yl)piperidine-4-carboxylic acid derivatives depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the required stereochemical purity.

  • For small-scale laboratory synthesis and derivatization , the Dieckmann condensation route offers flexibility and utilizes readily available starting materials.

  • For the synthesis of complex, stereochemically defined analogs , the intramolecular Mannich reaction is a powerful, albeit more specialized, approach.

  • For large-scale production , the catalytic hydrogenation of a pyridine precursor is often the most efficient and cost-effective method, provided a suitable substituted pyridine is accessible.

Researchers and drug development professionals should carefully evaluate the pros and cons of each route in the context of their specific project goals to select the most appropriate synthetic strategy.

References

  • Piperidine Synthesis. - DTIC. (n.d.).
  • Marton, J., Glaenzel, B., Roessler, J., Golaszewski, D., & Henriksen, G. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823–2832. [Link]

  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC. (n.d.). Retrieved from [Link]

  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2832.
  • Process for the production of piperidine - Google Patents. (n.d.).
  • Davis, F. A., & Ramachandar, T. (2001). Intramolecular Mannich Reaction in the Asymmetric Synthesis of Polysubstituted Piperidines: Concise Synthesis of the Dendrobate Alkaloid (+)-241D and Its C-4 Epimer. Organic Letters, 3(18), 2891–2894. [Link]

  • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (n.d.). Retrieved from [Link]

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents. (n.d.).
  • Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved from [Link]

  • IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. (2007). Organic Preparations and Procedures International, 39(1), 99–103. [Link]

  • Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents - Scientific Research Publishing. (n.d.). Retrieved from [Link]

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction | ACS Combinatorial Science - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. (n.d.).
  • Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).
  • (PDF) The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (n.d.). Retrieved from [Link]

  • Ugi reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • A convenient route to 4-carboxy-4-anilidopiperidine esters and acids - PubMed. (n.d.). Retrieved from [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (n.d.). Retrieved from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (n.d.). Retrieved from [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. (n.d.).
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Metabolic Stability Comparison: Thiophene-Based vs. Phenyl-Based Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Comparison of Thiophene-Based Piperidine Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the thiophene ring is a classic bioisostere for the phenyl group, often employed to improve ligand-target affinity or alter physicochemical properties.[1] However, this substitution introduces distinct metabolic liabilities.[1] This guide objectively compares the metabolic stability of thiophene-based piperidine scaffolds against their phenyl counterparts, supported by specific experimental data from sEH and 17


-HSD2 inhibitor programs. It details the mechanistic causes of instability (S-oxidation) and provides a self-validating experimental protocol for assessing these risks.
Mechanistic Insight: The Thiophene Liability

While thiophene and phenyl rings share similar steric bulk and aromaticity, their electronic profiles differ significantly. Thiophene is electron-rich (excess


-electrons), making it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

The Core Difference:

  • Phenyl Scaffolds: Metabolism typically occurs via hydroxylation at the para or meta positions. This results in stable phenols that are readily conjugated (Phase II metabolism).

  • Thiophene Scaffolds: Metabolism often proceeds via S-oxidation or epoxidation. The resulting thiophene S-oxides are highly electrophilic reactive metabolites (RMs). These intermediates can dimerize (Diels-Alder) or, more critically, covalently bind to nucleophilic residues on proteins (e.g., cysteine), leading to mechanism-based inhibition (MBI) of CYPs or hepatotoxicity.

Visualization: Thiophene Metabolic Bioactivation Pathway

The following diagram illustrates the critical divergence in thiophene metabolism leading to toxicity.

ThiopheneMetabolism Thiophene Thiophene-Piperidine Scaffold CYP CYP450 (Oxidation) Thiophene->CYP SOxide Thiophene S-Oxide (Reactive Electrophile) CYP->SOxide S-Oxidation Epoxide Thiophene Epoxide (Alternative Intermediate) CYP->Epoxide Epoxidation Dimer Diels-Alder Dimers (Inactive) SOxide->Dimer Dimerization Adduct Protein Adduct (Toxicity/MBI) SOxide->Adduct Nucleophilic Attack (Cys/Lys) Epoxide->Adduct

Caption: CYP-mediated bioactivation of thiophene to reactive S-oxide/epoxide intermediates leading to protein adducts.[2][3][4]

Comparative Data Analysis

The following data sets illustrate the metabolic stability differences between phenyl and thiophene analogs in piperidine-based drugs.

Case Study A: Soluble Epoxide Hydrolase (sEH) Inhibitors

In a study optimizing piperidine-derived amide sEH inhibitors, researchers compared a phenyl-based lead with thiophene analogs.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Scaffold TypeCompound IDStructure Featuret1/2 (min)Verdict
Phenyl Lead 3Phenyl-piperidine~26 Moderate Stability
Cycloalkyl Cmpd 2Cycloalkyl-piperidine2.4 Highly Unstable
Thiophene Analog 3fUnsub. Thiophene< 15 Unstable (S-oxidation prone)
Deuterated Thiophene Analog 3iPerdeuterated Thiophene> 240 Highly Stable

Data Source: Pecic et al. (2012) & Related SAR studies.

Analysis: The unsubstituted thiophene analog showed rapid clearance due to metabolic liability. However, deuteration (replacing H with D) on the thiophene ring significantly extended the half-life by suppressing the rate-limiting C-H bond breakage (Kinetic Isotope Effect), making it superior to the original phenyl lead.

Case Study B: 17

-HSD2 Inhibitors

Optimization of 2,5-thiophene amide inhibitors for osteoporosis treatment revealed severe metabolic instability compared to phenyl bioisosteres.

Table 2: Intrinsic Clearance Comparison

ScaffoldSubstitutionMetabolic Stability (Human S9)Toxicity Risk
Thiophene 2,5-Thiophene amidet1/2 = 4 min High (Reactive Metabolites)
Phenyl 1,3-Phenyl amidet1/2 > 60 min Low
Optimized Cmpd 17a (Modified)Stable Low

Data Source: Gargano et al. (2015).

Analysis: The 2,5-thiophene scaffold was metabolically incompetent for drug development due to rapid clearance. Stability was only recovered by replacing the thiophene core or extensively blocking metabolic soft spots.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To objectively assess the stability of your thiophene-piperidine scaffold, use this standardized, self-validating protocol. This workflow ensures data integrity through rigorous controls.

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
Reagents & System
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Test Compound: 1 µM final concentration (ensures first-order kinetics,

    
    ).
    
  • Controls (Mandatory):

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin or Atenolol.

    • Negative Control:[5] Incubations without NADPH (detects chemical instability).

Step-by-Step Workflow
  • Preparation:

    • Dilute HLM to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Pre-warm microsomes and compound (1 µM) at 37°C for 5 mins.

  • Initiation:

    • Add NADPH (1 mM final) to initiate reaction.[2]

    • Total Volume: 100 µL per timepoint.

  • Sampling (Time Course):

    • Sample at

      
       minutes.
      
  • Quenching:

    • Transfer aliquot into equal volume of ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

    • Centrifuge at 4000 rpm for 20 mins to precipitate proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot

      
       vs. Time.
      
Visualization: Experimental Workflow

StabilityWorkflow Prep PREPARATION HLM (0.5 mg/mL) + Cmpd (1 µM) Pre-incubate 37°C Start INITIATION Add NADPH Prep->Start Incubate INCUBATION 37°C Shaking Start->Incubate Sample SAMPLING 0, 5, 15, 30, 45, 60 min Incubate->Sample Quench QUENCHING Add ACN + Internal Std Precipitate Protein Sample->Quench Analyze ANALYSIS (LC-MS/MS) Calc: Slope (k) -> t1/2 -> CLint Quench->Analyze

Caption: Step-by-step workflow for liver microsomal stability assay with LC-MS/MS analysis.

Optimization Strategies for Thiophene Scaffolds

If your SAR suggests a thiophene is essential for binding affinity, use these strategies to mitigate metabolic instability:

  • Block Metabolic Soft Spots: Substitution at the C-2 and C-5 positions of the thiophene ring (e.g., with Cl, F, or Methyl) sterically hinders CYP access and electronically deactivates the ring toward oxidation.

  • Deuteration: As seen in the sEH inhibitor case, replacing hydrogen with deuterium at metabolic hotspots increases stability via the Kinetic Isotope Effect (KIE) without altering binding affinity.

  • Scaffold Hopping: If S-oxidation remains problematic, consider switching to a Thiazole or Isothiazole . These rings retain similar geometry to thiophene but the nitrogen atom reduces electron density, often improving oxidative stability.

References
  • Pecic, S., et al. (2012). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." Prostaglandins & Other Lipid Mediators.

  • Gargano, E. M., et al. (2015).[6] "17

    
    -Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds." PLOS ONE. 
    
  • Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophene Derivatives." Chemical Research in Toxicology.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard Protocol Reference).[7]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. This guide is designed to provide a clear, actionable framework for managing waste streams containing this compound, ensuring the protection of personnel and adherence to regulatory standards. The protocols herein are based on the known hazard profiles of structurally similar compounds and established best practices in chemical waste management.

Core Directive: Hazard Profile and Immediate Actions

4-(Thiophen-2-yl)piperidine-4-carboxylic acid and its derivatives must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down a sanitary sewer system.[1]

The primary hazards associated with this class of compounds are derived from its constituent structures: a piperidine core and a carboxylic acid functional group. Based on data from analogous compounds, the anticipated hazard classifications are as follows:

Hazard ClassificationGHS Hazard CodeRationale and Potential Effects
Skin IrritationH315Causes skin irritation upon direct contact.[2][3][4][5][6]
Serious Eye IrritationH319Causes serious and potentially damaging eye irritation.[2][3][4][5][6]
Respiratory IrritationH335May cause respiratory tract irritation if dust is inhaled.[2][3][4][5][6]
Acute Toxicity (Oral/Dermal)H302 / H311The piperidine moiety suggests a potential for toxicity if swallowed or through skin contact.

Incompatible Materials: To prevent dangerous reactions, do not mix waste containing this compound with strong oxidizing agents, strong acids, or strong bases.[3][7][8]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to waste management, from segregation at the point of generation to final collection.

Diagram: Waste Disposal Decision Pathway

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Actions cluster_3 Final Disposition start 4-(Thiophen-2-yl)piperidine- 4-carboxylic acid Waste is_gross Gross Contamination? (Unused product, spills) start->is_gross is_trace Trace Contamination? (Rinsate, used labware) start->is_trace is_empty Empty Original Container? start->is_empty solid_waste Collect as Solid Hazardous Waste is_gross->solid_waste Yes is_trace->solid_waste Contaminated Solids (e.g., gloves, weigh paper) liquid_waste Collect as Aqueous Hazardous Waste is_trace->liquid_waste Aqueous Rinsate rinse_container Triple Rinse with Suitable Solvent is_empty->rinse_container Yes final_disposal Store in Labeled, Sealed Waste Container in Secondary Containment. Arrange for Pickup by EH&S or Approved Waste Vendor. solid_waste->final_disposal liquid_waste->final_disposal collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate dispose_container Deface Label & Dispose of Container per Institutional Policy rinse_container->dispose_container collect_rinsate->liquid_waste

Caption: Decision workflow for segregating and disposing of different waste streams.

Protocol 1: Disposal of Unused Product and Grossly Contaminated Materials

This procedure applies to expired reagents, off-spec batches, or significant residues collected from a spill cleanup.

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE: nitrile gloves, safety goggles, and a lab coat.[9]

  • Work Area: Conduct all waste handling inside a certified chemical fume hood to prevent inhalation of dust.[3]

  • Container Selection:

    • Select a wide-mouth, high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.

    • The container must be clean, dry, and compatible with the chemical.

    • Ensure the container is clearly labeled as "Hazardous Waste."

  • Waste Transfer:

    • Carefully transfer the solid waste into the designated container using a scoop or spatula.

    • Avoid any actions that could generate dust.[2][7]

    • For spill cleanup, use an absorbent material to sweep up the solid and place it in the waste container.[3][7] Do not use water to wash down a spill into drains.[6][7]

  • Labeling and Storage:

    • On the hazardous waste label, clearly write the full chemical name: "4-(Thiophen-2-yl)piperidine-4-carboxylic acid." Do not use abbreviations.[10]

    • List all constituents, including any solvents used for cleanup, with approximate percentages.

    • Seal the container tightly and store it in a designated satellite accumulation area with secondary containment.

Protocol 2: Disposal of Contaminated Labware and PPE (Trace Contamination)

This applies to items with minimal residual contamination, such as weigh boats, gloves, bench paper, and disposable plasticware.

  • Segregation: All contaminated solid items must be segregated from regular trash.

  • Collection: Place all contaminated solids into a dedicated, labeled hazardous waste bag or container designated for "Contaminated Solid Waste."

  • Disposal: This container should be sealed and disposed of through your institution's hazardous waste program.

Protocol 3: Handling Empty Original Containers

An "empty" container may still contain hazardous residue. The U.S. EPA has stringent regulations for what constitutes an "empty" container.

  • Initial Assessment: If the compound is determined to be acutely hazardous (a "P-listed" waste), the container must be triple-rinsed.[10] While this specific compound is not P-listed, adopting the triple-rinse procedure is a best practice to ensure safety.

  • Triple-Rinse Procedure:

    • Select a solvent in which the compound is soluble (e.g., water, methanol).

    • Add a small amount of solvent to the container, close it, and shake thoroughly to rinse all interior surfaces.

    • Pour the rinsate into a designated "Hazardous Liquid Waste" container.[11]

    • Repeat this process two more times.

  • Container Disposal: After triple-rinsing and allowing it to air-dry in a fume hood, completely deface or remove the original label.[10] The container can now be disposed of in the regular laboratory glassware or plastic recycling stream, per your institution's policy.

Emergency and Spill Response

In the event of an accidental release, immediate and correct action is critical.

  • Small Spill (in a fume hood):

    • Ensure PPE is worn.

    • Sweep up the solid material using a dustpan and brush or absorbent pads.[3][7] Avoid generating dust.

    • Place the collected material and all cleanup supplies into the designated solid hazardous waste container.

    • Wipe the area with a damp cloth (using a suitable solvent) and dispose of the cloth as hazardous waste.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Prevent access to the spill area.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

This guide provides a foundational framework for the responsible disposal of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid. Always consult your institution's specific waste management policies and your Safety Data Sheets for the most comprehensive guidance.

References

  • AAPPTec, LLC. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 23). Piperidine Safety Data Sheet.
  • Apollo Scientific. (2023, July 6). Piperidine-4-carboxylic acid Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). Thiophene-2-carboxylic acid Safety Data Sheet.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • ChemicalBook. (n.d.). 4-Piperidinecarboxylic acid(498-94-2).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • PubChem. (n.d.). 4-Piperidinecarboxylic acid.
  • Fisher Scientific. (2023, September 25). 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate Safety Data Sheet.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(Thiophen-2-yl)piperidine-4-carboxylic acid

[1]

Executive Directive: The "Defensive Handling" Philosophy

As researchers, we often treat building blocks like 4-(Thiophen-2-yl)piperidine-4-carboxylic acid as benign intermediates. This is a procedural error. This compound features a piperidine ring (common in bioactive alkaloids and opioids) fused with a thiophene moiety (a bioisostere for benzene often used to modulate metabolic stability).

The Core Directive: Until specific toxicological data proves otherwise, you must treat this compound as a potential sensitizer and bioactive agent . We do not rely on the absence of data as proof of safety. We rely on containment .

This guide moves beyond generic "wear gloves" advice to provide a specific, self-validating protocol for handling this organic solid in a research setting.

Risk Assessment & Hazard Profiling

Before selecting PPE, we must understand the enemy. This compound presents a dual-threat profile based on its physicochemical properties and structural motifs.

Hazard CategorySpecific RiskMechanistic Insight
Physical State Fine Crystalline Powder High surface area leads to electrostatic charging. The primary vector of exposure is inhalation of micro-particulates during weighing and transfer.
Chemical Structure Piperidine/Thiophene Core H302 (Harmful if swallowed) , H315 (Skin Irritant) , H319 (Eye Irritant) , H335 (Resp.[1] Irritant) . The piperidine core suggests potential pharmacological activity; the carboxylic acid adds corrosivity to mucous membranes.
Route of Entry Inhalation & Mucosal Contact Dust generation is the critical control point (CCP). Once airborne, the compound can bypass standard surgical masks.

Senior Scientist Note: Standard Safety Data Sheets (SDS) often list this compound as a generic "Irritant." However, in drug discovery, we treat piperidine-4-carboxylic acid derivatives as "Band 3" compounds (Potent/Toxic) until IC50 data is established. [1, 4][2][3][4][5][6][7][8][9][10]

PPE Matrix: The Barrier System

Do not rely on a single barrier. We use a redundant layering system .

A. Hand Protection (The "Double-Shell" Protocol)

We utilize a double-gloving technique to prevent permeation and cross-contamination.

  • Inner Layer: Nitrile (4 mil) . Acts as a second skin.

  • Outer Layer: Nitrile (minimum 5-8 mil) or Neoprene .

    • Why? Thiophene derivatives can permeate thin latex rapidly. Nitrile offers superior chemical resistance to organic acids.

    • Protocol: Tape the inner glove to the lab coat sleeve. The outer glove floats free for easy removal if contaminated.

B. Eye & Face Protection[2][4][8][12][13][14]
  • Requirement: Chemical Splash Goggles (Indirect Venting) .

  • Contraindication: Do NOT use standard safety glasses.

  • Reasoning: Powder drifts. Safety glasses have gaps at the temples and cheeks. If electrostatic dust adheres to the forehead and you sweat, it can run into the eyes. Goggles provide a hermetic seal.

C. Respiratory Protection[1][2][4][8][11][13]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood is Compromised): N95 or P100 Particulate Respirator .

  • Critical Check: If you are weighing outside a hood (strongly discouraged), a P100 half-mask is mandatory.

Operational Protocol: Step-by-Step Handling

This workflow is designed to neutralize static charge and prevent aerosolization.

Phase 1: Preparation & Weighing[1]
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood.

    • Causality: Organic powders like this are dielectric. Friction from the spatula creates a charge, causing the powder to "jump" or repel, leading to invisible contamination on the balance.

  • The "Coffin" Method: Line the balance with a black surface (or use a black weighing boat).

    • Validation: White powder is invisible on white paper. A dark background makes spilled dust immediately visible.

Phase 2: Transfer & Solubilization[1]
  • Solvent Trap: Pre-measure your solvent (e.g., DCM, Methanol) in the receiving flask before adding the solid.

  • Gravity Transfer: Use a wide-mouth funnel. Do not tap the spatula against the funnel rim (creates aerosols).

  • Immediate Dissolution: Once the solid is in the flask, cap it immediately.

    • Why? Solubilized compound is easier to contain than airborne dust.

Phase 3: Decontamination[1]
  • The "Wet Wipe" Rule: Never dry sweep spilled powder.

  • Solvent Wipe: Use a paper towel dampened with dilute ethanol or water (depending on solubility) to wipe the balance area.

  • Glove Peel: Remove outer gloves inside the hood before touching sash handles.

Visualization: The Safe Handling Lifecycle

The following diagram maps the logical flow of handling, emphasizing the "Red Zones" where exposure risk is highest.

SafeHandlingWorkflowcluster_HoodCritical Control Zone: Fume HoodStartStart: Chemical RetrievalRiskCheckRisk Assessment:Check H-Codes (H315, H319, H335)Start->RiskCheckPPEPPE Donning:Double Nitrile, Goggles, Lab CoatRiskCheck->PPEStaticStatic Neutralization(Ionizer/Anti-static Gun)PPE->StaticWeighWeighing (Dark Background)Static->Weigh High Dust RiskTransferSolvent Addition(Immediate Capping)Weigh->TransferDeconDecontamination:Wet Wipe Area & Peel Outer GlovesTransfer->DeconDisposalDisposal:Solid Waste (P-List/Hazardous)Decon->Disposal

Figure 1: Operational workflow for handling electrostatic organic powders. Red nodes indicate Critical Control Points (CCPs) where aerosolization risk is highest.

Disposal & Waste Management

Improper disposal is a common compliance failure.

Waste StreamClassificationAction
Solid Waste Hazardous Organic Solid Collect in a dedicated solid waste drum. Label as "Toxic/Irritant Solid." Do not throw in regular trash.
Liquid Waste Organic Solvent Waste If dissolved in DCM/Methanol, dispose in Halogenated or Non-Halogenated organic waste streams respectively.
Contaminated Sharps Biohazard/Chem-Sharp Spatulas or glass pipettes used with the compound must be rinsed before disposal or placed in a sharps bin labeled with the chemical hazard.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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